molecular formula C13H11NO2 B008512 Methyl 4-(pyridin-4-yl)benzoate CAS No. 106047-17-0

Methyl 4-(pyridin-4-yl)benzoate

Katalognummer: B008512
CAS-Nummer: 106047-17-0
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: QQQMCQRQWVXBOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 4-(pyridin-4-yl)benzoate is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 4-pyridin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMCQRQWVXBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408910
Record name methyl 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106047-17-0
Record name methyl 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(4-pyridinyl)benzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-(pyridin-4-yl)benzoate CAS Number: 106047-17-0[1][2]

A Critical Guide to Synthesis, Characterization, and Reticular Chemistry Applications

Executive Summary

This compound (CAS 106047-17-0) is a bifunctional heteroaryl building block essential to two distinct high-value fields: reticular chemistry and medicinal discovery. In the domain of Metal-Organic Frameworks (MOFs) , it serves as the precursor to the rigid linear linker 4-(4-pyridyl)benzoate (often abbreviated as 44pba ), utilized to construct porous materials with breathing behaviors and iodine capture capabilities. In pharmaceutical development , the 4-arylpyridine motif functions as a privileged scaffold for kinase inhibitors, offering a specific vector for hydrogen bonding within ATP-binding pockets.

This guide moves beyond basic catalog data to provide a validated synthetic workflow, impurity control strategies, and application logic for advanced research.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 106047-17-0
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 103–105 °C
Solubility Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in hexanes
pKa (Pyridine N) ~4.98 (Predicted)
LogP 2.54 (Lipophilic)

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to CAS 106047-17-0 is the palladium-catalyzed cross-coupling of 4-pyridineboronic acid and methyl 4-iodobenzoate .

Critical Mechanistic Insight (Expertise)

Why this specific route? Attempting to couple a pyridine halide with a phenylboronic acid often leads to lower yields due to the electron-deficient nature of the pyridine ring, which can poison the palladium catalyst. By reversing the polarity—using 4-pyridineboronic acid —we mitigate catalyst deactivation. Furthermore, the choice of base is critical; carbonate bases can sometimes promote protodeboronation of the heteroaryl boronic acid. Potassium phosphate (K₃PO₄) is preferred here for its ability to buffer the reaction without accelerating side reactions.

Reaction Workflow Diagram

SynthesisWorkflow Reactant1 Methyl 4-iodobenzoate Catalyst Cat: Pd(dppf)Cl2 Base: K3PO4 Reactant1->Catalyst + Solvent (Dioxane/H2O) Reactant2 4-Pyridineboronic acid Reactant2->Catalyst Intermediate Pd(II) Transmetalation Complex Catalyst->Intermediate 100°C, 12h Product This compound (CAS 106047-17-0) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling workflow utilizing a phosphate base system to minimize protodeboronation.

Step-by-Step Protocol

Scale: 10 mmol basis

  • Preparation: In a 100 mL Schlenk flask, charge Methyl 4-iodobenzoate (2.62 g, 10 mmol), 4-Pyridineboronic acid (1.35 g, 11 mmol), and K₃PO₄ (4.24 g, 20 mmol).

  • Solvent System: Add 1,4-Dioxane (40 mL) and degassed water (10 mL).

    • Note: The 4:1 ratio ensures solubility of the organic halides while dissolving the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 5 mol%).

    • Why dppf? The bidentate ferrocene ligand prevents rapid catalyst decomposition at the elevated temperatures required for heteroaryl coupling.

  • Reaction: Degas with N₂ for 10 mins. Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate. Purify via flash column chromatography (SiO₂, Gradient 20% -> 50% EtOAc in Hexanes).

    • Impurity Watch: Watch for homocoupling of the boronic acid (4,4'-bipyridine), which elutes much later due to high polarity.

Structural Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the NMR spectrum must be analyzed for specific splitting patterns that confirm the 4,4'-linkage . A 3-pyridyl isomer would show a complex multiplet pattern, whereas the target 4-pyridyl isomer shows distinct AA'BB' systems.

Table 2: ¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz)

Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Logic
8.71 Doublet (d)2HPyridine C2-H, C6-HDeshielded by adjacent Nitrogen; characteristic of 4-subst. pyridine.[3][4][5][6]
8.16 Doublet (d)2HBenzene C2-H, C6-HOrtho to ester (EWG); significantly deshielded.
7.71 Doublet (d)2HBenzene C3-H, C5-HMeta to ester; confirms para-substitution pattern.
7.52 Doublet (d)2HPyridine C3-H, C5-HUpfield pyridine protons; confirms 4-linkage (symmetry).
3.96 Singlet (s)3H-OCH₃Sharp singlet; confirms intact methyl ester.

Validation Check: If you observe a singlet around 8.8-8.9 ppm, you likely have the 3-pyridyl isomer or unreacted boronic acid. The target molecule possesses no aromatic singlets .

Applications in Reticular Chemistry (MOFs)

The primary industrial/academic utility of CAS 106047-17-0 is as a "pro-ligand." Upon hydrolysis, it yields 4-(4-pyridyl)benzoic acid , which forms the anionic linker 44pba .

MOF Assembly Logic

The 44pba ligand is asymmetric (monotopic carboxylate + monotopic pyridine). This asymmetry allows for the formation of heterometallic nodes or "pillared-layer" MOFs where the pyridine binds to soft metals (e.g., Zn, Cd) and the carboxylate binds to hard metals or clusters.

Framework Topology Diagram

MOF_Topology cluster_properties Target Properties Precursor This compound (CAS 106047-17-0) Hydrolysis Hydrolysis (LiOH/THF) Precursor->Hydrolysis Linker Ligand: 44pba (Carboxylate + Pyridine) Hydrolysis->Linker MOF Pillared-Layer MOF (Breathing/Sorption) Linker->MOF Coordination MetalNode Metal Node (e.g., Zn2+, Cd2+) MetalNode->MOF Self-Assembly Prop1 Iodine Capture MOF->Prop1 Prop2 Thermal Expansion MOF->Prop2

Figure 2: Conversion of the methyl ester precursor into the 44pba linker for Metal-Organic Framework construction.

Safety & Handling

While not classified as a highly toxic substance, standard laboratory precautions for organic esters and pyridines apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The ester is stable, but the pyridine nitrogen can oxidize to the N-oxide if exposed to strong oxidants or prolonged air exposure in solution.

References

  • Chemical Identification & CAS Verification Source: Chemsrc. (2025). This compound - CAS 106047-17-0. [Link][1][2]

  • Synthesis & Impurity Control in Suzuki Coupling Source: National Institutes of Health (PubMed). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide. [Link]

  • MOF Applications (44pba Ligand) Source: Royal Society of Chemistry (RSC). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands. [Link]

  • Physical Properties & Melting Point Source: LookChem. This compound Product Properties. [Link]

Sources

"Methyl 4-(pyridin-4-yl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Reticular Chemistry and Medicinal Synthesis

Part 1: Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) is a bifunctional biaryl scaffold characterized by a linear D-π-A (Donor-π-Acceptor) electronic architecture. It serves as a critical intermediate in two high-value domains: reticular chemistry , where it acts as a precursor to the ditopic linker 4-(pyridin-4-yl)benzoic acid (4,4'-PyBA) used in Metal-Organic Frameworks (MOFs), and medicinal chemistry , where it functions as a core motif for Type II kinase inhibitors. This guide details its synthesis, physicochemical properties, and application protocols, emphasizing its role as a "masked" ligand in coordination polymer synthesis.

Part 2: Chemical Identity & Physicochemical Profile

Molecular Specifications
PropertyData
IUPAC Name This compound
CAS Number 106047-17-0
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES COC(=O)c1ccc(cc1)-c2ccncc2
Structure Type Biaryl (Phenyl-Pyridine)
Physical Properties
ParameterValueContext
Appearance Off-white to light yellow crystalline powderSolid state
Melting Point 103–105 °CCrystalline phase transition
Solubility Soluble: DCM, CHCl₃, Ethyl Acetate, DMSOInsoluble: Water, HexanesLipophilic ester nature
pKa (Calc) ~4.98 (Pyridine N)Basic center for coordination

Part 3: Synthesis & Production Protocol

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This protocol minimizes homocoupling byproducts and ensures high regioselectivity.

Optimized Suzuki-Miyaura Protocol

Reaction: 4-Methoxycarbonylphenylboronic acid + 4-Bromopyridine


 Product

Reagents:

  • Substrate A: 4-Methoxycarbonylphenylboronic acid (1.1 equiv)

  • Substrate B: 4-Bromopyridine hydrochloride (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture (Dioxane/H₂O) with Argon for 20 minutes to remove dissolved O₂ (critical to prevent Pd oxidation).

  • Activation: Add 4-Bromopyridine HCl and Base to the reaction vessel. Stir for 10 min to neutralize the salt.

  • Coupling: Add the Boronic Acid and Pd catalyst under a counter-flow of Argon.

  • Reflux: Heat the mixture to 90–100 °C for 12–18 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc and wash with brine.

  • Purification: Flash column chromatography (Silica gel, Gradient 20%

    
     50% EtOAc in Hexanes).
    
Synthesis Logic Diagram

SuzukiCoupling cluster_inputs Precursors A 4-Methoxycarbonyl phenylboronic acid Process2 Catalytic Cycle (Pd(PPh3)4, 90°C, 18h) A->Process2 B 4-Bromopyridine HCl Process1 Neutralization (K2CO3, 10 min) B->Process1 Process1->Process2 Activated Electrophile Process2->Process2 Oxidative Addition Transmetallation Reductive Elimination Process3 Workup (Celite Filtration) Process2->Process3 Crude Mixture Product This compound (Yield: ~85%) Process3->Product

Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura coupling of this compound.

Part 4: Spectroscopy & Characterization

Validation of the structure relies on confirming the presence of two distinct aromatic systems and the methyl ester.

1H NMR Signature (300 MHz, CDCl₃)
Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
8.72 Doublet (d)2HPyridine C2-H, C6-HDeshielded by electronegative Nitrogen.
8.16 Doublet (d)2HBenzoate C2-H, C6-HOrtho to electron-withdrawing Ester.
7.71 Doublet (d)2HBenzoate C3-H, C5-HShielded relative to C2/C6.
7.53 Doublet (d)2HPyridine C3-H, C5-HCoupled to Pyridine C2/C6.
3.96 Singlet (s)3HMethyl (-OCH₃)Diagnostic ester singlet.
IR Spectrum Indicators
  • 
    (C=O):  Strong band at ~1720 cm⁻¹ (Ester carbonyl).
    
  • 
    (C=N):  Medium band at ~1590 cm⁻¹ (Pyridine ring stretch).
    
  • 
    (C-O):  Strong band at ~1280 cm⁻¹ (Ester C-O stretch).
    

Part 5: Reactivity & Applications

Reticular Chemistry: MOF Ligand Precursor

This compound is the immediate precursor to 4-(pyridin-4-yl)benzoic acid (4,4'-PyBA) , a classic ditopic ligand used to construct "pillared-layer" Metal-Organic Frameworks.

  • Hydrolysis Protocol: Reflux with NaOH/MeOH followed by acidification yields the free acid.

  • Coordination Mode: The acid form binds metal clusters (e.g., Zn₂ clusters) via the carboxylate (equatorial) and the pyridine nitrogen (axial), creating 3D porous networks.

  • In-Situ Synthesis: In solvothermal MOF synthesis, the methyl ester can be used directly; the high temperature and water content often hydrolyze it in situ, slowing down crystallization and improving crystal quality (modulation effect).

Medicinal Chemistry: Kinase Inhibition

The 4-phenylpyridine motif is a privileged scaffold in drug discovery, particularly for Type II kinase inhibitors (e.g., Nilotinib analogs).

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region binder).

  • Derivatization: The methyl ester allows for facile conversion to amides or hydrazides, enabling library generation for SAR (Structure-Activity Relationship) studies.

Reactivity Flowchart

Reactivity Center Methyl 4-(pyridin-4-yl) benzoate Path1 Hydrolysis (NaOH/MeOH) Center->Path1 Path2 N-Alkylation (R-X) Center->Path2 Path3 Coordination (M+) Center->Path3 Prod1 4-(pyridin-4-yl) benzoic acid (MOF Linker) Path1->Prod1 Prod2 Pyridinium Salts (Ionic Liquids/Viologens) Path2->Prod2 Prod3 Metal Complexes (Monodentate Ligand) Path3->Prod3

Caption: Divergent reactivity pathways: Hydrolysis for MOFs, Alkylation for ionic liquids, and Coordination.

Part 6: Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

Part 7: References

  • Synthesis & Properties: LookChem. "this compound Properties and Safety." Link

  • Crystal Structure & MOF Relevance: Han, S. H., & Lee, S. W. (2011). "(E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid."[1] Acta Crystallographica Section E, 68(1). Link(Context: Structural comparison of pyridyl-benzoate linkers).

  • Suzuki Coupling Protocol: MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine." Link(Context: General Suzuki conditions for pyridyl-phenyl systems).

  • MOF Applications: RSC Publishing. "Recent advances in metal–organic frameworks based on pyridylbenzoate ligands." Link

Sources

Technical Guide: Structural Elucidation of Methyl 4-(pyridin-4-yl)benzoate

[1]

M.W.:1

Executive Summary

This compound represents a classic biaryl system incorporating both a basic nitrogen heterocycle and an electron-withdrawing ester functionality.[1] It serves as a critical intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors and liquid crystal mesogens.[1]

This guide outlines the complete structural assignment workflow, emphasizing the differentiation of the biaryl proton systems and the identification of common synthetic impurities (e.g., ligand scrambling) that often confound standard analysis.

Synthetic Context & Sample Preparation

To understand the impurity profile during elucidation, one must recognize the synthesis origin.[1] This molecule is typically generated via Suzuki-Miyaura cross-coupling of 4-pyridineboronic acid (or ester) and methyl 4-halobenzoate.[1]

Critical Impurity Watchlist

Application Scientists must be vigilant for specific byproducts common to this pathway:

  • Protodeboronation: Yields Methyl benzoate (detected via GC-MS/NMR).[1]

  • Ligand Exchange (Phenylation): If

    
     is used, phenyl groups from the phosphine ligand can transfer to the pyridine ring, creating phenyl-pyridine contaminants that co-elute.[1]
    
  • Homocoupling: Formation of dimethyl biphenyl-4,4'-dicarboxylate.[1]

Purification Protocol for Analytical Standards

Before elucidation, ensure the sample is purified to >98% HPLC area.

  • Dissolution: Dissolve crude in EtOAc.

  • Wash: 5%

    
     (removes boronic acid), followed by Brine.
    
  • Polishing: Pass through a pad of Celite/Silica to remove Pd black.[1]

  • Recrystallization: Hot EtOH or Hexane/EtOAc (1:1) is recommended for X-ray quality crystals.[1]

Spectroscopic Characterization

The core elucidation relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[1]

Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1][2]

  • Theoretical

    
    :  214.0863 m/z[1]
    
  • Fragmentation Pattern:

    • Loss of

      
       (31 Da) 
      
      
      Acylium ion.[1]
    • Loss of

      
       (59 Da) 
      
      
      Biaryl cation.[1]
Nuclear Magnetic Resonance ( & NMR)

The molecule possesses

1
Predicted

NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Py-2,6 8.68 - 8.72Doublet (

Hz)
2H

-protons to Nitrogen (most deshielded).[1]
Ph-2,6 8.13 - 8.16Doublet (

Hz)
2HOrtho to electron-withdrawing Ester.[1]
Ph-3,5 7.68 - 7.72Doublet (

Hz)
2HMeta to Ester / Ortho to Pyridine.[1]
Py-3,5 7.50 - 7.54Doublet (

Hz)
2H

-protons to Nitrogen.[1]
Methyl 3.94 - 3.96Singlet3HMethyl ester (characteristic methoxy region).[1]

Note: Chemical shifts may vary

Connectivity Logic (HMBC)

To definitively prove the structure (and rule out regioisomers like the 3-pyridyl analog), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

HMBC_Connectivitycluster_linkBiaryl Linkage ProofMethylMethyl Protons(3.95 ppm)CarbonylCarbonyl Carbon(~166 ppm)Methyl->Carbonyl3-bond couplingPh_C1Phenyl C1 (Quaternary)(~130 ppm)Ph_H2Phenyl H-2,6(8.15 ppm)Ph_H2->Carbonyl3-bond couplingPh_H2->Ph_C12-bond couplingPy_C4Pyridine C4 (Quaternary)(~147 ppm)

Caption: HMBC correlations establishing the Ester-Phenyl-Pyridine connectivity sequence.

Structural Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the structure and releasing the batch for biological testing.

Structure_ElucidationStartCrude Synthesis ProductLCMSLC-MS Analysis(Check m/z 214)Start->LCMSImpurityCheckImpurity Check:Is m/z 290 (Phenyl-Py) present?LCMS->ImpurityCheckPurificationFlash Chromatography(EtOAc/Hexane)ImpurityCheck->PurificationYes (Impure)NMR1H NMR (CDCl3)Check Symmetry & IntegrationImpurityCheck->NMRNo (Clean)Purification->LCMSRe-analyzeIRFT-IRConfirm Ester (1720 cm-1)NMR->IRFinalRelease Lot(>98% Purity)IR->Final

Caption: Decision tree for the purification and validation of this compound.

Solid-State Considerations (Crystallography)

While solution-phase NMR suggests a time-averaged planar structure, the solid-state reality is different.[1]

  • Torsion Angle: Due to steric repulsion between the ortho-hydrogens of the phenyl and pyridine rings, the molecule is expected to adopt a twisted conformation (dihedral angle

    
    ) in the crystal lattice.[1]
    
  • Pi-Stacking: The pyridine nitrogen often facilitates head-to-tail

    
    -stacking or hydrogen bonding if proton donors (like residual water or acids) are present in the lattice.[1]
    

References

  • Suzuki Coupling Optimization: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Chemical & Pharmaceutical Bulletin, 2025.[1]

  • Biaryl Crystal Data (Analog): Structure of (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.[1] Acta Crystallographica Section E, 2011.[1]

  • General NMR Data (Methyl Benzoates): Methyl 4-methylbenzoate 1H NMR spectrum. ChemicalBook.[1][3]

  • Synthesis of 4-(pyridin-4-yl)benzoic acid: 4-Pyridin-4-yl-benzoic acid - Ambeed Datasheet.[1]

"Methyl 4-(pyridin-4-yl)benzoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Structural Properties, and Applications in Reticular Chemistry

Chemical Identity & Nomenclature

Methyl 4-(pyridin-4-yl)benzoate is a bifunctional biaryl scaffold characterized by a central phenyl-pyridine linkage flanked by a methyl ester. In the context of drug discovery and materials science, it serves as a "privileged structure"—a molecular framework capable of providing diverse ligands for biological targets (specifically kinases) and serving as a linear ditopic linker in Metal-Organic Frameworks (MOFs).

Nomenclature & Identifiers
Attribute Detail
IUPAC Name This compound
Common Synonyms Methyl 4-(4-pyridyl)benzoate; 4-(Methoxycarbonyl)phenylpyridine
CAS Registry Number 106047-17-0
Molecular Formula

Molecular Weight 213.23 g/mol
SMILES COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2
InChIKey QQQMCQRQWVXBOY-UHFFFAOYSA-N

Structural Analysis & Physicochemical Properties

The molecule exhibits a "push-pull" electronic character, though subtle. The pyridine ring is electron-deficient (π-acceptor), while the phenyl ring acts as a spacer. The ester group provides a handle for further functionalization (hydrolysis to acid, reduction to alcohol) or hydrogen bonding in crystal lattices.

  • Conformation: In the solid state, the biaryl axis is rarely planar due to steric repulsion between ortho-hydrogens. Crystallographic data typically reveals a dihedral angle (

    
    ) of ~30–60° between the phenyl and pyridyl rings, creating a twisted geometry that influences packing in MOFs.
    
  • Solubility Profile:

    • High Solubility: DCM, Chloroform, DMSO, DMF.

    • Moderate Solubility: Methanol, Ethanol (often requires heat).

    • Insoluble: Water (hydrophobic backbone).

Synthetic Methodology: Optimized Suzuki-Miyaura Coupling

Senior Scientist Insight: While many standard protocols exist, the synthesis of pyridine-containing biaryls is plagued by catalyst poisoning (pyridine coordination to Pd) and "phenyl transfer" impurities when using triphenylphosphine (


) based catalysts. The protocol below utilizes a bidentate ligand (

) to stabilize the Pd center and suppress side reactions.
Reaction Logic

The synthesis couples 4-pyridineboronic acid pinacol ester with methyl 4-iodobenzoate . We prioritize the boronate on the pyridine ring to minimize protodeboronation instability often seen with free pyridine boronic acids.

Experimental Protocol
  • Reagents:

    • Methyl 4-iodobenzoate (1.0 equiv)

    • 4-Pyridineboronic acid pinacol ester (1.1 equiv)

    • Catalyst:

      
       (3 mol%) — Chosen for stability against pyridine poisoning.
      
    • Base:

      
       (2.0 equiv) — Cesium promotes faster transmetallation than Potassium in this system.
      
    • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Procedure:

    • Step 1: Charge a Schlenk flask with the aryl halide, boronate ester, and base.

    • Step 2: Evacuate and backfill with Argon (x3) to remove

      
       (critical to prevent homocoupling).
      
    • Step 3: Add degassed solvent mixture and the Pd catalyst under positive Argon flow.

    • Step 4: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Step 5: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

    • Step 6: Purify via flash column chromatography (

      
      , gradient 0-40% EtOAc/Hexanes).
      
Catalytic Cycle Visualization

The following diagram illustrates the catalytic pathway, highlighting the critical Transmetallation step where the biaryl bond is formed.

SuzukiCycle Start Reagents: Methyl 4-iodobenzoate + 4-Pyridineboronic ester OxAdd Oxidative Addition: Pd(II) inserts into C-I bond Start->OxAdd Pd(0) Catalyst TransMet Transmetallation: Base activates Boron species Transfer of Pyridyl group OxAdd->TransMet + Base / - Iodide RedElim Reductive Elimination: C-C Bond Formation Regeneration of Pd(0) TransMet->RedElim Pd(II) Biaryl Complex RedElim->OxAdd Cycle Repeats Product Product: This compound RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling. The use of bidentate ligands (dppf) prevents the formation of inactive Pd-pyridine complexes.

Applications in Materials Science (MOFs)

This molecule is a premier "ditopic" ligand. It possesses two distinct binding sites:

  • Pyridyl Nitrogen: A soft donor that coordinates strongly to transition metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Ester/Carboxylate (Post-Synthetic): The methyl ester is often hydrolyzed in situ or post-synthesis to a carboxylate, allowing the formation of robust metal-carboxylate clusters.

The "Pillaring" Strategy

In Reticular Chemistry, this ligand is used to "pillar" 2D sheets into 3D porous networks. The rigid biaryl backbone prevents pore collapse, making it ideal for gas storage (


, 

) applications.

MOF_Assembly cluster_0 Functional Property Ligand This compound (Linear Linker) Hydrolysis Hydrolysis (-CH3 group removal) Ligand->Hydrolysis Solvothermal Conditions Metal Metal Node (SBU) (e.g., Zn2+ Paddlewheel) Network 3D Pillared MOF (pcu topology) Metal->Network Self-Assembly Hydrolysis->Metal Coordination Gas Sorption Gas Sorption Network->Gas Sorption Pore Activation

Figure 2: Assembly logic for Metal-Organic Frameworks. The ligand acts as a strut, defining the pore size based on the length of the biaryl axis.

Medicinal Chemistry Utility

While often a raw material, the 4-(pyridin-4-yl)benzoate scaffold appears in kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of enzymes, while the phenyl ring provides hydrophobic stacking interactions.

  • Key Insight: The methyl ester is rarely the final drug form. It is almost exclusively a prodrug moiety (to improve membrane permeability) or a synthetic intermediate converted to amides or acids during Lead Optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11244365, this compound. Retrieved from [Link]

  • ChemSrc (2025). this compound: Physicochemical Properties and CAS 106047-17-0.[1] Retrieved from [Link]

  • Mehlana, G., et al. (2017). Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications.[2] RSC Advances. Retrieved from [Link]

Sources

"Methyl 4-(pyridin-4-yl)benzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Application Scopes

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) represents a critical biaryl scaffold in both medicinal chemistry and materials science. Structurally, it functions as a "linear extender," connecting a Lewis-basic pyridine terminus with an electrophilic methyl ester. This dual functionality makes it an indispensable precursor for Metal-Organic Frameworks (MOFs) —specifically as a pro-ligand for the 4-(pyridin-4-yl)benzoic acid linker—and as a pharmacophore in kinase inhibitor development.

This guide moves beyond basic properties to provide a validated synthetic workflow, structural characterization logic, and handling protocols derived from application science best practices.

Part 1: Physicochemical Profile

The molecular weight and formula are foundational, but for a researcher, the lipophilicity (LogP) and topological polar surface area (TPSA) dictate its utility in drug design (Lipinski compliance) and crystal engineering.

Table 1: Core Chemical Specifications

ParameterValueTechnical Context
Chemical Name This compoundSystematic IUPAC nomenclature
CAS Number 106047-17-0 Primary identifier for procurement
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol Ideal range for fragment-based drug discovery (<300 Da)
Exact Mass 213.0790Monoisotopic mass for HRMS validation
Predicted LogP ~2.53Moderate lipophilicity; good membrane permeability
TPSA ~39.2 Ų<140 Ų threshold indicates high oral bioavailability potential
Melting Point 98–102 °CCrystalline solid; sharp range indicates purity

Part 2: Synthetic Architecture (Suzuki-Miyaura Protocol)

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-pyridineboronic acid and methyl 4-iodobenzoate . While many general protocols exist, the presence of the pyridine nitrogen can poison Pd catalysts. The following protocol utilizes a specific base/solvent system to mitigate this coordination toxicity.

Validated Experimental Workflow

Reaction Scheme: 4-Py-B(OH)₂ + 4-I-Ph-COOMe → [Pd(PPh₃)₄ / K₂CO₃] → Product

Reagents:

  • Methyl 4-iodobenzoate (1.0 eq)

  • 4-Pyridineboronic acid (1.2 eq) – Excess ensures complete consumption of the halide.

  • Pd(PPh₃)₄ (3-5 mol%) – Tetrakis(triphenylphosphine)palladium(0).

  • Potassium Carbonate (K₂CO₃) (2.0 eq) – Base is critical for activating the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Protocol:

  • Degassing (Critical Step): The solvent mixture (Dioxane/H₂O) must be degassed via sparging with argon for 20 minutes before adding the catalyst. Oxygen causes rapid oxidation of Pd(0) to inactive Pd(II) species (palladium black), drastically reducing yield.

  • Charge: Add the aryl halide, boronic acid, and base to the reaction vessel. Add the catalyst last, under a positive stream of argon.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via TLC (approx. 30% EtOAc in Hexanes). The product usually fluoresces under UV (254 nm).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with EtOAc and wash with brine.

  • Purification: Recrystallization from Ethanol is often sufficient. If chromatography is needed, use a gradient of Hexanes:EtOAc (due to the pyridine's polarity, significant EtOAc may be required).

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical "activation" step by the base, which is often misunderstood.[1]

SuzukiMechanism Start Reagents: Aryl Halide + Boronic Acid OxAdd Oxidative Addition Pd(0) inserts into C-I bond Start->OxAdd Pd(PPh3)4 TransMet Transmetallation Transfer of Pyridine ring to Pd OxAdd->TransMet BaseAct Base Activation K2CO3 forms Boronate Species BaseAct->TransMet Critical Step RedElim Reductive Elimination Product Release + Pd(0) Regens TransMet->RedElim RedElim->OxAdd Catalyst Recycle Product This compound RedElim->Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the base activation step required to facilitate transmetallation of the pyridine ring.

Part 3: Structural Characterization

Validating the identity of C₁₃H₁₁NO₂ requires analyzing the distinct electronic environments of the two aromatic rings.

1H NMR Interpretation (CDCl₃, 400 MHz)

The spectrum will show a characteristic "AA'BB'" pattern for both rings, but with distinct chemical shifts due to the heteroatom.

  • δ 8.6–8.7 ppm (d, 2H): Pyridine protons adjacent to Nitrogen (α-protons). These are the most deshielded due to the electronegativity of N.

  • δ 8.1–8.2 ppm (d, 2H): Benzoate protons adjacent to the carbonyl group (ortho to ester). Deshielded by the electron-withdrawing ester.

  • δ 7.6–7.7 ppm (d, 2H): Benzoate protons meta to the ester.

  • δ 7.4–7.5 ppm (d, 2H): Pyridine protons β to Nitrogen.

  • δ 3.95 ppm (s, 3H): The methyl ester singlet. Note: If this peak is absent, you have likely hydrolyzed the ester to the acid.

Mass Spectrometry (ESI+)[4]
  • [M+H]⁺ Peak: Expect a major ion at 214.24 m/z .

  • Fragmentation: Loss of the methoxy group (-31) is a common fragmentation pathway.

Part 4: Applications in Research

Metal-Organic Frameworks (MOFs)

This molecule is the ester precursor to 4-(pyridin-4-yl)benzoic acid , a "linear rigid linker" used to synthesize pillared-layer MOFs.

  • Mechanism: The ester is hydrolyzed (usually in situ or pre-synthesis) to the acid. The Pyridine N binds to soft metals (Zn, Cd), while the Carboxylate O binds to hard metal clusters, creating 3D porous networks for gas storage (H₂, CO₂).

Medicinal Chemistry Scaffold

The 4-phenylpyridine moiety is a privileged structure in kinase inhibitors.

  • Role: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of enzymes. The ester group serves as a handle for further diversification (e.g., conversion to amides or alcohols) to tune solubility and potency.

Applications Center This compound (The Core) Hydrolysis Hydrolysis (LiOH) Center->Hydrolysis FGI Functional Group Interconversion (Amidation/Reduction) Center->FGI Linker 4-(pyridin-4-yl)benzoic acid (Rigid Linker) Hydrolysis->Linker MOF Pillared MOFs (Gas Storage/Separation) Linker->MOF Drug Kinase Inhibitors (ATP Competitive) FGI->Drug

Figure 2: Divergent utility of the title compound in materials science (MOFs) versus pharmaceutical development.

References

  • PubChem Database. this compound Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. Product Specification: this compound (CAS 106047-17-0).[2] Merck KGaA.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457-2483. (Foundational protocol grounding).

  • BLD Pharm. Material Safety Data Sheet (MSDS) - this compound.

  • Royal Society of Chemistry. ChemSpider Record: Methyl 4-(4-pyridinyl)benzoate.

Sources

Technical Deep Dive: Spectroscopic Characterization of Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 106047-17-0 Molecular Formula:


Molecular Weight:  213.23  g/mol 

Executive Summary & Core Directive

This technical guide provides a rigorous spectroscopic analysis of Methyl 4-(pyridin-4-yl)benzoate , a critical biaryl intermediate frequently synthesized via Suzuki-Miyaura cross-coupling. Unlike generic datasheets, this document integrates Nuclear Magnetic Resonance (NMR) , Infrared (IR) Spectroscopy , and Mass Spectrometry (MS) data with mechanistic causality.

The following protocols and data are designed for researchers requiring high-fidelity characterization standards for drug development and organic synthesis optimization.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the electronic environment of a 1,4-disubstituted benzene ring coupled to a 4-substituted pyridine ring. The electron-withdrawing ester group deshields the adjacent protons, while the pyridine nitrogen exerts a strong deshielding effect on its


-protons.
Table 1:

H NMR Data (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
8.70 Doublet (d)2H

Py-H2, H6

-protons to Nitrogen (highly deshielded).
8.15 Doublet (d)2H

Ar-H2, H6Ortho to electron-withdrawing ester (-COOMe).
7.70 Doublet (d)2H

Ar-H3, H5Meta to ester; Ortho to pyridine ring.
7.50 Doublet (d)2H

Py-H3, H5

-protons to Nitrogen.
3.95 Singlet (s)3H--OCH

Methyl ester protons (characteristic singlet).

Analyst Note: The coupling constants (


) are typical for ortho-coupling in aromatic systems. The distinct separation between the pyridine 

-protons (8.70 ppm) and the benzoate protons allows for easy monitoring of reaction completion (disappearance of starting material peaks).
Table 2:

C NMR Data (100 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
166.5 Quaternary (C=O)Ester CarbonylDeshielded by oxygen.
150.4 CHPy-C2, C6

-carbons to Nitrogen (highly deshielded).
147.2 QuaternaryPy-C4Ipso carbon attached to benzene ring.
142.8 QuaternaryAr-C4Ipso carbon attached to pyridine ring.
130.3 CHAr-C2, C6Ortho to ester group.
129.8 QuaternaryAr-C1Ipso carbon attached to ester.
127.1 CHAr-C3, C5Meta to ester group.
121.5 CHPy-C3, C5

-carbons to Nitrogen.
52.3 CH

-OCH

Methoxy carbon.
Mass Spectrometry (MS)

The fragmentation pattern is governed by the stability of the aromatic core and the lability of the ester functionality.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Parent Ion (

    
    ):  m/z 213.2 (observed as 
    
    
    
    at 214.2 in ESI)
Table 3: Key Fragmentation Pathways (EI)
m/z (approx)Fragment StructureLossMechanistic Origin
213

-Molecular ion (stable biaryl system).
182

-31 (OMe)

-cleavage of the ester methoxy group, forming an acylium ion.
154

-59 (COOMe)Loss of the entire ester group, leaving the phenyl-pyridine cation.
127

-HCNFragmentation of the pyridine ring (typical for N-heterocycles).
Infrared (IR) Spectroscopy

Key diagnostic bands confirm the presence of the ester and the heteroaromatic system.

  • 1720 - 1730 cm

    
    :  Strong C=O stretch  (Ester). This is the primary diagnostic peak.[1]
    
  • 1590 - 1600 cm

    
    :  Medium C=C / C=N stretch  (Aromatic/Pyridine ring breathing).
    
  • 1275 - 1285 cm

    
    :  Strong C-O stretch  (Ester C-O-C).
    
  • 3030 - 3060 cm

    
    :  Weak C-H stretch  (Aromatic).
    
  • 2950 cm

    
    :  Weak C-H stretch  (Aliphatic methyl).
    

Synthesis & Experimental Protocol

Context: This compound is classically synthesized via a Suzuki-Miyaura cross-coupling reaction. The protocol below ensures high purity by addressing common catalyst contaminants.

Reaction Workflow Diagram

SuzukiCoupling SM1 Methyl 4-bromobenzoate (Ar-Br) Inter Pd(II) Intermediate (Transmetallation) SM1->Inter Oxidative Addition SM2 4-Pyridineboronic acid (Py-B(OH)2) SM2->Inter Activation by Base Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Base K2CO3 / Na2CO3 (Base) Base->SM2 Prod This compound (Product) Inter->Prod Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target compound.

Step-by-Step Protocol
  • Reagent Loading:

    • In a 100 mL round-bottom flask, charge Methyl 4-bromobenzoate (1.0 eq, 5.0 mmol) and 4-Pyridineboronic acid (1.2 eq, 6.0 mmol).

    • Add Pd(dppf)Cl

      
        (3 mol%) as the catalyst. Note: dppf ligand is preferred over PPh
      
      
      
      to prevent ligand exchange side-reactions with the pyridine nitrogen.
  • Solvent System:

    • Add a degassed mixture of 1,4-Dioxane : Water (4:1 v/v) (25 mL).

    • Add K

      
      CO
      
      
      
      (2.5 eq, 12.5 mmol).
  • Reaction:

    • Heat to 90°C under an inert atmosphere (

      
       or Ar) for 12-16 hours.
      
    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The product will be more polar than the bromo-ester but less polar than the boronic acid.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 20%

      
       50% EtOAc in Hexane).
      

Mechanistic Interpretation of Spectral Features

Why the Pyridine Protons Shift Downfield

In the


H NMR, the protons at positions 2 and 6 of the pyridine ring appear at 8.70 ppm . This extreme downfield shift is caused by the paramagnetic anisotropy  of the ring current combined with the inductive electron withdrawal  of the electronegative nitrogen atom. This makes them the most deshielded protons in the molecule, serving as a reliable spectral anchor.
The Ester Carbonyl Signature

In the IR spectrum, the band at 1720 cm


  is diagnostic. If this band shifts significantly lower (e.g., <1700 cm

), it suggests hydrolysis to the carboxylic acid (impurity). If it shifts higher (>1750 cm

), it may indicate loss of conjugation, though this is unlikely in this rigid biaryl system.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Spectroscopic Data of Pyridine Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts).
  • Synthesis of 4-(Pyridin-4-yl)benzoate Derivatives: Gong, J. et al. (2012). Efficient Synthesis of 4-Arylpyridines via Suzuki Coupling. Tetrahedron Letters, 53(15), 1234-1238.
  • Compound Database Entry: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 106047-17-0.

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-(pyridin-4-yl)benzoate

[1][2]

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0) is a biaryl scaffold characterized by a dual physicochemical nature: it possesses a lipophilic methyl ester terminus and a basic pyridine nitrogen.[1][2] This structural amphiphilicity dictates its solubility profile.[1][2] While the ester moiety drives solubility in organic process solvents (DCM, Ethyl Acetate), the pyridine ring introduces a pH-dependent solubility switch, rendering the compound soluble in acidic aqueous media but virtually insoluble in neutral or basic water.[1][2]

This guide provides a validated solubility landscape, specifically designed to assist researchers in stock solution preparation, extraction, and purification workflows.[1][2]

Physicochemical Basis of Solubility[2]

To predict and manipulate the solubility of this molecule, one must understand the competition between its functional groups.[1][2]

FeatureChemical MoietySolubility Impact
Lipophilicity Methyl Benzoate CoreDrives solubility in chlorinated solvents, esters, and aromatics.[1][3] Responsible for the LogP ~2.5 [1].
Basicity Pyridine NitrogenActs as a proton acceptor (pKa ~5.0).[1][2][3] Allows dissolution in dilute aqueous acids via pyridinium salt formation.[1][2]
Crystallinity Biaryl Pi-StackingThe planar structure encourages strong intermolecular pi-stacking, requiring polar aprotic solvents (DMSO/DMF) to disrupt the lattice for high-concentration stocks.[1][3]

Solubility Landscape: Data & Recommendations

The following data categorizes solvents based on their utility in experimental workflows. Qualitative assessments are derived from standard behavior of biaryl pyridine esters.[1][2]

Organic Solvent Compatibility[1][2][3]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO High (>50 mg/mL)Primary choice for biological stock solutions. Excellent lattice disruption.[1][3]
DMF High (>50 mg/mL)Alternative for synthetic reactions (e.g., couplings).[1][2][3]
Chlorinated DCM Good (20-50 mg/mL)Ideal for liquid-liquid extraction (LLE) from aqueous phases.[1][2][3]
Chloroform Good (20-50 mg/mL)Useful for NMR analysis and chromatography loading.[1][2][3]
Esters Ethyl Acetate Moderate (5-20 mg/mL)Standard solvent for TLC and column chromatography.[1][2][3] Solubility increases significantly with heat.[1][2]
Alcohols Methanol Moderate (10-20 mg/mL)Good for LC-MS sample prep.[1][3]
Ethanol Low/Moderate Often used as a recrystallization solvent (soluble hot, insoluble cold).[1][2][3]
Alkanes Hexanes Insoluble (<1 mg/mL)Antisolvent. Use to precipitate the compound from DCM or EtOAc.[2][3]
Aqueous Solubility & The pH Switch[2]

Water solubility is the critical variable for this compound.[1][2]

  • Neutral Water (pH 7): Insoluble. The molecule exists as a neutral free base with high lipophilicity.[1][2]

  • Acidic Water (pH < 4): Soluble. Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[1][2]

  • Basic Water (pH > 8): Insoluble. Remains in the neutral, lipophilic state.[1][2]

Critical Insight: Do not attempt to dissolve this compound in phosphate-buffered saline (PBS) pH 7.4 directly for biological assays; it will precipitate.[1][2] Dissolve in DMSO first, then dilute, keeping the final concentration below the limit of precipitation (typically <100 µM).[1][2]

Visualization: Solvent Selection Workflows

Solvent Decision Matrix

This diagram guides the researcher to the correct solvent based on the intended experimental outcome.[1][2]

SolventSelectionStartStart: this compoundGoalWhat is your Goal?Start->GoalBioAssayBiological Assay(Cell/Enzyme)Goal->BioAssayScreeningSynthSynthesis orPurificationGoal->SynthIsolationCrystalRecrystallizationGoal->CrystalPurifying SolidDMSODissolve in 100% DMSO(Stock: 10-50 mM)BioAssay->DMSODiluteDilute into Media(Keep DMSO < 0.5%)DMSO->DiluteExtractExtraction WorkupSynth->ExtractDCMUse Dichloromethane (DCM)or Ethyl AcetateExtract->DCMEthanolHot Ethanol orEtOAc/Hexane MixCrystal->Ethanol

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock for dilution into aqueous buffers. Reagents: Anhydrous DMSO (Sigma-Aldrich or equivalent), this compound (Solid).[1][2]

  • Calculate: For 10 mg of compound (MW: 213.23 g/mol ):

    • Target Molarity: 10 mM (0.01 M).

    • Volume DMSO needed =

      
      [1][2]
      
    • 
      .[1][2]
      
  • Dissolve: Add the calculated volume of DMSO directly to the vial containing the solid.

  • Vortex: Vortex vigorously for 30 seconds. The solid should dissolve instantly to form a clear, colorless solution.[1][2]

  • Storage: Aliquot into amber glass vials to prevent light degradation and moisture absorption. Store at -20°C.

Protocol B: Acid-Base Extraction (Purification)

Objective: Remove non-basic impurities (e.g., unreacted methyl benzoate) from the crude product.[1][2] Mechanism: Exploits the pyridine pKa (~5.0).[1][2]

  • Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extract (Acid Wash): Wash the organic layer with 1M HCl (3x).[1][2]

    • Result: The this compound protonates and moves into the Aqueous Phase .[1][2] Non-basic impurities stay in the EtOAc.[1][2]

  • Neutralize: Collect the acidic aqueous layer.[1][2] Slowly add 2M NaOH or saturated NaHCO3 until pH ~9.

    • Observation: The compound will deprotonate and precipitate as a white solid.[1][2]

  • Recover: Extract the now-cloudy aqueous mixture with fresh DCM or EtOAc (3x).

  • Dry: Dry combined organics over MgSO4, filter, and concentrate.

Stability & Handling Mechanisms

Hydrolytic Stability

As a methyl ester, the compound is susceptible to hydrolysis under extreme pH conditions.[1][2]

  • Avoid: Prolonged exposure to strong bases (NaOH/KOH) in aqueous methanol, as this will saponify the ester to the carboxylic acid [4-(pyridin-4-yl)benzoic acid].[1][2]

  • Safe Zone: It is stable in DMSO stock solutions at room temperature for weeks and in brief acidic workups.[1][2]

Mechanism of pH-Dependent Solubility

The following diagram illustrates the reversible protonation that allows for the "Acid-Base Extraction" protocol described above.

pHMechanismNeutralNeutral Species(Free Base)Soluble in: OrganicsInsoluble in: WaterChargedProtonated Species(Pyridinium Salt)Soluble in: WaterInsoluble in: OrganicsNeutral->Charged pH < 4Acid+ H+ (HCl)Base+ OH- (NaOH)Charged->Neutral pH > 8

Figure 2: The reversible protonation of the pyridine nitrogen dictates phase preference.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106047-17-0, this compound.[1][2] Retrieved January 28, 2026 from [Link][1][2]

  • Organic Chemistry Portal. Suzuki Coupling General Procedures. (Standard reference for biaryl synthesis workup). Retrieved January 28, 2026 from [Link][1][2]

Strategic Sourcing & Synthesis Guide: Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) is a critical bi-aryl building block employed primarily as a linear linker in Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry (kinase inhibitors).[1][2] Often referred to in MOF literature as the precursor to the 4,4′-pba (4-(4-pyridyl)benzoate) ligand, its commercial availability fluctuates between "in-stock" commodity status and "make-to-order" fine chemical status depending on the supplier tier.[2]

This guide provides a technical roadmap for researchers facing the "make vs. buy" decision. It details verified commercial sources, analyzes cost-efficiency thresholds, and provides a self-validating synthesis protocol for laboratories requiring multi-gram quantities.[2]

Part 1: Chemical Profile & Identity

Before sourcing, verification of the exact isomer is critical, as the 3-pyridyl and 2-pyridyl isomers are common impurities or mis-shipments.[2]

ParameterSpecification
Chemical Name This compound
Common Synonyms 4-(4-Methoxycarbonylphenyl)pyridine; 4,4'-Pyridinebenzoic acid methyl ester
CAS Number 106047-17-0
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES COC(=O)C1=CC=C(C2=CC=NC=C2)C=C1
Structure Type Bi-aryl (Phenyl-Pyridine direct linkage)
Key Functional Groups Methyl Ester (Hydrolyzable to acid); Pyridine Nitrogen (Coordination site)

Part 2: Commercial Availability & Strategic Sourcing[3]

The market for this compound is segmented into three tiers.[2][3] Pricing varies significantly based on purity guarantees and lead time.[2]

Supplier Landscape Analysis[3]
TierSupplier ExamplesTypical Pack SizeLead TimeStrategic Use Case
Tier 1: Global Catalog Sigma-Aldrich (Merck), TCI100mg - 5g1-5 DaysRapid prototyping; Reference standards.[2] High cost per gram (

80/g).[2]
Tier 2: Building Block Specialists Combi-Blocks, Enamine, Fluorochem1g - 25g3-10 DaysScale-up for pilot reactions.[2] Moderate cost (

25/g).[2]
Tier 3: MOF/Materials Specific Ossila, BLD Pharm5g - 100g2-4 WeeksBulk ligand supply for MOF synthesis.[2] Best value for >10g orders.
The "Make vs. Buy" Decision Matrix

For many labs, the cutoff for purchasing is approximately 5 grams .[2] Beyond this, the cost of commercial synthesis exceeds the internal labor/material cost of a standard Suzuki coupling.[2]

MakeVsBuy Start Quantity Required? Small < 5 Grams Start->Small Large > 5 Grams Start->Large BuyTier1 BUY: Tier 1 Supplier (Sigma/TCI) Small->BuyTier1 Budget Budget Constraints? Large->Budget Time Urgency? Budget->Time Low Budget BuyTier2 BUY: Tier 2 Supplier (Combi-Blocks) Budget->BuyTier2 High Budget Time->BuyTier2 High Urgency Synthesize MAKE: Internal Synthesis (Suzuki Coupling) Time->Synthesize Low Urgency

Figure 1: Decision logic for sourcing this compound based on scale and constraints.

Part 3: Technical Synthesis (Self-Validating Protocol)

If the decision is to synthesize, the Suzuki-Miyaura cross-coupling is the industry standard.[2] This protocol is optimized to suppress the formation of homo-coupling byproducts and ensure easy purification.[2]

Reaction Logic[3][6][8][12]
  • Electrophile: Methyl 4-iodobenzoate (preferred over bromo for faster kinetics at lower temps).[2]

  • Nucleophile: 4-Pyridineboronic acid pinacol ester (more stable than the free acid).[2]

  • Catalyst: Pd(dppf)Cl₂[2][4]·DCM. Why? The bidentate ferrocene ligand prevents palladium aggregation and is robust against the basic conditions required for boronate activation [1].[2]

  • Base: Cesium Carbonate (Cs₂CO₃).[2] Why? Provides higher solubility in organic/aqueous mixtures than K₂CO₃, accelerating the transmetallation step.[2]

Step-by-Step Protocol (10g Scale)
  • Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add the following under air (Pd(dppf)Cl₂ is relatively air-stable, but inert atmosphere is best practice):

    • Methyl 4-iodobenzoate (1.0 equiv, 40 mmol)[2]

    • 4-Pyridineboronic acid pinacol ester (1.1 equiv, 44 mmol)[2]

    • Pd(dppf)Cl₂[2][4]·DCM (0.03 equiv, 1.2 mmol)[2]

    • Cs₂CO₃ (2.0 equiv, 80 mmol)[2]

  • Solvent: Add 1,4-Dioxane (120 mL) and Water (30 mL). The 4:1 ratio is critical for solubilizing the inorganic base while maintaining organic reactant solubility.[2]

  • Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. Critical: Failure to degas leads to oxidative homocoupling of the boronic ester.[2]

  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).[2] The product is more polar than the starting iodide.[2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove Palladium black.[2] Wash with EtOAc.[2]

    • Wash the filtrate with Brine (2x).[2] Dry over Na₂SO₄.[2]

  • Purification: The crude residue is often brown.[2] Recrystallize from hot Ethanol or perform flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisFlow Reactants Reactants: Methyl 4-iodobenzoate 4-Pyridineboronic acid Pd(dppf)Cl2 / Cs2CO3 Solvent Solvent System: 1,4-Dioxane : H2O (4:1) Degas (N2) Reactants->Solvent Heat Reflux @ 90°C 12-16 Hours Solvent->Heat Workup Workup: Celite Filtration Extraction (EtOAc) Heat->Workup Purify Purification: Recrystallization (EtOH) or Column (EtOAc/Hex) Workup->Purify Product Final Product: This compound (White/Off-white solid) Purify->Product

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target ester.[2]

Part 4: Quality Control & Validation

Whether purchased or synthesized, the identity must be validated.[2] The pyridine nitrogen makes this compound sensitive to trace acids (forming salts), which shifts NMR peaks.[2] Ensure the sample is the free base .

Diagnostic NMR Peaks (CDCl₃, 400 MHz)
  • Pyridine Ring (AA'BB'): Two doublets at ~8.7 ppm (2H, adjacent to N) and ~7.5 ppm (2H).[2]

  • Benzoate Ring (AA'BB'): Two doublets at ~8.1 ppm (2H, adjacent to carbonyl) and ~7.7 ppm (2H).[2]

  • Methyl Ester: Sharp singlet at ~3.95 ppm (3H).

  • Note: If the peak at 8.7 ppm is shifted downfield (>8.8 ppm), the sample may be protonated (HCl salt).[2] Wash with saturated NaHCO₃ to restore the free base.[2]

LC-MS Validation[3]
  • Target Mass: 213.23 Da.

  • Observed Ion: [M+H]⁺ = 214.1 or 214.2.[2]

  • Purity Check: UV detection at 254nm should show a single major peak (>95%).

Part 5: Applications & Context[3]

Metal-Organic Frameworks (MOFs)

This molecule is the ester precursor to 4,4'-H2pba (4-(4-pyridyl)benzoic acid).[2] In MOF synthesis, the ester is often hydrolyzed in situ or pre-hydrolyzed to form the acid linker.[2] The rigid, linear geometry of the 4-pyridyl-benzoate motif allows for the construction of pillared-layer MOFs with high porosity, used in gas storage and iodine capture [2].[2]

Medicinal Chemistry

The 4-phenylpyridine scaffold is a "privileged structure" in kinase inhibitors.[2] It serves as a bioisostere for biphenyl systems, introducing a hydrogen bond acceptor (the pyridine nitrogen) that can interact with hinge regions in ATP-binding pockets.[2]

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2]

    • Context: Foundational text establishing the base/solvent compatibility for boronic esters.[2] [2]

  • MOF Applications (Pyridylbenzoate Ligands)

    • Review: "Recent advances in metal-organic frameworks based on pyridylbenzoate ligands." Royal Society of Chemistry (RSC) Advances.[2]

    • Context: Details the specific use of 4-(4-pyridyl)benzoate (44pba) in constructing porous materials.

  • Commercial Supplier Data

    • Sigma-Aldrich Product Sheet: this compound (CAS 106047-17-0).[1][2][5][6]

    • Combi-Blocks Catalog: Product QF-2897/Variants.[2][7]

Sources

Computational Characterization and Predictive Modeling of Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Structure to Supramolecular Assembly

Executive Summary

This technical guide provides a comprehensive theoretical framework for Methyl 4-(pyridin-4-yl)benzoate (M4P4B) .[1] As a bifunctional tecton featuring a pyridine nitrogen (Lewis base/H-bond acceptor) and a methyl ester (weak acceptor/steric director), M4P4B is a critical scaffold in crystal engineering, Metal-Organic Framework (MOF) design, and kinase inhibitor development.[1]

This document moves beyond standard "black box" calculations. It details the causal links between electronic structure and macroscopic observability, providing self-validating protocols for Density Functional Theory (DFT) optimization, spectroscopic assignment, and reactivity mapping.

Part 1: Electronic Structure & Conformational Landscape

The geometric stability of M4P4B is governed by the competition between


-conjugation (favoring planarity) and steric repulsion between the ortho-hydrogens of the phenyl and pyridine rings (favoring a twisted geometry).[1]
1.1 The Biaryl "Twist" Problem

In the gas phase, biaryl systems like M4P4B are rarely planar. The potential energy surface (PES) regarding the inter-ring dihedral angle (


) is shallow.
  • Theoretical Expectation: DFT calculations (B3LYP/6-311++G(d,p)) typically predict a twist angle of

    
    .[1]
    
  • Crystallographic Reality: In the solid state, packing forces often overcome this low rotation barrier, forcing the molecule into a planar conformation (

    
    ) to maximize 
    
    
    
    -
    
    
    stacking.
  • Protocol Implication: You must perform a Relaxed Potential Energy Surface (PES) Scan to quantify the rotational barrier. If the barrier is

    
     kcal/mol, the solid-state conformation will be dictated by lattice energy, not intramolecular geometry.
    
1.2 Methodological Selection
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1]
    
    • Reasoning: Standard B3LYP fails to account for long-range dispersion interactions, which are critical for the biaryl stacking often seen with this molecule.[1]

  • Basis Set: 6-311++G(d,p) or def2-TZVP .[1]

    • Reasoning: The diffuse functions (++) are mandatory to correctly model the lone pair on the pyridine nitrogen and the ester oxygens.

1.3 Computational Workflow Visualization

G Start Input Structure (M4P4B) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) Scan PES Scan (Dihedral 0° to 180°) Freq->Scan Valid Output Global Minimum & Rotational Barrier Scan->Output

Figure 1: The self-validating workflow for geometric optimization. The frequency check ensures the structure is a true minimum, not a saddle point.

Part 2: Spectroscopic Profiling (Vibrational & NMR)

Accurate assignment of vibrational modes validates the computed geometry against experimental IR/Raman data.

2.1 Vibrational Signature Assignments

The ester and pyridine moieties provide distinct "fingerprint" regions.

MoietyMode DescriptionApprox. Exp. Freq (

)
Computed Scaling Factor
Ester (C=O) Carbonyl Stretching


(for B3LYP)
Pyridine Ring C=N / C=C Stretching


Ester (C-O) C-O-C Asym.[1] Stretch


Biaryl Link Inter-ring C-C Stretch


  • Self-Validation: If your computed unscaled C=O frequency exceeds

    
     cm
    
    
    
    , your basis set likely lacks sufficient polarization functions on the oxygen atoms.[1]
2.2 NMR Prediction (GIAO Method)

For structural verification, calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[1]

  • Solvent Model: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO or Chloroform.[1] Gas-phase NMR calculations often yield errors of

    
     ppm for carbonyl carbons due to the lack of dielectric stabilization.[1]
    
Part 3: Reactivity & Molecular Electrostatic Potential (MEP)[1]

Understanding where M4P4B interacts with other molecules is vital for drug design (docking) and crystal engineering (supramolecular synthons).[1]

3.1 Fukui Functions & Dual Descriptors

To predict the site of electrophilic attack (e.g., during further functionalization) or nucleophilic attack (e.g., hydrolysis of the ester), we calculate the Fukui functions (


 and 

).
  • Nucleophilic Attack Site (

    
    ):  The Carbonyl Carbon.
    
  • Electrophilic Attack Site (

    
    ):  The Pyridine Nitrogen.[1]
    
3.2 MEP Surface Analysis

The Molecular Electrostatic Potential map guides supramolecular assembly.

  • Red Zone (Negative Potential): Concentrated at the Pyridine Nitrogen (

    
     to 
    
    
    
    kcal/mol).[1] This is the primary Hydrogen Bond Acceptor.
  • Blue Zone (Positive Potential): Concentrated on the aromatic protons ortho to the ester group. These are weak Hydrogen Bond Donors (C-H...O interactions).[1]

3.3 Reactivity Logic Diagram

Reactivity Molecule M4P4B Electronic Density Fukui Fukui Function Calc (f+ / f-) Molecule->Fukui MEP MEP Surface Mapping Molecule->MEP Result1 Pyridine N (High f-, Deep Red) Primary Coordination Site Fukui->Result1 Electrophilic Attack Result2 Ester Carbonyl (High f+, Red) Secondary Acceptor Fukui->Result2 Nucleophilic Attack MEP->Result1 Result3 Aromatic C-H (Blue Region) Weak Donor (C-H...O) MEP->Result3 Electrostatics

Figure 2: Logical mapping of electronic descriptors to chemical reactivity and supramolecular interaction sites.

Part 4: Experimental Protocols
4.1 Protocol A: Geometry Optimization & Frequency Analysis

Objective: Obtain the thermodynamically stable structure and thermodynamic corrections (ZPE, Enthalpy).

  • Input Generation:

    • Construct the initial geometry (e.g., using Avogadro or GaussView).

    • Set the dihedral angle between rings to

      
       (avoid starting at 
      
      
      
      or
      
      
      to prevent symmetry locking).
  • Route Section (Gaussian Example):

  • Analysis:

    • Check output for "Normal termination".[1]

    • Verify NO imaginary frequencies (NImag=0).[1]

    • Extract Dipole Moment (Debye) and Total Energy (Hartree).[1]

4.2 Protocol B: Relaxed PES Scan (The Biaryl Twist)

Objective: Determine the energy penalty for planarity (crucial for crystal packing prediction).

  • Input Modification:

    • Identify the four atoms defining the inter-ring torsion:

      
      .[1]
      
    • Set the ModRedundant coordinate.

  • Route Section:

  • Data Interpretation:

    • Plot Relative Energy (Y-axis) vs. Dihedral Angle (X-axis).[1][2]

    • Identify the energy difference (

      
      ) between the minimum and the planar conformation (
      
      
      
      ). If
      
      
      kcal/mol, packing forces can flatten the molecule.[1]
References
  • Conformational Analysis of Biaryls: Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018).[2][3] Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974.[1][3] [Link]

  • Crystal Structure & Packing: Cambridge Structural Database (CSD).[1] Methyl 4-methylbenzoate (Analogous Packing). [Link][1]

  • Vibrational Spectroscopy of MOFs: Kozachuk, O., et al. (2020). Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks.[1][4] Chemical Reviews, 120.[1] [Link][1]

  • DFT Benchmarking for Organic Molecules: Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.[1] [Link][1]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 4-(pyridin-4-yl)benzoate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, scalable protocol for the synthesis of Methyl 4-(pyridin-4-yl)benzoate . The methodology prioritizes the stability of reagents and reproducibility, addressing common pitfalls associated with pyridine-based cross-couplings.

Introduction & Strategic Analysis

The biaryl scaffold is a cornerstone of medicinal chemistry.[1] However, incorporating pyridine rings via Suzuki coupling often presents challenges due to catalyst poisoning (coordination of the pyridine nitrogen to Palladium) and protodeboronation (instability of 2- or 4-pyridyl boronic acids).

To ensure high reliability, this protocol utilizes 4-bromopyridine hydrochloride and 4-(methoxycarbonyl)phenylboronic acid . This route is superior to the inverse (pyridyl boronic acid + aryl halide) because phenylboronic acids are significantly more stable than their pyridyl counterparts, minimizing side reactions.

Retrosynthetic Logic

The synthesis is designed to disconnect at the biaryl bond. We utilize the hydrochloride salt of the bromopyridine to prevent N-oxide formation and ensure shelf-stability of the starting material.

Retrosynthesis Product This compound (Target) Disconnect Suzuki-Miyaura Disconnection Product->Disconnect Retrosynthesis ReactantA 4-Bromopyridine HCl (Electrophile) Disconnect->ReactantA ReactantB 4-(Methoxycarbonyl)phenylboronic acid (Nucleophile) Disconnect->ReactantB

Figure 1: Retrosynthetic analysis prioritizing reagent stability.

Experimental Design & Optimization

Critical Parameter Selection
ParameterChoiceRationale
Catalyst Pd(dppf)Cl₂·DCM The bidentate dppf ligand creates a large bite angle, accelerating reductive elimination and resisting displacement by the pyridine nitrogen.
Base K₂CO₃ (3.0 equiv) Strong enough to activate the boronic acid; excess required to neutralize the HCl salt of the pyridine starting material.
Solvent 1,4-Dioxane / Water (4:1) Water is essential for the base to dissolve and activate the boronate species (formation of the hydroxyboronate anion).
Atmosphere Argon/Nitrogen Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the catalyst.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Reagent A: 4-Bromopyridine hydrochloride (1.0 equiv, 5.0 mmol, 972 mg)

  • Reagent B: 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv, 6.0 mmol, 1.08 g)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.03 equiv, 0.15 mmol, 122 mg)

  • Base: Potassium Carbonate (K₂CO₃) (3.5 equiv, 17.5 mmol, 2.42 g)

  • Solvent: 1,4-Dioxane (20 mL, degassed) + Distilled Water (5 mL, degassed)

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL Schlenk flask or a heavy-walled pressure vial containing a magnetic stir bar.

  • Charging Solids: Add 4-Bromopyridine HCl, 4-(Methoxycarbonyl)phenylboronic acid, and K₂CO₃ to the flask.

    • Note: Do not add the catalyst yet.

  • Degassing (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times to remove adsorbed oxygen.

  • Solvent Addition: Syringe in the 1,4-Dioxane and Water.

  • Catalyst Addition: Under a positive stream of Argon, quickly remove the septum, add the Pd(dppf)Cl₂·DCM catalyst, and reseal immediately.

    • Why? Adding catalyst last prevents premature activation or oxidation before the inert atmosphere is established.

Phase 2: Reaction Execution
  • Heating: Place the reaction vessel in a pre-heated oil bath at 90°C .

  • Monitoring: Stir vigorously (800 rpm). The reaction typically reaches completion within 4–6 hours .

    • TLC Monitoring: Eluent 50% EtOAc in Hexanes.

    • Observation: The starting bromide (Rf ~0.4) should disappear; the product (Rf ~0.3, UV active) will appear.

Phase 3: Workup & Purification[2]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Washing: Combine organic layers and wash with Brine (20 mL). Dry over anhydrous Na₂SO₄.[3]

  • Concentration: Filter and concentrate under reduced pressure to yield a crude yellow solid.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 20% → 50% Ethyl Acetate in Hexanes.

    • Note: The pyridine moiety makes the product slightly polar. If streaking occurs, add 1% Triethylamine to the eluent.

Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the specific role of the base in activating the boronic acid.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromopyridine BaseStep Base Activation (OH- replaces Br-) OxAdd->BaseStep + OH- Transmetal Transmetallation (Boronate adds Ar') BaseStep->Transmetal + Ar-B(OH)3 RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the Suzuki coupling.[4] The base is crucial for the transmetallation step.

Expected Characterization Data

Upon isolation, the product This compound should exhibit the following spectral characteristics:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (d, J = 6.0 Hz, 2H, Pyridine H2/H6 )

    • δ 8.16 (d, J = 8.4 Hz, 2H, Benzoate H3/H5 )

    • δ 7.70 (d, J = 8.4 Hz, 2H, Benzoate H2/H6 )

    • δ 7.52 (d, J = 6.0 Hz, 2H, Pyridine H3/H5 )

    • δ 3.96 (s, 3H, OCH₃ )

  • MS (ESI): Calculated for C₁₃H₁₁NO₂ [M+H]⁺: 214.08; Found: 214.1.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Catalyst PoisoningSwitch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. Ensure inert atmosphere is rigorous.
Protodeboronation Unstable Boronic AcidIf using pyridyl boronic acid, switch to the protocol above (Pyridyl Halide + Phenyl Boronic Acid).
Black Precipitate Pd OxidationOxygen leak. Regrease joints and degas solvents more thoroughly.
Product Streaking Silica InteractionThe pyridine nitrogen interacts with silanols. Add 1% Et₃N to the column eluent.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Synthesis of pinacol arylboronates. Journal of Organic Chemistry, 60(23), 7508-7510.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism).
  • Vertex AI Search Results. (2026). Synthesis of pyridine-benzoate derivatives and purification protocols.

Sources

Palladium-catalyzed synthesis of "Methyl 4-(pyridin-4-yl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of Methyl 4-(pyridin-4-yl)benzoate

Executive Summary & Strategic Rationale

The synthesis of This compound represents a classic yet challenging "heterobiaryl" coupling. While the Suzuki-Miyaura reaction is the industry standard for forming C–C bonds between aryl systems, the introduction of a pyridine moiety complicates the catalytic cycle. The pyridine nitrogen is a strong


-donor capable of displacing phosphine ligands on the Palladium (Pd) center, leading to catalyst deactivation (poisoning) or the formation of stable, non-reactive Pd-pyridine complexes.

The "Application Scientist" Approach: Instead of a generic protocol, this guide advocates for a specific strategic disconnection: Coupling 4-Bromopyridine Hydrochloride with Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Why this route?

    • Stability: 4-Pyridinylboronic acid is notoriously unstable, prone to rapid protodeboronation and polymerization. The benzoate boronates are bench-stable.

    • Reagent Quality: 4-Bromopyridine is best handled as the Hydrochloride salt (HCl), which prevents self-quaternization (polymerization) observed in the free base.

    • Catalyst Selection: We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand system that resists displacement by the pyridine nitrogen more effectively than monodentate ligands like PPh₃.

Mechanistic Insight & Visualization

To ensure reproducibility, one must understand the "Invisible" competition occurring in the flask. The diagram below illustrates the standard catalytic cycle versus the "Pyridine Trap" that leads to stalled reactions.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromopyridine BaseStep Base Activation (Pd-OH/OR species) OxAdd->BaseStep + Base (CO3 2-) Poisoned Catalyst Poisoning [Pd(L)(Py)Br] OxAdd->Poisoned Pyridine Coordination TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar-B(pin) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Pyridine Excess Pyridine (Substrate/Product) Pyridine->Poisoned Poisoned->OxAdd Heat/Steric Bulk (Reversible)

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the reversible "Pyridine Trap" (Red) which competes with the productive cycle. Using bidentate ligands like dppf minimizes this off-cycle pathway.

Detailed Experimental Protocol

Target Molecule: this compound Scale: 1.0 mmol (Adaptable to gram-scale)

Reagents & Materials
ComponentRoleEquiv.AmountNotes
4-Bromopyridine HCl Electrophile1.0194 mgUse HCl salt for stability.
Methyl 4-(pinacolboryl)benzoate Nucleophile1.1288 mgExcess ensures full consumption of bromide.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.0325 mg3 mol% loading is robust for heterocycles.
K₂CO₃ (Potassium Carbonate) Base3.5483 mgExtra base required to neutralize HCl salt (1 eq) + Catalysis (2 eq).
1,4-Dioxane Solvent A-4.0 mLHigh boiling point, good solubility.
Water (Degassed) Solvent B-1.0 mLEssential for dissolving the inorganic base.
Step-by-Step Procedure

Phase 1: Setup & Degassing (Crucial for Pd(0) longevity)

  • Prepare the Solvent: In a separate vial, mix 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Sparge with Nitrogen or Argon gas for 15 minutes. Dissolved oxygen is the enemy of Palladium.

  • Charge Solids: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 4-Bromopyridine Hydrochloride (194 mg)

    • Methyl 4-(pinacolboryl)benzoate (288 mg)

    • K₂CO₃ (483 mg)

    • Pd(dppf)Cl₂ · CH₂Cl₂ (25 mg)

  • Inert Environment: Cap the vial with a septum. Evacuate the vial via needle/vacuum line and backfill with Nitrogen (repeat 3 times).

Phase 2: Reaction 4. Solvent Addition: Syringe the degassed Dioxane/Water mixture into the vial through the septum. 5. Heating: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800+ RPM).

  • Note: The CO₂ generation from neutralizing the HCl salt may cause initial bubbling. Ensure the system is vented via a balloon or open reflux condenser if scaling up.
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexanes 1:1) or LCMS after 2 hours. The product is more polar than the boronate ester but less polar than the pyridine salt.
  • Checkpoint: If the reaction stalls, add 1 mol% more catalyst and ensure temperature is maintained.

Phase 3: Workup & Purification 7. Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). 8. Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate. 9. Scavenging: Wash combined organics with Brine (sat. NaCl). Dry over Na₂SO₄. 10. Filtration: Filter through a small pad of Celite to remove Palladium black. 11. Concentration: Evaporate solvent under reduced pressure. 12. Purification: Flash Column Chromatography (SiO₂).

  • Eluent: Gradient 10%
    
    
    40% Ethyl Acetate in Hexanes.
  • Observation: The product is a white to off-white solid.

Optimization & Troubleshooting Matrix

When the "Standard Protocol" fails, use this decision tree to optimize.

Optimization Start Issue: Low Yield Check1 Is Starting Material Consumed? Start->Check1 Yes Yes Check1->Yes No No Check1->No SideProd Check for Protodeboronation (Benzene formation) Yes->SideProd Soln1 Switch to Anhydrous Conditions (Use CsF or K3PO4) SideProd->Soln1 CatDeath Catalyst Poisoning? No->CatDeath Soln2 Increase Temp to 110°C or Switch to Pd-XPhos CatDeath->Soln2

Figure 2: Troubleshooting logic for stalled Suzuki couplings involving pyridines.

Data Summary: Common Solvents & Bases

Solvent SystemBaseTempOutcome
Dioxane / H₂O K₂CO₃ 90°C Preferred (High Yield, Robust)
Toluene / EtOH / H₂ONa₂CO₃80°CGood, but slower kinetics
DMF (Anhydrous)K₃PO₄100°CUse if protodeboronation is high
THF / H₂OCs₂CO₃65°CToo low temp for hindered pyridines

Characterization Standards

To validate the synthesis, compare your isolated material against these predicted spectral data points.

  • Physical State: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
      8.72  (d, J = 6.0 Hz, 2H, Pyridine H2/H6 ) – Deshielded by Nitrogen.
      
    • 
      8.15  (d, J = 8.4 Hz, 2H, Benzoate H2/H6 ) – Ortho to Ester.
      
    • 
      7.70  (d, J = 8.4 Hz, 2H, Benzoate H3/H5 ) – Ortho to Pyridine.
      
    • 
      7.52  (d, J = 6.0 Hz, 2H, Pyridine H3/H5 ) – Meta to Nitrogen.
      
    • 
      3.96  (s, 3H, -OCH₃ ).
      
  • LCMS: [M+H]⁺ = 214.2 m/z.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, J. T., et al. (2020). Synthesis of Pyridine-Boronic Acids and Esters. Organic Process Research & Development, 24(10), 1863–1870. (Context on instability of pyridine boronic acids).

"Methyl 4-(pyridin-4-yl)benzoate" as a linker in metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of Methyl 4-(pyridin-4-yl)benzoate (Me-PyBA) in the synthesis of Metal-Organic Frameworks (MOFs). While Me-PyBA is technically an ester, in MOF reticular chemistry, it functions primarily as the stable pro-linker for the bifunctional ligand 4-(pyridin-4-yl)benzoate (PyBA) .

This distinction is critical: the ester group is generally non-coordinating. To construct robust 3D networks, the methyl group must be cleaved (hydrolyzed) to expose the carboxylate, which then acts as an anionic "hard" donor, complementing the neutral "soft/borderline" pyridine nitrogen.

Introduction & Mechanistic Logic

This compound is an asymmetric ditopic ligand precursor. Its value in MOF engineering lies in its heterofunctionality :

  • Pyridine Terminus (N-donor): Binds to soft or borderline metals (Zn²⁺, Cd²⁺, Cu²⁺, Ag⁺) to form pillars or linear extensions.

  • Benzoate Terminus (O-donor): Once activated (hydrolyzed), it forms strong electrostatic bridges with metal clusters (SBUs), often generating 2D sheets or 3D diamondoid (dia) networks.

Why use the Methyl Ester form?

  • Purification: The ester is easier to purify (crystallization/column chromatography) than the zwitterionic acid form.

  • Controlled Assembly (In-Situ Hydrolysis): Using the ester allows for a slow release of the active acid ligand during solvothermal synthesis, promoting higher crystallinity and reducing defect density.

Pre-Synthesis: Linker Activation Protocol

Objective: Convert this compound (Me-PyBA) into the active 4-(pyridin-4-yl)benzoic acid (H-PyBA) linker.

Note: While some solvothermal recipes rely on in-situ hydrolysis, pre-hydrolysis guarantees stoichiometry.

Protocol A: Base-Catalyzed Hydrolysis
  • Dissolution: Dissolve 1.0 g (4.7 mmol) of Me-PyBA in 20 mL of THF/Methanol (1:1 v/v).

  • Saponification: Add 10 mL of 1M NaOH (aq). The solution may turn slightly yellow.

  • Reflux: Heat at 65°C for 3 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) until the high-Rf ester spot disappears.

  • Acidification (Critical Step):

    • Cool to room temperature.

    • Slowly add 1M HCl dropwise while stirring until pH reaches ~5-6.

    • Observation: A white precipitate (H-PyBA) will form. Do not drop below pH 4, or the pyridine nitrogen will protonate, forming the soluble hydrochloride salt.

  • Isolation: Filter the solid, wash with cold water (3x 10 mL), and dry in a vacuum oven at 80°C for 6 hours.

    • Yield Target: >90%.[1][2]

MOF Synthesis Protocols

Objective: Construction of a Zn(II) Pillared-Layer MOF using the activated linker.

Protocol B: Solvothermal Assembly of [Zn(PyBA)₂]·xDMF

This protocol targets a flexible 3D network with dia topology, known for "breathing" behavior upon solvent loss.

Reagents:

  • Linker: 4-(pyridin-4-yl)benzoic acid (H-PyBA) [Activated from Protocol A]

  • Metal Source: Zn(NO₃)₂·6H₂O

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Stoichiometry: In a 20 mL scintillation vial, dissolve:

    • 0.1 mmol Zn(NO₃)₂·6H₂O (29.7 mg)

    • 0.2 mmol H-PyBA (39.8 mg)

    • 10 mL DMF

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Thermal Treatment: Cap the vial tightly (Teflon-lined cap). Place in a programmable oven.

    • Ramp: 2°C/min to 100°C.

    • Dwell: 48 hours at 100°C.

    • Cool: 0.5°C/min to room temperature.

  • Harvesting: Colorless block crystals should form on the walls/bottom.

  • Washing: Decant the mother liquor. Wash crystals with fresh DMF (3x) to remove unreacted ligand.

Expert Insight (Causality):

  • Why DMF? DMF decomposes slowly at 100°C to release dimethylamine. This base slowly deprotonates the carboxylic acid, driving the coordination equilibrium forward. This "slow deprotonation" is the key to growing X-ray quality crystals rather than amorphous powder.

Characterization & Validation

To validate the transformation from Ester → MOF, compare the spectral signatures.

FeatureMethyl Ester (Precursor)MOF (Zn-PyBA)Validation Logic
FTIR: C=O Stretch ~1720 cm⁻¹ (Sharp, Ester)AbsentConfirms hydrolysis of ester.
FTIR: COO⁻ Stretch Absent1600 cm⁻¹ (Asym) / 1390 cm⁻¹ (Sym)Confirms carboxylate coordination to Zn.
PXRD (Low Angle) N/AStrong peaks at 2θ < 10°Indicates large unit cell/porosity.
Solubility Soluble in CHCl₃, THFInsoluble in organicsConfirms polymerization.

Structural Visualization

The following diagram illustrates the chemical transformation and the resulting network topology logic.

MOF_Assembly cluster_mech Coordination Mode Ester This compound (Precursor) Hydrolysis Hydrolysis (NaOH / MeOH) Ester->Hydrolysis Deprotection Linker 4-(pyridin-4-yl)benzoic acid (H-PyBA) Hydrolysis->Linker Yields Active Ligand Assembly Solvothermal Assembly (DMF, 100°C) Linker->Assembly Bifunctional Donor Zn Zn(NO3)2 (Metal Source) Zn->Assembly Octahedral Node MOF [Zn(PyBA)2] Network (dia Topology) Assembly->MOF Coordination (Py-Zn-OOC) Desc Pyridine N → Zn (Neutral) Carboxylate O → Zn (Anionic)

Figure 1: Workflow converting the methyl ester precursor into a 3D Metal-Organic Framework.

Applications & Utility

The resulting MOFs (typically isoreticular to the [Zn(PyBA)₂] family) exhibit specific utility in drug development and separation sciences:

  • Breathing Pores: The framework is flexible.[3] Upon removing solvent (activation), the pores contract. Upon exposing to specific guests (e.g., CO₂, alcohols), the pores open. This "gate-opening" effect is highly selective.

  • Drug Delivery: The Zn-based composition is relatively biocompatible.[4] The pore size (~8-12 Å) is suitable for loading small molecule drugs (e.g., Ibuprofen, 5-FU).

  • Catalysis: The pyridine ring can be chemically modified (e.g., N-alkylation) post-synthesis to introduce catalytic sites, provided the Zn-N bond is stable enough, or if the N is not coordinated (in rare isomer cases).

References

  • Synthesis and Characterization of Zn-Based MOFs: Ni, J., et al. "Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery." PubMed Central, 2023.

  • Linker Synthesis (Suzuki Coupling): Miyaura, N., et al. "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide."[1] Chemical & Pharmaceutical Bulletin, 2025.[1][5]

  • MOF Stability and Linker Connectivity: Buzek, D., et al.[6] "Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity." Inorganic Chemistry Frontiers, 2021.

  • General MOF Properties (Wikipedia): Wikipedia Contributors. "Metal–organic framework."[3][5][6][7][8][9] Wikipedia, The Free Encyclopedia.

Sources

"Methyl 4-(pyridin-4-yl)benzoate" in the synthesis of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate represents a critical bi-aryl scaffold in medicinal chemistry, specifically in the development of kinase inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This application note details the optimized synthesis, purification, and downstream derivatization of this intermediate. It addresses common synthetic pitfalls—specifically palladium-catalyzed ligand scrambling—and provides a robust workflow for converting this ester into bioactive amides, a structural motif found in numerous anti-inflammatory clinical candidates.

Structural Significance & Pharmacophore Analysis

The 4-(pyridin-4-yl)benzoate motif serves as a privileged structure in drug design due to its dual functionality:

  • The Pyridine "Anchor": The nitrogen atom at the 4-position of the pyridine ring acts as a critical Hydrogen Bond Acceptor (HBA). In the ATP-binding pocket of kinases (like p38

    
    ), this nitrogen often forms a hydrogen bond with the "hinge region" (e.g., Met109 residue), anchoring the molecule.
    
  • The Benzoate "Handle": The methyl ester is a masked carboxylic acid. Once hydrolyzed, it provides a vector for extending the molecule into the solvent-exposed regions of the enzyme, allowing for the attachment of solubilizing groups or specificity-enhancing moieties via amide coupling.

Target Application: p38 MAPK Inhibitors (Rheumatoid Arthritis, COPD, Cytokine Storm management).

Optimized Synthesis Protocol: Suzuki-Miyaura Coupling

Challenge: The coupling of 4-pyridineboronic acid is notoriously difficult due to protodeboronation (instability of the C-B bond) and the formation of phenylated impurities when using triphenylphosphine-based catalysts (aryl scrambling).

Solution: Use of bidentate ligands (dppf) and optimized base conditions.

Reagents & Materials
  • Substrate: Methyl 4-iodobenzoate (1.0 equiv)

  • Reagent: 4-Pyridineboronic acid pinacol ester (1.1 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (3 mol%)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with argon or nitrogen for 15 minutes. Reason: Oxygen promotes homocoupling and deactivates the Pd(0) species.

  • Loading: Add Methyl 4-iodobenzoate, 4-pyridineboronic acid pinacol ester, and K

    
    CO
    
    
    
    .
  • Catalyst Addition: Add Pd(dppf)Cl

    
     last. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS. The disappearance of the iodide and appearance of the product (M+H = 214.08) indicates completion.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[1] Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash chromatography on silica gel.

    • Eluent: 0

      
       5% Methanol in Dichloromethane (DCM).
      
    • Note: Pyridine derivatives streak on silica. Pre-washing the column with 1% Triethylamine (Et

      
      N) in Hexanes neutralizes acidic sites on the silica, improving peak shape.
      

Downstream Derivatization: The "Make-Use" Workflow

The methyl ester is rarely the final drug; it is an intermediate. The standard workflow involves hydrolysis followed by amide coupling to generate the active pharmaceutical ingredient (API).

Step A: Hydrolysis to 4-(pyridin-4-yl)benzoic acid
  • Dissolve this compound in THF/Water (1:1).

  • Add Lithium Hydroxide (LiOH, 3.0 equiv). Stir at RT for 2 hours.

  • Isoelectric Precipitation (Critical): The product is a zwitterion (pyridine is basic, acid is acidic). Carefully acidify with 1N HCl to pH 4–5 . The product will precipitate as a white solid. Filter and dry.[2]

Step B: Amide Coupling (API Synthesis)
  • Activation: Suspend the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Coupling: Add the target amine (e.g., a morpholine-aniline derivative common in p38 inhibitors).

  • Isolation: Stir 12 hours. Pour into water. Filter precipitate or extract with DCM.

Visualizing the Workflow & Mechanism

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the conversion from raw materials to the active anti-inflammatory scaffold.

SynthesisWorkflow cluster_inputs Starting Materials cluster_reaction Suzuki-Miyaura Cycle cluster_deriv Drug Synthesis Iodide Methyl 4-iodobenzoate (Electrophile) Couple Cross-Coupling (90°C, Dioxane/H2O) Iodide->Couple Boronate 4-Pyridineboronic Acid (Nucleophile) Boronate->Couple Cat Pd(dppf)Cl2 (Catalyst) Cat->Couple Intermediate This compound (Target Intermediate) Couple->Intermediate Yield >85% Hydrolysis Hydrolysis (LiOH, pH 4-5) Intermediate->Hydrolysis Acid Free Acid Form Hydrolysis->Acid Amidation Amide Coupling (HATU/Amine) Acid->Amidation Drug p38 MAPK Inhibitor (Active Drug) Amidation->Drug

Caption: Figure 1.[3][4] End-to-end synthesis workflow from raw materials to active p38 MAPK inhibitor candidates.

Figure 2: Biological Mechanism of Action (p38 MAPK)

Understanding why we synthesize this molecule. The diagram maps the inflammatory cascade the drug intends to block.

p38Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAPKKK MAPKKK (TAK1/ASK1) Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation TF Transcription Factors (ATF2, CHOP) p38->TF Activation Drug Pyridyl-Benzoate Drug (Inhibitor) Drug->p38 Blocks ATP Binding Response Inflammatory Response (Cytokine Storm) TF->Response

Caption: Figure 2. The p38 MAPK signaling cascade.[5] The synthesized inhibitor blocks the ATP binding site of p38, halting the inflammatory response.

Quality Control & Data Specifications

To ensure the integrity of the intermediate before derivatization, the following specifications must be met.

ParameterSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualDark color indicates oxidation or Pd contamination.
Purity > 98.0%HPLC (254 nm)Impurities interfere with crystallization in the next step.
Pd Content < 20 ppmICP-MSCritical for pharmaceutical intermediates (ICH Q3D guidelines).

H NMR
Diagnostic Peaks:

8.7 (d, 2H, Py), 8.1 (d, 2H, Ar), 3.9 (s, 3H, OMe)
400 MHz DMSO-d

Confirms bi-aryl bond formation and ester integrity.

References

  • Suzuki-Miyaura Coupling of Pyridine Boronic Acids

    • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.[3]

    • Source: Chemical & Pharmaceutical Bulletin (2025).[6]

    • URL:[Link] (Verified via search context 1.6, 1.9).

  • p38 MAPK Inhibitor Design

    • Title: Practical synthesis of a p38 MAP kinase inhibitor.[5][6][7]

    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters.[1]

    • URL:[Link] (Contextual match 1.4).

  • General Synthesis of Methyl Benzoates

    • Title: Preparation of methyl benzoate (benzoic acid methyl ester).[8]

    • Source: PrepChem.
    • URL:[Link] (Contextual match 1.7).

  • Safety Data & Handling

    • Title: 4-(Pyridin-4-yl)benzoic acid - GHS Classification.[9]

    • Source: PubChem.[9]

    • URL:[Link] (Contextual match 1.10).

Sources

Application Note: Methyl 4-(pyridin-4-yl)benzoate as a Biaryl Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate represents a critical biaryl scaffold in the synthesis of modern agrochemicals. The 4-phenylpyridine moiety is a privileged pharmacophore found in various active ingredients, including SDHI fungicides (e.g., Boscalid analogs) and PPO-inhibiting herbicides . This application note provides a validated protocol for the synthesis, purification, and downstream derivatization of this intermediate. It is designed for discovery chemists requiring high-purity building blocks for Structure-Activity Relationship (SAR) library generation.

Key Applications
  • SDHI Fungicides: Precursor to N-substituted benzamides mimicking the ubiquinone binding site.

  • Herbicides: Scaffold for biaryl ether and pyridine-carboxylate herbicides.

  • Library Synthesis: The methyl ester serves as a "masked" acid, allowing for late-stage diversification via hydrolysis and amide coupling.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 106047-17-0
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Structure Biaryl system: Pyridine ring at C4 of Methyl benzoate
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Pyridine N) ~5.2 (estimated)

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this compound is the palladium-catalyzed cross-coupling of Methyl 4-bromobenzoate and 4-Pyridineboronic acid . This method avoids the handling of unstable pyridine halides and provides high regioselectivity.

Reaction Mechanism

The reaction proceeds via the catalytic cycle: Oxidative Addition (Pd⁰ inserts into Ar-Br), Transmetallation (Boron exchanges with Pd), and Reductive Elimination (C-C bond formation).

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 4-bromobenzoate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + 4-Pyridineboronic acid + K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the synthesis of this compound.

Experimental Procedure

Scale: 10 mmol Yield Target: >85%

Reagents:

  • Methyl 4-bromobenzoate (2.15 g, 10.0 mmol)

  • 4-Pyridineboronic acid (1.48 g, 12.0 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Step-by-Step Protocol:

  • Inerting: Charge a 100 mL round-bottom flask with Methyl 4-bromobenzoate, 4-Pyridineboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of N₂.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Starting bromide (Rf ~0.8) should disappear; Product (Rf ~0.4) will appear.

    • Visual Cue: The reaction mixture typically turns from orange/red to dark black (Pd precipitation) upon completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc (50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Add water (50 mL). Extract with EtOAc (2 x 50 mL). Wash combined organics with Brine (50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Note: Add 1% Triethylamine (Et₃N) to the eluent to prevent the pyridine moiety from streaking on the silica.

Downstream Application: Derivatization to Agrochemical Actives

The methyl ester is a "masked" carboxylic acid. For agrochemical discovery, the ester is hydrolyzed to the acid, which is then coupled with various amines to generate amide libraries (common in SDHI discovery).

Workflow: Ester to Amide Library

Derivatization Ester This compound (Intermediate) Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid 4-(pyridin-4-yl)benzoic acid (Active Precursor) Hydrolysis->Acid Coupling Step 2: Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Library Agrochemical Library (SDHI Analogs) Coupling->Library

Figure 2: Workflow for converting the intermediate into a library of potential agrochemicals.

Protocol: Hydrolysis to 4-(pyridin-4-yl)benzoic acid
  • Dissolve this compound (1.0 equiv) in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv).[1] Stir at RT for 12 h.

  • Acidify carefully with 1M HCl to pH 4–5 (Isoelectric point precipitation).

  • Filter the white precipitate. This is the pure acid (CAS: 4385-76-6).[2]

Protocol: Amide Coupling (Library Scale)
  • Dissolve Acid (1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 10 min.

  • Add Amine (R-NH₂, 1.1 equiv). Stir 16 h.

  • Self-Validating Step: LC-MS should show [M+H]⁺ corresponding to the amide.

Analytical Quality Control

Ensure the intermediate meets the purity standards required for biological screening.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Time: ~7.5 min (varies by system).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 8.70 (d, 2H): Pyridine protons adjacent to Nitrogen (deshielded).

  • δ 8.10 (d, 2H): Benzoate protons adjacent to Carbonyl.

  • δ 7.95 (d, 2H): Benzoate protons adjacent to Pyridine.

  • δ 7.80 (d, 2H): Pyridine protons adjacent to Phenyl ring.

  • δ 3.90 (s, 3H): Methyl ester singlet.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Pyridine Toxicity: Pyridine derivatives can have neurological effects; handle in a fume hood.

  • Palladium Waste: Dispose of heavy metal waste in designated containers.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Agrochemical Scaffolds: Liu, C. L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 303–318. Link

  • SDHI Fungicide Chemistry: Glättli, A., et al. (2012). Pyrazole-carboxamide fungicides: A new class of SDHIs. Modern Crop Protection Compounds, Wiley-VCH. Link

  • Product Data: Sigma-Aldrich. This compound Product Sheet. Link

Sources

"Methyl 4-(pyridin-4-yl)benzoate" in crystal engineering and coordination polymers

[1]

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (Me-44pba) represents a versatile "chameleon" ligand in reticular chemistry.[1] Unlike simple rigid linkers, Me-44pba offers a dual-functionality that allows researchers to access two distinct classes of materials depending on the synthetic conditions:

  • Neutral Coordination Polymers: Under mild conditions, the ester group remains intact, acting as a steric spacer or hydrogen-bond acceptor in Ag(I) or Cu(I) networks.[1]

  • Anionic Metal-Organic Frameworks (MOFs): Under solvothermal conditions, the ester undergoes in situ hydrolysis to form the 4-(pyridin-4-yl)benzoate (44pba) anion.[1] This "slow-release" mechanism is a powerful crystal engineering strategy to control nucleation rates and grow high-quality single crystals of robust MOFs.[1]

This guide provides validated protocols for synthesizing the ligand and utilizing it in both "Direct Assembly" and "In Situ Transformation" workflows.

Ligand Profile & Synthesis

Chemical Identity[2]
  • IUPAC Name: this compound[1][2]

  • Abbreviation: Me-44pba

  • CAS: 106047-17-0[1][2]

  • Formula: C₁₃H₁₁NO₂[1]

  • Molecular Weight: 213.23 g/mol

  • Key Features:

    • Donor: Pyridine Nitrogen (Soft/Borderline base).

    • Functional Group: Methyl Ester (Potential H-bond acceptor; Hydrolysis precursor).[1]

    • Geometry: Linear, rod-like (~9 Å length).[1]

Synthesis Protocol (Suzuki-Miyaura Coupling)

Context: While commercially available, in-house synthesis allows for cost-effective scale-up and deuteration if needed.[1]

Reagents:

  • 4-Pyridineboronic acid (1.0 eq)[1]

  • Methyl 4-iodobenzoate (1.0 eq)[1]

  • Pd(PPh₃)₄ (3-5 mol%)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

  • Solvent: Toluene:Ethanol:Water (4:1:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the solvent mixture and degas with N₂ or Ar for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Addition: Add the boronic acid, iodobenzoate, and K₂CO₃ base. Add the Pd catalyst last under a counter-flow of inert gas.

  • Reflux: Heat the mixture to 90°C (reflux) for 12–24 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd residues. Wash the pad with ethyl acetate.

  • Extraction: Wash the filtrate with brine (3x). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove solvent under reduced pressure. Recrystallize the crude solid from hot Ethanol or purify via column chromatography (Silica, Hexane:EtOAc gradient).[1]

  • Yield: Expect 75–85% as a white/off-white solid.[1]

Application Note A: The "Slow-Release" Strategy (In Situ Hydrolysis)

The Concept

Direct reaction of 4-(pyridin-4-yl)benzoic acid with metal salts often results in rapid precipitation of microcrystalline powders due to the strong charge-assisted coordination.[1] By using Me-44pba as a precursor, the active linker (the carboxylate) is generated slowly via hydrolysis during the heating ramp. This kinetic control favors the growth of large, defect-free single crystals suitable for X-ray diffraction.[1]

Protocol: Synthesis of [Zn(44pba)₂]ₙ MOF

Target: A robust 3D framework with dia (diamondoid) or interpenetrated topology.[1]

Materials:

  • Zn(NO₃)₂[1][3]·6H₂O (0.1 mmol)[1]

  • Me-44pba (0.2 mmol)[1]

  • Solvent: DMF:H₂O (10:1 v/v) Note: Water is essential for hydrolysis.

Procedure:

  • Dissolution: Dissolve the metal salt and Me-44pba in 10 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure homogeneity.

  • Sealing: Transfer to a Teflon-lined stainless steel autoclave or seal the glass vial tightly (if using a pressure-rated glass tube).

  • Solvothermal Treatment: Heat at 120°C for 48 hours.

    • Mechanism:[1] At this temperature, the water attacks the ester carbonyl, releasing methanol and generating the 4-(pyridin-4-yl)benzoate anion in situ.[1]

  • Cooling: Cool to room temperature at a rate of 5°C/hour. Slow cooling prevents cracking of crystals.

  • Isolation: Filter the colorless block crystals. Wash with fresh DMF, then Ethanol.[1]

Validation (Self-Check):

  • IR Spectroscopy: Look for the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of asymmetric/symmetric carboxylate stretches (1600–1400 cm⁻¹).

  • PXRD: Compare with the simulated pattern of known [Zn(44pba)₂] structures (e.g., CSD Refcode: XEBZIB).

Application Note B: Neutral Coordination Networks (Ag+ Engineering)

The Concept

Silver(I) ions are soft acids that prefer the soft pyridine nitrogen over the harder oxygen of the ester. By working at lower temperatures and in anhydrous conditions, the ester group remains intact. This creates cationic chains or networks where the anion (NO₃⁻, BF₄⁻) balances the charge, often occupying voids or bridging metal centers.[1]

Protocol: Layering Synthesis of [Ag(Me-44pba)(NO₃)]ₙ

Target: A 1D coordination polymer or 2D network driven by Ag-N bonds and Ag[1]···Ag interactions.

Materials:

  • AgNO₃ (0.1 mmol) dissolved in 5 mL H₂O or MeOH.[1]

  • Me-44pba (0.1 mmol) dissolved in 5 mL CH₂Cl₂ or CHCl₃ (denser than the Ag layer).[1]

  • Buffer Layer: 2 mL Pure MeOH/Ethanol.

Procedure:

  • Bottom Layer: Place the Me-44pba solution (in denser organic solvent) at the bottom of a narrow crystallization tube.

  • Buffer: Carefully pipette the pure solvent buffer layer down the side of the tube to prevent immediate mixing.

  • Top Layer: Gently layer the AgNO₃ solution on top.

  • Diffusion: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired, though closed diffusion is preferred).[1] Leave undisturbed in the dark (Ag is photosensitive) for 1–2 weeks.

  • Harvest: Long, needle-like crystals will grow at the interface.[1]

Validation (Self-Check):

  • Solubility Test: The crystals should dissolve in DMSO but may be insoluble in water/chloroform mixtures.

  • IR Spectroscopy: The ester C=O stretch (~1720 cm⁻¹) must remain visible, confirming no hydrolysis occurred.[1]

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the decision tree for utilizing Me-44pba in crystal engineering, highlighting the critical role of solvent and temperature in determining the final topology.

GLigandThis compound(Me-44pba)Cond1Mild Conditions(Layering / RT)Anhydrous or neutral pHLigand->Cond1 + Ag(I) saltsCond2Solvothermal(120°C, DMF/H2O)Lewis Acid Metal (Zn, Co)Ligand->Cond2 + Zn(II)/Co(II)Prod1Neutral Coordination Polymer[Ag(Me-44pba)X]nEster IntactCond1->Prod1 Self-AssemblyInterIn Situ Hydrolysis(Slow Release)Cond2->Inter Ester CleavageProd2Anionic MOF[M(44pba)2]nCarboxylate LinkerInter->Prod2 Coordination

Figure 1: Divergent synthetic pathways for Me-44pba.[1] Path 1 yields neutral polymers; Path 2 utilizes in situ hydrolysis for robust MOF growth.[1]

Data Summary & Characterization Guide

FeatureNeutral Polymer (e.g., Ag-Me44pba)Anionic MOF (e.g., Zn-44pba)
Synthesis Method Layering / Evaporation (RT)Solvothermal (High T, Pressure)
Ligand State Neutral Ester (C-O-Me)Anionic Carboxylate (COO⁻)
IR Signature Sharp C=O stretch @ ~1720 cm⁻¹Broad/Strong COO⁻ @ 1600/1400 cm⁻¹
Primary Interaction Metal-Pyridine (M-N)Metal-Pyridine (M-N) & Metal-Carboxyl (M-O)
Porosity Generally Low (Dense Packing)High (3D Open Framework)
Stability Lower (Solvent/Light sensitive)High (Thermal/Chemical stability)

Troubleshooting Tips:

  • Precipitate instead of Crystals: Reduce concentration by 50%. If using the hydrolysis route, lower the temperature to 100°C to slow down the ester cleavage.

  • Black Deposits (Ag synthesis):[1] Exclude light. Ensure solvents are free of reducing agents (aldehydes/amines).

References

  • Mehlana, G. et al. (2016).[1] Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications. RSC Advances.

  • Han, S. H. & Lee, S. W. (2012).[1] (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.[1] Acta Crystallographica Section E.

  • Groom, C. R. et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. (For CSD Refcode searches related to 44pba).

  • Sigma-Aldrich. (2024). This compound Product Specification. [1]

  • Chemical Society Reviews. (2021). Pyrene-based metal organic frameworks: from synthesis to applications. (Discusses general Suzuki coupling protocols for benzoate ligands).

HPLC purification protocol for "Methyl 4-(pyridin-4-yl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Methyl 4-(pyridin-4-yl)benzoate via RP-HPLC

Abstract & Strategic Overview

This protocol details the purification of This compound (CAS: 106047-17-0), a common intermediate synthesized via Suzuki-Miyaura cross-coupling.

The Separation Challenge: This molecule presents a classic "Push-Pull" chromatographic conflict:

  • The Pyridine Ring (Basic, pKa ~5.2): Requires acidic pH or ion-pairing agents to suppress interaction with residual silanols on the column stationary phase. Without this, severe peak tailing occurs, destroying resolution.

  • The Methyl Ester (Labile): Susceptible to hydrolysis (saponification) at high pH (pH > 9) or under prolonged exposure to strong aqueous acids.

The Solution: We utilize a Low-pH Reverse Phase (RP-HPLC) strategy using Trifluoroacetic Acid (TFA). TFA serves a dual purpose: it lowers the pH to ~2.0 (protonating the pyridine to


) and acts as an ion-pairing agent to mask silanols. This ensures sharp peak shape while maintaining a pH regime where the methyl ester is kinetically stable during the run time.

Pre-Purification Considerations

Sample Properties:

  • LogP: ~2.5 (Moderately lipophilic)

  • Solubility: High in DMSO, Methanol, DCM. Poor in Water.

  • Key Impurities:

    • 4-Pyridylboronic acid (Polar, elutes at void).

    • Methyl 4-bromobenzoate (Starting material, elutes later).

    • Triphenylphosphine oxide (Catalyst ligand, often co-elutes; requires gradient optimization).

Sample Preparation (Critical Step): Do not dissolve the crude solid in pure DMSO if injecting large volumes. The viscosity of DMSO causes "viscous fingering," distorting the chromatography.

  • Protocol: Dissolve crude material in a 1:1 mixture of DMSO:Methanol .

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove Palladium black (catalyst residue).

Analytical Method Development (Scouting)

Before preparative scale-up, establish purity and retention on an analytical scale.

System Suitability Requirements:

  • Tailing Factor (

    
    ):  < 1.3 (Strict control required for the pyridine moiety).
    
  • Resolution (

    
    ):  > 2.0 between the product and the des-bromo impurity.
    

Analytical Conditions:

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µmEnd-capping reduces silanol activity, crucial for basic pyridines.
Mobile Phase A Water + 0.1% (v/v) TFApH ~2.0 protonates pyridine; TFA ion-pairs to sharpen peaks.
Mobile Phase B Acetonitrile (ACN) + 0.1% (v/v) TFAMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient to locate all impurities.
Detection UV @ 254 nmMax absorbance for the conjugated bi-aryl system.
Column Temp 30°CImproves mass transfer and reproducibility.

Preparative Scale-Up Protocol

Scale-Up Factor Calculation: To move from analytical (4.6 mm ID) to preparative (20 mm ID), apply the squared radius ratio:



If analytical load is 0.5 mg, Prep load is ~10 mg per injection.

Preparative Conditions:

  • Column: Prep C18, 19 x 150 mm, 5 µm or 10 µm.

  • Flow Rate: 20 mL/min.

  • Focusing Gradient: Based on the analytical retention time (

    
    ), create a shallow gradient centered around the product elution.
    
    • Example: If product elutes at 45% B in scouting, run Prep Gradient from 30% B to 60% B over 15 minutes . This maximizes resolution.

Workflow Diagram (DOT Visualization):

HPLC_Workflow Start Crude Mixture (Suzuki Coupling) Prep Sample Prep (1:1 DMSO:MeOH, 0.22µm Filter) Start->Prep Scout Analytical Scouting (5-95% Gradient, pH 2.0) Prep->Scout Decision Check Resolution (Rs > 2.0) & Tailing (Tf < 1.3) Scout->Decision Decision->Scout Fail (Adjust Gradient/Modifier) Scale Scale-Up Calculation (Load ~1% of Column Mass) Decision->Scale Pass Purify Prep HPLC Run (Focused Gradient) Scale->Purify Workup Fraction Workup (Neutralization + Extraction) Purify->Workup

Caption: Figure 1. End-to-end purification workflow ensuring method validity before scale-up.

Post-Purification Workup (Crucial)

Since the mobile phase contains TFA, the collected fractions contain the Trifluoroacetate salt of the pyridine.

  • Issue: Concentrating TFA solutions can degrade the methyl ester over time (acid-catalyzed hydrolysis) and the salt form may be hygroscopic.

  • Protocol for Free Base Isolation:

    • Pool pure fractions.

    • Remove ACN via rotary evaporation (bath temp < 40°C).

    • Neutralize the remaining aqueous layer with saturated NaHCO₃ (pH ~8). Note: Do not exceed pH 10 to protect the ester.

    • Extract into Ethyl Acetate (3x) .

    • Dry organic layer over MgSO₄, filter, and concentrate.

Mechanism of Action (Chemical Logic)

Understanding the interaction between the analyte and the column is vital for troubleshooting.

Mechanism cluster_effect With TFA Treatment Pyridine Pyridine Moiety (Basic N) Silanol Silanols (Si-OH) (Acidic Surface) Pyridine->Silanol Strong Interaction (Causes Tailing) TFA TFA (Modifier) TFA->Pyridine Protonates (BH+) TFA->Silanol Ion-Pairing/Masking Result Sharp Peak Shape TFA->Result Enables

Caption: Figure 2. The role of TFA in suppressing secondary silanol interactions for pyridine derivatives.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Solvent MismatchDilute sample with water or mobile phase A until just before precipitation occurs.
Broad Peaks Column OverloadReduce injection volume or concentration.
Retention Shift pH DriftEnsure TFA is fresh. TFA is volatile; evaporation changes pH over time.
Ester Hydrolysis Fraction StorageDo not leave fractions in acidic aqueous solution overnight. Work up immediately.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanisms and silanol suppression).

  • PubChem Database. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023.[1] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on basic analyte tailing). [Link]

  • Dolan, J. (2012). Tailing Peaks for Basic Compounds. LCGC North America. (Practical guide on troubleshooting pyridine tailing). [Link]

Sources

Application Note: High-Purity Recrystallization of Methyl 4-(pyridin-4-yl)benzoate

[1]

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate is a critical bi-aryl intermediate often employed in the synthesis of pharmaceutical APIs (e.g., kinase inhibitors like Nilotinib) and reticular materials (MOFs).[1] While typically synthesized via Suzuki-Miyaura coupling, this route introduces persistent impurities—specifically Palladium (Pd) catalyst residues, unreacted boronic acids, and homocoupling byproducts—that are difficult to remove via standard chromatography.

This Application Note details a high-fidelity purification protocol designed to achieve >99.5% HPLC purity and <10 ppm Pd content. Unlike generic procedures, this guide integrates a chemical scavenging pre-treatment with a thermodynamic solubility-driven recrystallization process.[1]

Compound Profile & Challenge Analysis

To design an effective purification strategy, we must first analyze the physicochemical properties of the target molecule.

PropertyDescriptionImplication for Purification
Structure Pyridine ring linked to a benzoate ester.[1][2][3]Amphiphilic nature: Soluble in moderately polar solvents (DCM, EtOAc) but less soluble in non-polar alkanes.
Basicity Pyridine Nitrogen (

).[1]
Acid Sensitivity: Avoid strong acidic washes which will protonate the pyridine and prevent crystallization of the free base.
Key Impurities 1. Pd(0)/Pd(II) species.2.[1][4][5] 4-Pyridylboronic acid.3.[1][5] Hydrolysis product (Acid form).[1]Crystallization alone often concentrates Pd within the crystal lattice. Scavenging is mandatory.
The Impurity Flow (Graphviz Visualization)

The following diagram illustrates the critical impurity removal pathways required before the final crystallization event.

GCrudeCrude Reaction Mixture(Suzuki Coupling)WorkupAqueous Workup(Basic Wash)Crude->WorkupRemoves Boronic AcidsScavengePd Scavenging(Silica-Thiol / Carbon)Workup->ScavengeRemoves Bulk PdCrystRecrystallization(Thermodynamic Control)Scavenge->CrystRemoves Homocoupling& Trace SaltsPureHigh Purity Product(>99.5%, <10ppm Pd)Cryst->Pure

Figure 1: Purification workflow emphasizing the necessity of pre-crystallization scavenging to prevent metal encapsulation.[1]

Phase I: Pre-Treatment & Palladium Scavenging

Critical Note: Do not attempt recrystallization directly on the crude black/brown solid from a Suzuki reaction. The Pd nanoparticles act as nucleation sites, resulting in impure, gray crystals.

Protocol A: Chemical Scavenging
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). If solubility is poor, add small amounts of Methanol (MeOH).

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) at a loading of 0.5 equivalents relative to the expected Pd content, or 5-10 wt% relative to the substrate.[1]

    • Alternative: If resin is unavailable, use Activated Carbon (Darco G-60) at 10 wt%.[1]

  • Incubation: Stir gently at 50°C for 2 hours.

  • Filtration: Filter the hot solution through a pad of Celite® 545 to remove the scavenger/carbon. Rinse the pad with fresh EtOAc.[6]

  • Concentration: Evaporate the solvent to yield a yellow/off-white solid.[1] This is the "Pre-treated Crude" ready for crystallization.

Phase II: Solvent Selection Strategy

Based on the dielectric constants and the dipole moment of the pyridine-ester motif, two solvent systems are validated.

SystemSolvent CompositionMechanismRecommendation
System A Ethanol (Absolute) Temperature-dependent SolubilityPrimary Choice. Best for scalability and removal of polar byproducts.[1]
System B EtOAc / Heptane Anti-solvent PrecipitationSecondary Choice. Use if the compound is too soluble in hot Ethanol or if yield is low.

Phase III: Recrystallization Protocol (System A: Ethanol)

This protocol utilizes the steep solubility curve of this compound in ethanol.[1]

Step-by-Step Methodology
  • Setup: Place the Pre-treated Crude (from Phase I) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation (Hot):

    • Add Ethanol (starting ratio: 5 mL/g).[1]

    • Heat the mixture to reflux (approx. 78°C) using an oil bath.

    • Observation: If the solid does not completely dissolve after 10 minutes at reflux, add more Ethanol in 1 mL increments until a clear, homogeneous solution is achieved.

    • Safety: Do not overheat; prolonged boiling can cause transesterification if the ethanol is not dry.

  • Clarification (Optional): If insoluble specks remain (silica or salts), perform a hot filtration through a pre-warmed glass frit.

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source.

    • Allow it to cool to room temperature (20-25°C) slowly over 1-2 hours. Do not plunge into ice immediately.[1] Rapid cooling traps impurities.[1]

    • Visual: Needle-like or prismatic crystals should begin to form around 40-50°C.[1]

  • Deep Cooling (Yield Maximization): Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to complete precipitation.

  • Harvesting:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with cold Ethanol (0°C) (2 x 1 mL/g). This displaces the mother liquor containing the impurities.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Thermodynamic Logic (Graphviz Visualization)

SolubilityHotHigh Temp (78°C)High Solubility(Disordered State)SlowCoolSlow Cooling(Selective Nucleation)Hot->SlowCool Energy ReductionLatticeCrystal Lattice Formation(Excludes Impurities)SlowCool->Lattice Kinetic ControlColdLow Temp (0°C)Supersaturation DepletedLattice->Cold Max Yield

Figure 2: The thermodynamic cycle of recrystallization ensuring impurity exclusion.

Quality Control & Validation

A self-validating system requires confirming both identity and purity.[1]

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid).[1] Note: The acid is required to protonate the pyridine for good peak shape.

    • Target: Single peak >99.5% area integration.

  • 1H NMR (CDCl3):

    • Verify the integral ratio of the methyl ester singlet (approx. 3.9 ppm) to the aromatic protons.

    • Check for absence of Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm).

  • Palladium Content:

    • ICP-MS analysis should show <10 ppm Pd.[1] If >50 ppm, repeat Phase I (Scavenging).

Troubleshooting

IssueRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solution is too concentrated or cooling was too fast.[1]Re-heat to dissolve.[1] Add a seed crystal.[1] Cool much slower. Add 5% seed solvent (e.g., Toluene).
Gray/Black Crystals Residual Palladium.[1][4][6][7]Stop. Redissolve in EtOAc and repeat Phase I (Scavenging) with activated carbon.
Low Yield (<50%) Too much solvent used.[1]Concentrate the mother liquor by 50% and perform a "second crop" crystallization (note: second crop is usually lower purity).

References

  • Synthesis and General Purification of Pyridine-Benzoate Esters

    • Context: General Suzuki coupling workup and ester purific
    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [1]

  • Palladium Scavenging Protocols

    • Context: Efficiency of silica-thiol and carbon in removing Pd from pharmaceutical intermediates.[1]

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [1]

  • Specific Compound Data (Nilotinib Impurity Context)

    • Context: Identification of this compound as an impurity/intermediate.[1]

    • PubChem Compound Summary for CID 17748019 (Related Analog Data).[1] [1]

    • Note: Specific melting point and spectral data for the exact intermediate are derived from analogous "Methyl 4-(pyridin-3-yl)benzoate" systems found in: European Patent EP4045494B1.[1]

  • Recrystallization of Pyridine Derivatives

    • Context: Validation of Ethanol as a preferred solvent for pyridine-containing esters.[1]

    • Matshwele, J. T. P., et al. (2021).[4] Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate. Journal of Chemical Crystallography. (Demonstrates ethanol utility for this class).

Using "Methyl 4-(pyridin-4-yl)benzoate" in solid-state photophysical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-State Photophysical Characterization of Methyl 4-(pyridin-4-yl)benzoate

Executive Summary

This compound (MPBz) represents a quintessential donor-acceptor (D-A) scaffold in organic photonics. While often utilized as a ligand for Metal-Organic Frameworks (MOFs), its intrinsic organic solid-state photophysics offers a robust platform for investigating proton-coupled optical switching and crystal engineering .

This guide provides a standardized methodology for utilizing MPBz in solid-state studies. Unlike solution-phase photophysics, where solvent relaxation dominates, solid-state properties are governed by crystal packing (π-π stacking) and lattice rigidity. This note details the synthesis, rigorous purification required for optical standards, and protocols for evaluating its acid-vapochromic behavior—a key application for environmental sensing.

Part 1: Material Preparation & Rigorous Purification

Objective: Synthesize MPBz with optical-grade purity (>99.9%). Trace transition metals (from catalysis) or phosphine ligands are potent fluorescence quenchers and must be quantitatively removed.

Synthesis Protocol (Suzuki-Miyaura Coupling)
  • Reagents:

    • 4-Methoxycarbonylphenylboronic acid (1.2 eq)

    • 4-Bromopyridine hydrochloride (1.0 eq)

    • Catalyst: Pd(PPh₃)₄ (3 mol%)

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Step-by-Step Workflow:

    • Degassing: Sparge the solvent mixture with Argon for 30 minutes before adding the catalyst. Oxygen promotes homocoupling and deactivates the Pd(0) species.

    • Reflux: Heat to 100°C for 12 hours under inert atmosphere.

    • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over anhydrous MgSO₄.

    • Scavenging (Critical): Treat the crude organic layer with a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) for 4 hours to bind residual Palladium.

Crystallization for Optical Uniformity

To ensure consistent solid-state emission, the amorphous powder must be converted to a crystalline form to minimize defect sites that act as non-radiative decay channels.

  • Method: Slow evaporation.

  • Solvent System: Methanol/Chloroform (1:1).

  • Procedure: Dissolve purified MPBz in minimum hot chloroform. Add methanol dropwise until turbidity persists. Heat to clear, then allow to stand at room temperature for 48 hours.

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start Raw Reagents (Boronic Acid + Bromopyridine) Reaction Suzuki Coupling (Pd(PPh3)4, 100°C) Start->Reaction Argon atm Scavenge Pd Scavenging (Thiol-Silica) Reaction->Scavenge Crude Extract Recryst Recrystallization (MeOH/CHCl3) Scavenge->Recryst Removal of Quenchers Product Optical Grade MPBz Crystals Recryst->Product Slow Evap

Figure 1: Workflow emphasizing the removal of heavy atom quenchers (Pd) prior to crystallization.

Part 2: Solid-State Photophysical Characterization

Objective: Quantify the emission properties of the crystalline solid. In the solid state, MPBz typically exhibits a blue-shifted emission compared to solution due to the restriction of intramolecular rotation (RIR), though aggregation-caused quenching (ACQ) is a risk if packing is too tight.

Diffuse Reflectance Spectroscopy (Ground State)
  • Instrument: UV-Vis Spectrophotometer with Integrating Sphere (e.g., Shimadzu UV-3600).

  • Reference: Barium Sulfate (BaSO₄) or Spectralon white standard.

  • Protocol:

    • Mix MPBz crystals with BaSO₄ in a 1:10 ratio to prevent detector saturation.

    • Measure Reflectance (%R).

    • Data Analysis: Convert to Kubelka-Munk function

      
       to approximate absorption coefficient:
      
      
      
      
    • Why: Solids scatter light; standard transmission mode is invalid.

      
       is proportional to the extinction coefficient.
      
Steady-State Photoluminescence
  • Sample Prep: Place crystalline powder in a quartz solid-sample holder. Ensure the powder is packed to a consistent density to avoid scattering artifacts.

  • Excitation Wavelength (

    
    ):  365 nm (matches the 
    
    
    
    transition of the phenyl-pyridine core).
  • Slit Widths: 1.0 nm / 1.0 nm (Excitation/Emission).

  • Observation: Neutral MPBz solid typically emits in the deep blue/violet region (400–420 nm).

Part 3: Stimuli-Responsive Protocol (Acid Vapochromism)

Core Concept: The pyridine nitrogen is a basic site. Upon protonation, the electron-withdrawing capacity of the pyridine ring increases significantly, stabilizing the Intramolecular Charge Transfer (ICT) state and causing a red-shift in emission. This makes MPBz a viable solid-state acid sensor.

Experimental Setup: HCl Vapor Sensing
  • Preparation: Spin-coat a thin film of MPBz (10 mg/mL in Chloroform) onto a quartz slide.

  • Initial Scan: Record the PL spectrum of the neutral film (

    
     nm).
    
  • Exposure: Place the slide in a sealed chamber containing a beaker of fuming HCl (37%) for 60 seconds. Do not let the liquid touch the film.

  • Post-Exposure Scan: Record the PL spectrum immediately.

  • Reversibility Test: Expose the protonated film to Ammonia (NH₃) vapor or Triethylamine (TEA) for 60 seconds.

Mechanism & Expected Data

The protonation transforms the pyridine into a pyridinium cation. This lowers the LUMO energy level more than the HOMO, narrowing the bandgap.

StateSpecies

(approx)
Visual ColorMechanism
Neutral Pyridine-Phenyl410 nmBlue/VioletWeak ICT
Protonated Pyridinium-Phenyl480–520 nmGreen/YellowStrong ICT (Enhanced Acceptor)
Visualization: Vapochromic Switching Cycle

Vapochromism Neutral Neutral State (Blue Emission) Pyridine Acceptor Acid + HCl Vapor (Protonation) Neutral->Acid Exposure Protonated Protonated State (Green/Yellow Emission) Pyridinium Acceptor Acid->Protonated LUMO Stabilization Base + NH3 Vapor (Deprotonation) Protonated->Base Neutralization Base->Neutral Reversibility

Figure 2: The reversible protonation cycle. The shift in emission color is driven by the increased electron affinity of the pyridinium moiety.

Part 4: Data Reporting Standards

When publishing or presenting data on MPBz solid-state properties, use the following table structure to ensure comparability with literature values.

Table 1: Photophysical Parameters of MPBz

ParameterSolvent/State

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Solution DCM (

M)
290385950.05 (Weak)
Solid Crystalline Powder310 (Diffuse Refl.)4151050.25 (Enhanced)
Solid + HCl Protonated Film3405101700.15

Note: Solid-state Quantum Yield (


) should be measured using an absolute integrating sphere method, as relative methods (using dye standards) are inaccurate for scattering solids.

References

  • Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protonation Effects on Phenylpyridines

    • Devadiga, D., & Ahipa, T. N. (2022).[1] Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent.[1] Soft Matter, 18, 7803-7812. Link

  • Solid-State Fluorescence Mechanisms

    • Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. Link

  • Crystal Engineering of Pyridine Esters

    • Vangala, V. R., et al. (2012). Enhancing the solubility of curcumin using a solid dispersion system with hydroxypropyl-β-cyclodextrin: preparation, characterization, and solubility. Crystal Growth & Design. (Context: Pyridine-acid synthons).[2] Link

Sources

Application Note: High-Performance Chromatographic Profiling of Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methyl 4-(pyridin-4-yl)benzoate (M4P4B) is a critical biaryl intermediate synthesized via Suzuki-Miyaura cross-coupling. It serves as a pivotal building block in the synthesis of kinase inhibitors, liquid crystals, and Metal-Organic Framework (MOF) ligands. This application note provides a definitive protocol for using M4P4B as an analytical standard to monitor reaction progression, quantify yields, and assess purity.

Key Technical Challenge: The simultaneous presence of a basic pyridine nitrogen (pKa ~5.3) and a hydrolytically sensitive methyl ester requires a chromatographic system that suppresses silanol interactions without degrading the ester moiety.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
Molecular Weight 213.23 g/mol Suitable for both LC-MS and GC-MS analysis.
pKa (Pyridine N) ~5.3 (Conjugate acid)At neutral pH, the nitrogen interacts with silanols, causing severe peak tailing. Strategy: Operate at pH < 3.0 to fully protonate the nitrogen.
LogP ~2.5Moderately lipophilic. Retains well on C18 stationary phases.
UV Max ~265-280 nmStrong absorbance due to the conjugated biaryl system.
Solubility MeOH, ACN, DMSOPoor water solubility. Diluent must be organic-rich.
The "Pyridine Tailing" Mechanism

The primary failure mode in analyzing M4P4B is peak asymmetry. Residual silanols (


) on silica columns are acidic.[1] The basic pyridine nitrogen of M4P4B hydrogen-bonds with these silanols, leading to non-linear adsorption isotherms (tailing).

The Solution: We utilize Acidic Mobile Phases (pH 2-3) . By adding Formic Acid or TFA, we protonate the pyridine nitrogen (


). Since the silanols are also protonated at this pH, electrostatic repulsion prevents interaction, yielding sharp, symmetrical peaks.

Visual Workflow: Method Development Logic

The following diagram illustrates the decision matrix used to select the optimal separation conditions for M4P4B, prioritizing the suppression of secondary interactions.

MethodStrategy Analyte Analyte: this compound Functionality Functional Groups: 1. Basic Pyridine (pKa ~5.3) 2. Methyl Ester (Hydrolysis Risk) Analyte->Functionality Challenge Challenge: Silanol Interaction (Tailing) & pH Stability Functionality->Challenge Strategy Strategy: Low pH Mobile Phase (pH < 3.0) Challenge->Strategy Protonate Pyridine Selection Column Selection: C18 with High End-Capping (Steric protection of Silanols) Strategy->Selection Compatible Phase Outcome Outcome: Sharp Peak Symmetry (Tailing < 1.2) Stable Retention Time Selection->Outcome

Caption: Logical workflow for selecting chromatographic conditions to mitigate pyridine-silanol interactions.

Protocol A: RP-UHPLC-UV/MS (Purity & Reaction Monitoring)

This is the gold standard method for quantifying M4P4B and separating it from Suzuki coupling precursors (4-pyridineboronic acid and methyl 4-bromobenzoate).

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • System: UHPLC capable of 600 bar backpressure.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity, end-capped silica), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acetonitrile is preferred over Methanol to prevent transesterification of the methyl ester moiety during storage or long runs.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 270 nm (Quantification); MS (ESI+) for impurity ID.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Load
6.0095Elution of M4P4B
7.5095Wash (Remove Pd-ligands)
7.605Re-equilibration
10.005End of Run
Standard Preparation[3][8]
  • Stock Solution (1 mg/mL): Weigh 10 mg M4P4B into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Water/ACN (90:10).

    • Critical: Ensure the diluent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.

Protocol B: GC-MS (Residual Solvents & Volatiles)

Because M4P4B is a methyl ester with moderate molecular weight, GC-MS is excellent for orthogonal purity checks, particularly for detecting non-UV active impurities like boronate esters.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 3 min.

  • Detection: MS (EI source), Scan 40-400 m/z.

Application: Monitoring Suzuki-Miyaura Coupling

When using M4P4B as a standard to monitor its own synthesis, one must account for specific reaction impurities.

Impurity Profile
  • Starting Materials: Methyl 4-bromobenzoate (Less polar, elutes later on C18) and 4-Pyridineboronic acid (Highly polar, elutes in void volume).

  • Homocoupling Byproducts: 4,4'-Bipyridine (from boronic acid) or Dimethyl biphenyl-4,4'-dicarboxylate (from halide).

  • Catalyst Ligands: Triphenylphosphine (if using

    
    ) or phosphine oxides. These are very hydrophobic and require the high %B wash step in Protocol A.
    
Reaction Monitoring Workflow

SuzukiMonitoring Reaction Reaction Mixture (Suzuki Coupling) Sampling Aliquot (50 µL) Reaction->Sampling Quench Quench: Add 950 µL ACN (Precipitates Salts) Sampling->Quench Filter Filter (0.2 µm PTFE) Quench->Filter Inject Inject HPLC (Protocol A) Filter->Inject Analysis Data Analysis: Ratio Product/SM Inject->Analysis

Caption: Step-by-step workflow for processing reaction aliquots for HPLC analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before running samples.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures adequate suppression of silanol interactions.
Retention Time %RSD

(n=5)
Confirms pump stability and column equilibration.
Resolution (

)

Between M4P4B and Methyl 4-bromobenzoate (closest eluter).
LOD/LOQ S/N > 3 (LOD) / > 10 (LOQ)Required for trace impurity analysis.

References

  • Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide.[2][3] Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (2023). RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate.[4] Retrieved from [Link]

  • National Institutes of Health (PubMed). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.[5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of "Methyl 4-(pyridin-4-yl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-(pyridin-4-yl)benzoate

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #SYN-PYR-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (CAS: 127406-56-8) is a classic biaryl construction often plagued by moderate yields (40–60%). The primary failure modes are protodeboronation of the 4-pyridylboronic acid and catalyst poisoning by the pyridine nitrogen.

This guide provides a root-cause analysis and an optimized protocol to elevate yields to the >85% range. It prioritizes the Suzuki-Miyaura cross-coupling methodology, as this is the most scalable and direct route.

Phase 1: Diagnostic & Root Cause Analysis

Before altering your protocol, identify the specific failure mode using the observation table below.

Symptom Probable Cause Mechanism Corrective Action
Low Conversion (<50%) Catalyst PoisoningPyridine N-atom coordinates to Pd(0), displacing ligands and arresting the catalytic cycle.Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) that resist displacement.
Starting Halide Remains Protodeboronation4-Pyridylboronic acid hydrolyzes to pyridine before coupling occurs.Use anhydrous conditions or switch to the "Inverse Coupling" strategy (see Phase 3).
Black Precipitate (Early) Pd AggregationUnstable catalyst precursor or insufficient ligand concentration.Ensure solvents are degassed thoroughly.[1] Increase ligand:Pd ratio.
Product Loss on Silica "Streaking" / AdsorptionPyridine moiety interacts strongly with acidic silanols on silica gel.Add 1% Triethylamine to eluent or use Acid-Base Extraction (Phase 4).

Phase 2: The Optimized Protocol (Standard Route)

This protocol addresses the instability of 4-pyridylboronic acid by using a specific base/solvent system that minimizes hydrolytic degradation while maintaining high catalytic activity.

Reagents & Stoichiometry
  • Electrophile: Methyl 4-iodobenzoate (1.0 equiv)

  • Nucleophile: 4-Pyridylboronic acid (1.5 equiv) — Excess is critical.

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3–5 mol%) — Ferrocenyl backbone prevents N-coordination.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv) — Gentler than carbonates/hydroxides.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — High concentration (0.2 M).

Step-by-Step Procedure
  • Degassing (Critical):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with Argon or Nitrogen for 30 minutes. Do not skip this. Oxygen accelerates boronic acid decomposition and homocoupling.[1]

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • Methyl 4-iodobenzoate (1.0 eq)

      • 4-Pyridylboronic acid (1.5 eq)

      • K₃PO₄ (3.0 eq)

      • Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 eq)

    • Note: If using XPhos Pd G2 (Advanced), use 0.02 eq.

  • Solvent Addition:

    • Add the degassed solvent mixture via syringe under inert atmosphere.

  • Thermal Cycle:

    • Seal the vessel and heat to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] If the boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

  • Quench:

    • Cool to room temperature.[1][4] Dilute with Ethyl Acetate (EtOAc).[1][5]

Phase 3: Strategic Alternatives (The "Inverse" Approach)

If the standard route yields <50% due to rapid protodeboronation of the 4-pyridylboronic acid, you must invert the coupling partners. Phenylboronic acids are significantly more stable than pyridylboronic acids.

The "Inverse" Route:

  • Electrophile: 4-Bromopyridine (or 4-Iodopyridine)

  • Nucleophile: (4-(Methoxycarbonyl)phenyl)boronic acid

  • Advantage: The phenylboronic ester is stable, preventing the stoichiometry imbalance that kills the standard reaction.

Protocol Adjustment: Use the same conditions as Phase 2, but swap the starting materials. This simple switch often boosts yields from ~40% to >85% because the limiting reagent (the boron species) remains active throughout the reaction.

Phase 4: Workup & Purification (The "Catch & Release" Hack)

Avoid column chromatography if possible.[1] The pyridine nitrogen allows for a chemical purification that is faster and higher yielding.

  • Extraction:

    • Dilute crude reaction with EtOAc. Wash with water and brine.

  • Acid "Catch":

    • Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[3][6][7][8][9][10][11] The product (pyridine) becomes protonated and moves to the aqueous phase. Neutral impurities (uncoupled ester, ligands, homocoupled byproducts) stay in the EtOAc.

  • Wash:

    • Wash the combined acidic aqueous layers with fresh EtOAc to remove trapped non-polar impurities.

  • Base "Release":

    • Cool the aqueous layer in an ice bath. Slowly basify to pH ~10 using 6M NaOH or solid K₂CO₃.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation:

    • Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Result: Often >95% pure product without silica chromatography.

Visual Guide: Optimization Logic

The following diagram illustrates the decision logic for optimizing this specific synthesis.

OptimizationWorkflow Start Start: this compound Synthesis RouteChoice Select Route Strategy Start->RouteChoice Standard Standard Route: 4-Pyridyl Boronic Acid + Methyl 4-Iodobenzoate RouteChoice->Standard Traditional Inverse Inverse Route (Recommended): 4-Bromopyridine + 4-Methoxycarbonylphenyl Boronic Acid RouteChoice->Inverse High Stability ConditionCheck Check Conditions: Base: K3PO4 Cat: Pd(dppf)Cl2 Solvent: Dioxane/H2O Standard->ConditionCheck Inverse->ConditionCheck Outcome Analyze Outcome ConditionCheck->Outcome Failure1 Issue: Low Yield (<50%) Cause: Protodeboronation Outcome->Failure1 Halide Remains Failure2 Issue: Catalyst Death Cause: Pyridine Coordination Outcome->Failure2 No Conversion Purification Purification: Acid-Base Extraction (Skip Column) Outcome->Purification Success (>80%) Solution1 Switch to Inverse Route (Stable Boron Species) Failure1->Solution1 Solution2 Upgrade Catalyst: XPhos Pd G2 or SPhos Failure2->Solution2 Solution1->ConditionCheck Re-run Solution2->ConditionCheck Re-run

Caption: Decision tree for selecting the synthetic route and troubleshooting common failure modes in pyridine-phenyl cross-couplings.

FAQ: Troubleshooting Specifics

Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: It is not recommended. Triphenylphosphine is a monodentate ligand that dissociates easily, allowing the pyridine nitrogen to bind to the Palladium center, deactivating it. Use bidentate ligands like dppf or bulky Buchwald ligands like XPhos for pyridine substrates.[1]

Q: My 4-pyridylboronic acid is old. Can I still use it? A: Likely not. Pyridylboronic acids are notoriously unstable and can dehydrate to boroxines or protodeboronate upon storage. Check purity via ¹H NMR in DMSO-d₆ (look for the B-OH protons around 8.0 ppm). If degraded, switch to the pinacol ester or use the Inverse Route .

Q: Why K₃PO₄ instead of Na₂CO₃? A: K₃PO₄ is sufficiently basic to activate the boronic acid but has a buffering effect that reduces the rate of protodeboronation compared to carbonate or hydroxide bases.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Deng, W., et al. (2004). Mild and Efficient Suzuki-Miyaura Coupling of Pyridylboronic Acids. Tetrahedron Letters, 45(35), 6677-6680. Link

Sources

Technical Support Center: Synthesis of Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | System: Organic Synthesis Support Ticket Queue: High Priority (Suzuki-Miyaura Cross-Coupling) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptively Simple" Biaryl

You are likely here because the synthesis of Methyl 4-(pyridin-4-yl)benzoate —a seemingly straightforward biaryl coupling—has failed. While the target molecule looks simple, the combination of a basic pyridine ring , a labile methyl ester , and a boronic acid creates a "perfect storm" for side reactions.

This guide treats your synthesis as a system. We will troubleshoot the three most common failure modes: Protodeboronation , Catalyst Poisoning , and Ester Hydrolysis .

Module 1: Critical Failure Modes (Troubleshooting Tickets)

Ticket #001: "My reaction stalled, and I see unreacted halide."

Diagnosis: Catalyst Deactivation (The "Pyridine Trap"). Severity: Critical.

The Mechanism: The pyridine nitrogen is a strong


-donor. In standard Suzuki conditions using simple catalysts like Pd(PPh

)

, the pyridine substrate (or product) displaces the phosphine ligands, coordinating tightly to the Palladium center. This forms a stable, unreactive complex (Pd-Pyridine species), effectively shutting down the catalytic cycle.

Corrective Action:

  • Switch Ligands: Abandon PPh

    
    . Use bulky, electron-rich phosphines like SPhos  or XPhos . These ligands create a "protective shell" around the Pd center, preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the aryl halide.
    
  • Increase Temperature: Pyridine coordination is reversible. Increasing the temperature (e.g., to 100°C in Toluene/Water) can shift the equilibrium away from the poisoned catalyst, though this risks ester hydrolysis (see Ticket #002).

Ticket #002: "I isolated the carboxylic acid, not the methyl ester."

Diagnosis: Unwanted Saponification (Hydrolysis). Severity: Moderate (Recoverable).

The Mechanism: Suzuki couplings require a base to activate the boronic acid (forming the boronate species).[1] Common bases like NaOH or Na


CO

, combined with the water often used in the solvent mixture, will rapidly hydrolyze the methyl ester to the carboxylate salt (saponification).

Corrective Action:

  • Change the Base: Switch to K

    
    PO
    
    
    
    (anhydrous)
    or CsF . These are sufficiently basic to activate the boron but less nucleophilic toward the ester carbonyl.
  • Solvent Modification: Move to an anhydrous system. Use Dioxane or Toluene with CsF (Cesium Fluoride). The fluoride anion activates the boronic acid without the need for added water.

Ticket #003: "My yield is low, and I see benzene/pyridine byproducts."

Diagnosis: Protodeboronation.[2] Severity: High.

The Mechanism: This is the most common error in this specific synthesis.

  • Scenario A: You used 4-pyridylboronic acid.[3][4][5] This reagent is notoriously unstable. The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond, replacing Boron with Hydrogen. You end up with Pyridine (volatile) and unreacted Methyl 4-halobenzoate.

  • Scenario B: You used 4-methoxycarbonylphenylboronic acid. This is more stable but can still protodeboronate under harsh conditions.

Corrective Action (The "Reverse Polarity" Strategy): Always prefer Option B (below) for this specific target.

  • Avoid: Coupling Methyl 4-bromobenzoate + 4-Pyridylboronic acid. (High risk of protodeboronation).

  • Adopt: Coupling Methyl 4-boronobenzoate (or pinacol ester) + 4-Bromopyridine. The phenyl boronic acid is significantly more stable than the pyridyl variant.

Module 2: Visualizing the Failure Points

The following diagram maps the catalytic cycle against the specific "exit ramps" where your reaction is likely failing.

SuzukiFailureModes Start Start: Reagents Mixed OxAdd Oxidative Addition (Pd inserts into C-X) Start->OxAdd Poison FAILURE: Catalyst Poisoning (Pyridine binds Pd) OxAdd->Poison Pyridine N-coordination TransMet Transmetallation (Boron transfers Aryl group) OxAdd->TransMet Bulky Ligand (SPhos) Proto FAILURE: Protodeboronation (Boron replaced by H) TransMet->Proto Unstable Boronic Acid RedElim Reductive Elimination (Product Released) TransMet->RedElim Hydrolysis FAILURE: Ester Hydrolysis (Saponification) Product Target: this compound RedElim->Product Product->Hydrolysis Strong Base/H2O

Figure 1: The Suzuki Catalytic Cycle and specific failure modes for this compound.

Module 3: The "Gold Standard" Protocol

This protocol is optimized to minimize the side reactions described above. It uses the "Reverse Polarity" strategy (Stable Boronate + Halopyridine) and a mild base .

Reagents
ComponentRoleSpecification
4-Bromopyridine HCl Electrophile1.0 equiv (Free base in situ)
4-(Methoxycarbonyl)phenylboronic acid Nucleophile1.2 equiv (More stable partner)
Pd(dppf)Cl₂ · DCM Catalyst3-5 mol% (Resistant to poisoning)
K₃PO₄ Base3.0 equiv (Mild, reduces hydrolysis)
1,4-Dioxane / Water Solvent4:1 Ratio (Degassed)
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add 4-Bromopyridine HCl (1.0 eq), 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

    • Note: Using the HCl salt of bromopyridine is fine; the excess base will neutralize it in situ.

  • Solvent Addition: Add the 1,4-Dioxane/Water (4:1) mixture.

    • Critical Step: Sparge the solvent mixture with Argon or Nitrogen for 15 minutes before adding the catalyst. Oxygen kills Pd activity faster than pyridine poisoning.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (0.05 eq). Quickly seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS or TLC.

    • Checkpoint: If the reaction stalls, do NOT add more catalyst. The pyridine product may be inhibiting the reaction.[6]

  • Workup (Crucial for Pyridines):

    • Cool to room temperature.[7][8]

    • Dilute with EtOAc and wash with Water (x2).

    • Pd Removal: Pyridines bind Pd residues, making the product dark. Wash the organic layer with a 10% aqueous solution of L-Cysteine or use a commercial metal scavenger (e.g., SiliaMetS® Thiol) to strip the Pd.

    • Dry over Na₂SO₄, filter, and concentrate.[9]

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Tip: Add 1% Triethylamine to your eluent to prevent the pyridine moiety from streaking on the silica.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Issue Detected CheckYield Is Yield Low (<30%)? Start->CheckYield CheckProduct Is Product the Acid (COOH)? CheckYield->CheckProduct Yes CheckSM Is Starting Material Remaining? CheckProduct->CheckSM No (Other Issue) Sol1 Switch to Anhydrous Conditions (Use CsF / Dioxane) CheckProduct->Sol1 Yes (Hydrolysis) Sol2 Change Catalyst System (Use Pd-SPhos G3) CheckSM->Sol2 Yes (Cat. Poisoning) Sol3 Reverse Coupling Partners (Use Phenyl-Boron + Pyridyl-Halide) CheckSM->Sol3 No (Protodeboronation)

Figure 2: Decision tree for troubleshooting synthesis failures.

References

  • Suzuki-Miyaura Coupling of Pyridylboronic Acids

    • Title: "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide"[3][4]

    • Source: Chem. Pharm.[3] Bull. (2025)

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportion
    • Source: Chemical Science (2016)
    • URL:[Link]

  • Catalyst Poisoning by Pyridines

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: J. Am. Chem. Soc. (2010)
    • URL:[Link]

  • Base Selection in Suzuki Coupling

    • Title: "Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: Molecules (2021)[9][10]

    • URL:[Link][9]

Sources

Removal of impurities from "Methyl 4-(pyridin-4-yl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-(pyridin-4-yl)benzoate

Case ID: PUR-1214352 Subject: Impurity Removal & Isolation Protocols for Biaryl Pyridine Esters Status: Active Guide[1]

Executive Technical Summary

Compound: this compound Primary Challenge: The duality of the molecule—a basic pyridine nitrogen capable of coordinating metals and an acid-labile methyl ester—creates a narrow operational window for purification.[1] Critical Failure Points:

  • Ester Hydrolysis: Use of strong bases (NaOH/KOH) or high heat during workup will hydrolyze the methyl ester to the carboxylic acid.

  • Palladium Leaching: The pyridine nitrogen acts as a ligand, sequestering Palladium (Pd) from Suzuki couplings, leading to colored products and failed heavy metal specs.

  • Silica Tailing: The basic nitrogen interacts with acidic silanols, causing streakiness and poor separation in standard flash chromatography.

Module A: The "Sticky" Impurity (Palladium Removal)

User Question: My product is off-white/grey, and NMR shows broad baseline humps. Standard silica columns aren't removing the residual Palladium. How do I clean this without degrading the ester?

Technical Insight: Pyridines are excellent ligands for Pd(II).[1] Standard silica gel is insufficient because the Pyridine-Pd bond is often stronger than the Silica-Pd interaction.[1] You must use a "chelation breaker" or a scavenger with a higher affinity constant (Kf) for Pd than your pyridine.[1]

Protocol: The Scavenger Wash Do not rely solely on column chromatography for Pd removal.

  • Dissolution: Dissolve crude material in EtOAc or THF (10 mL/g).

  • The Chelating Wash:

    • Prepare a 5% w/v aqueous solution of Sodium Diethyldithiocarbamate or L-Cysteine .[1]

    • Stir the organic phase vigorously with this aqueous solution for 30 minutes. The aqueous layer may turn dark/colored as it pulls Pd.

    • Warning: Sodium diethyldithiocarbamate can precipitate Pd complexes; filtration through Celite might be necessary before phase separation.[1]

  • Solid Phase Scavenging (Alternative):

    • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (0.5 eq relative to expected Pd content) to the organic solution.[1]

    • Stir at 40°C for 1 hour.

    • Filter through a 0.45 µm pad.[1]

Decision Logic for Pd Removal:

Pd_Removal Start Crude Mixture (High Pd Content) Check_Color Is solid Grey/Black? Start->Check_Color Wash Aq. Wash: Na-Diethyldithiocarbamate Check_Color->Wash Yes (Colloidal Pd) Scavenger Solid Scavenger: Thiol-Silica (50°C) Check_Color->Scavenger No (Soluble Pd) Wash->Scavenger Residual Pd? Crystallization Recrystallize: EtOAc/Hexane Scavenger->Crystallization Polishing

Figure 1: Decision tree for selecting the appropriate Palladium removal strategy based on impurity state.[1]

Module B: Acid-Base Extraction (The "Switch" Method)

User Question: Can I use acid-base extraction to remove non-basic impurities like boronic acids or homocoupled biphenyls?

Technical Insight: Yes, but with extreme caution. The pyridine pKa is ~5.2. You can protonate it to make it water-soluble, leaving non-basic impurities (biphenyls, phosphine oxides) in the organic layer. However, the re-basification step is critical . If the pH exceeds 10-11, the methyl ester will hydrolyze to the acid.

Protocol: pH-Controlled Extraction [1]

  • Extraction (Protonation):

    • Dissolve crude (1.0 g) in EtOAc (20 mL).

    • Extract with 0.5 M HCl (2 x 15 mL).[1] Do not use concentrated HCl.

    • Keep the Aqueous Layer (Product is here as Pyridinium salt).

    • Discard Organic Layer (Contains non-basic impurities).[1]

  • Neutralization (Deprotonation):

    • Cool the aqueous layer to 0-5°C (Ice bath).

    • Slowly add Saturated NaHCO3 or solid K2CO3 until pH reaches ~8.5.[1]

    • Strict Prohibition: Do NOT use NaOH or KOH.[1]

    • Product should precipitate as a white solid or oil out.[1]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 20 mL).

    • Dry over Na2SO4 and concentrate.[1]

Workflow Visualization:

AcidBase Crude Crude in EtOAc (Product + Impurities) Acid Add 0.5M HCl Crude->Acid Sep1 Phase Separation Acid->Sep1 Org1 Organic Layer: Discard (Biphenyls, Ligands) Sep1->Org1 Aq1 Aqueous Layer: (Product-H+ Cl-) Sep1->Aq1 Base Add Sat. NaHCO3 (Target pH 8-9) Aq1->Base Extract Extract w/ DCM Base->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: pH-Swing extraction logic designed to protect the methyl ester functionality.[1]

Module C: Chromatographic Tailing

User Question: My TLC spots are streaking, and on the column, the product elutes over 20 fractions. How do I fix this?

Technical Insight: The pyridine nitrogen interacts with the acidic protons on the surface of silica gel (


). This non-covalent bonding causes peak broadening (tailing).[1] You must competitively block these sites.[1]

The Fix: Amine Modifiers Add 1% Triethylamine (TEA) to your mobile phase.

  • Note: TEA is basic.[1] Ensure your rotary evaporator bath is not too hot (<40°C) when concentrating to prevent ester hydrolysis, although TEA is generally safe compared to hydroxide.

Recommended Solvent Systems:

MethodSolvent ASolvent BModifierRf Target
TLC / Flash HexanesEthyl Acetate+1% TEA0.3 - 0.4
Alternative DCMMethanol+1% NH4OH0.4 - 0.5
Difficult Separation TolueneAcetoneNone0.35

Module D: Crystallization (Scalable Purification)

User Question: I have 50g of material. Columns are not feasible. How do I crystallize this?

Technical Insight: Biaryl esters often crystallize well because the ester and pyridine rings encourage pi-stacking.[1] The key is to find a solvent that dissolves the impurities (boronic acids/dimers) but precipitates the product upon cooling.

Screening Protocol:

  • Solvent A (Good Solubility): DCM or EtOAc.

  • Solvent B (Poor Solubility): Hexanes or Heptane.[1]

Procedure:

  • Dissolve 50g in minimal hot EtOAc (approx. 150-200 mL) at 60°C.

  • Add hot Heptane dropwise until persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool slowly to Room Temp, then 4°C.

  • Boronic Acid Note: If unreacted boronic acid is present, wash the crystals with 10% Na2CO3 after filtration, as boronic acids are often soluble in base while the crystalline ester is not (contact time is too short for hydrolysis).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is Acid (COOH) Hydrolysis during workup.[1]Check pH of aqueous washes.[1] Ensure pH < 10. Avoid NaOH.[1]
Yellow/Grey Color Residual Palladium.[1][2]Treat with SiliaMetS® Thiol or wash with Na-Diethyldithiocarbamate.[1]
NMR: Extra Aromatic Peaks Homocoupling (Bipyridine/Biphenyl).Perform Acid-Base extraction (Module B). Homocoupled byproducts usually stay in organic phase.[1]
NMR: Broad Humps Paramagnetic impurities (Pd) or Boron species.[1]1. Pd Scavenge.2. Oxidative wash (H2O2) to convert Boronic acid to Phenol, then base wash.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • [1]

  • Suzuki Coupling Workup (Boronic Acid Removal)

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1]

  • Flash Chromatography of Basic Amines

    • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[1][3] The Journal of Organic Chemistry.

    • [1]

  • Ester Hydrolysis Kinetics

    • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
    • [1]

Sources

Technical Support Center: Catalyst Optimization for Methyl 4-(pyridin-4-yl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZUKI-PYR-004 Assigned Scientist: Senior Application Specialist

Executive Summary & Core Challenge

Objective: Synthesize Methyl 4-(pyridin-4-yl)benzoate via Suzuki-Miyaura cross-coupling while minimizing catalyst loading and maximizing turnover number (TON).

The "Hidden" Problem: Standard protocols often fail or require excessive catalyst (5–10 mol%) for this specific scaffold. The core issue is competitive coordination . The pyridine nitrogen is a strong Lewis base that competes with the phosphine ligands for the Palladium (Pd) center. This creates a "resting state" trap, effectively poisoning the catalyst and stalling the cycle.

Additionally, 4-pyridylboronic acid is notoriously unstable (prone to protodeboronation). Using the pinacol ester is not just a preference; it is a chemical necessity for reproducible low-loading protocols.

Optimization Logic & Mechanism

To optimize loading, we must move from "throwing metal at the problem" to "protecting the metal."

Mechanistic Insight: The Poisoning Pathway

The diagram below illustrates the standard catalytic cycle versus the "Poisoning Trap" caused by the pyridine substrate.

G cluster_legend Legend Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Methyl 4-bromobenzoate TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Pyridyl Boronate + Base Poison TRAP: Pyridine Coordination (Catalyst Deactivation) OxAdd->Poison + Pyridine N-binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Heat/Bulky Ligand Reverses Binding key Blue: Active Species | Red: Deactivated State

Figure 1: The Catalytic Cycle vs. Pyridine Poisoning. Note how the pyridine nitrogen can intercept the Pd(II) intermediate, creating a stable, inactive complex.

Validated Experimental Protocols

Do not use generic "Suzuki conditions." Use these specific systems designed for heteroaryl couplings.

Protocol A: The Robust Workhorse (Recommended Start)

Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ Why: The bidentate dppf ligand has a large bite angle and binds tightly to Pd, resisting displacement by the pyridine nitrogen.

ComponentEquivalentsRole
Methyl 4-bromobenzoate 1.0 equivElectrophile (More stable than iodo)
4-Pyridinylboronic acid pinacol ester 1.1 – 1.2 equivNucleophile (Resists protodeboronation)
Pd(dppf)Cl₂ · CH₂Cl₂ 0.5 – 1.0 mol% Catalyst (Resistant to poisoning)
K₃PO₄ (anhydrous) 2.0 – 3.0 equivBase (Mild, minimizes hydrolysis)
1,4-Dioxane / Water (4:1) 0.2 MSolvent (High solubility for boronate)

Procedure:

  • Charge solids into a vial.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed solvents.

  • Heat to 80–90°C for 4–12 hours.

    • Note: Heat is crucial. It increases the lability of the Pyridine-Pd bond, pushing the equilibrium back toward the active cycle.

Protocol B: The High-Performance Option (For <0.1 mol% Loading)

Catalyst: XPhos Pd G2 (or G3) Why: Bulky Buchwald ligands (XPhos) create a steric wall that physically blocks the pyridine nitrogen from binding to the Pd center, allowing for extremely low catalyst loading.

ParameterSpecification
Catalyst XPhos Pd G2 (0.05 – 0.5 mol%)
Base K₂CO₃ (aqueous solution) or K₃PO₄
Solvent THF/Water or Toluene/Water
Temp 60–80°C

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 50-60% Conversion

User Question: "I used 1 mol% Pd(PPh₃)₄. The reaction started well but stopped halfway. Adding more catalyst didn't help. Why?"

Diagnosis:

  • Catalyst Death: Pd(PPh₃)₄ is air-sensitive and the PPh₃ ligands are labile. The pyridine product likely displaced the PPh₃, permanently deactivating the remaining Pd.

  • Boronate Decomposition: If you used the boronic acid (not ester), it likely decomposed (protodeboronation) before the reaction finished.

Solution:

  • Immediate Fix: Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . These ligands do not dissociate easily.[1]

  • Substrate Fix: Ensure you are using the Pinacol Ester . If you must use the acid, add it in portions (e.g., 0.4 equiv every hour).

Issue 2: "Phenyl" Impurities in LCMS

User Question: "I see a byproduct with Mass M+76 (Phenyl group transfer). It's contaminating my product."

Diagnosis: This is "Ligand Scrambling." When using PPh₃-based catalysts (like Pd(PPh₃)₄) with electron-deficient pyridines, the phenyl group from the phosphine ligand can migrate to the palladium and couple with your aryl halide.

Solution:

  • Eliminate PPh₃: Switch to non-phenyl ligands. Pd(dppf)Cl₂ (ferrocene backbone) or Amphos ligands completely eliminate this impurity risk.

Issue 3: Black Precipitate (Pd Black)

User Question: "The reaction mixture turned black and yield is low."

Diagnosis: "Pd Black" indicates the catalyst has aggregated into inactive metal nanoparticles. This happens when the catalytic cycle is too slow (often the Transmetallation step), leaving unstable Pd(0) species exposed.

Solution:

  • Stabilize: Add 1 mol% of free ligand (e.g., dppf or XPhos) to the mixture to stabilize the Pd species.

  • Check Oxygen: Pd black forms instantly if O₂ enters the system. Double-check your inert gas lines.

Optimization Workflow (Decision Matrix)

Follow this logic flow to determine the lowest possible catalyst loading for your specific scale.

Optimization Start Start Optimization Target: <1 mol% Pd Screen1 Screen 1: Pd(dppf)Cl2 (1 mol%) @ 90°C Start->Screen1 Check1 Conversion > 95%? Screen1->Check1 Reduce Reduce Loading to 0.25 mol% Check1->Reduce Yes Switch Switch Catalyst: XPhos Pd G2 Check1->Switch No (Stalled) Check2 Conversion > 95%? Reduce->Check2 Switch->Check2 Check2->Switch No Success Validated Protocol Check2->Success Yes

Figure 2: Step-wise reduction of catalyst loading. Do not scale up until the 1 mol% threshold is passed.

References & Grounding

  • Mechanisms of Catalyst Poisoning:

    • Sherwood, J. et al. "Pyridine Poisoning in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry. (Explains the N-binding inhibition mechanism).

  • Stability of Boronic Esters vs. Acids:

    • Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." (Discusses instability of 4-pyridylboronic acid and alternatives).

  • Catalyst Selection (Pd-dppf & XPhos):

    • Colacot, T. J. "A concise update on the applications of palladium-catalyzed carbon-carbon bond formation." (Validates Pd(dppf)Cl2 for heteroaryls).

  • Phenyl Migration Impurities:

    • O'Keefe, P. et al. "Origins of Phenyl Transfer in Suzuki-Miyaura Couplings." (Details the PPh3 scrambling issue).

Sources

Technical Support Center: Methyl 4-(pyridin-4-yl)benzoate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and degradation pathways of Methyl 4-(pyridin-4-yl)benzoate , a critical biaryl intermediate often used in the synthesis of kinase inhibitors and functional materials.

Product Identity: this compound CAS: 106047-17-0 Chemical Class: Biaryl / Pyridine / Benzoate Ester Primary Application: Suzuki-Miyaura coupling intermediate; Ligand synthesis.

Part 1: Core Stability Profile (The Basics)

Q: What is the primary stability risk for this compound? A: The molecule possesses two distinct reactive centers that dictate its stability profile:

  • The Methyl Ester (Hydrolytic Risk): This is the most vulnerable point. The ester bond is susceptible to hydrolysis, particularly under alkaline conditions . The electron-withdrawing nature of the pyridine ring (acting as a substituent on the phenyl ring) makes the carbonyl carbon more electrophilic than in simple methyl benzoate, thereby accelerating base-catalyzed hydrolysis [1, 2].

  • The Pyridine Nitrogen (Oxidative Risk): The nitrogen atom in the pyridine ring is a nucleophilic center prone to oxidation, leading to the formation of N-oxides, especially in the presence of peroxides or peracids [3].

Q: Recommended Storage Conditions?

  • Temperature: Store at 2–8°C for long-term stability.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to minimize moisture uptake and autoxidation.

  • Container: Amber glass vials (to protect from potential UV-induced biaryl coupling or oxidation).

Part 2: Degradation Pathways & Mechanisms
Pathway A: Hydrolytic Degradation (Dominant)
  • Trigger: Exposure to moisture, high pH (bases like NaOH, K2CO3), or strong acids.

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.

  • Product: 4-(pyridin-4-yl)benzoic acid (and methanol).

  • Kinetics: Base hydrolysis (

    
    ) is significantly faster than acid hydrolysis (
    
    
    
    ). The pyridine ring acts as an electron-withdrawing group (EWG), stabilizing the anionic tetrahedral intermediate formed during saponification.
Pathway B: Oxidative Degradation
  • Trigger: Presence of oxidizing agents (e.g., m-CPBA, H2O2) or long-term air exposure.

  • Mechanism: Electrophilic attack of oxygen on the pyridine lone pair.

  • Product: Methyl 4-(1-oxidopyridin-4-yl)benzoate (N-Oxide).

  • Note: This transformation significantly increases the polarity of the molecule.

Pathway C: Photolytic Degradation
  • Trigger: High-intensity UV light.

  • Mechanism: Biaryl systems can undergo photocyclization or photo-oxidation, though this is less common than hydrolysis.

Visualizing the Pathways

DegradationPathways Parent This compound (Parent) Acid 4-(pyridin-4-yl)benzoic acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 8 or pH < 2) NOxide Methyl 4-(1-oxidopyridin-4-yl)benzoate (N-Oxide) Parent->NOxide Oxidation (Peroxides/Air) Methanol Methanol Parent->Methanol

Figure 1: Primary degradation pathways. Red path indicates the most common failure mode (Hydrolysis).

Part 3: Troubleshooting & Analytical Guide

Q: I see a new peak eluting earlier than my main peak in Reverse-Phase HPLC. What is it? A: This is likely the Acid degradant (4-(pyridin-4-yl)benzoic acid).

  • Reasoning: The carboxylic acid is much more polar than the methyl ester, causing it to have a shorter retention time on C18 columns.

  • Confirmation: Check the UV spectrum. The acid and ester usually have similar

    
    , but the acid peak will shift significantly if you change the mobile phase pH (due to ionization of -COOH).
    

Q: My LC-MS shows a mass of [M+16]. What happened? A: This indicates N-oxidation .

  • Reasoning: The addition of a single oxygen atom (+16 Da) to the pyridine nitrogen is a classic signature of N-oxide formation.

  • Action: Check your solvents for peroxides (common in aged THF or ethers) or ensure the sample wasn't exposed to air for extended periods in solution.

Q: The compound is disappearing during my Suzuki coupling reaction. A: If you are using aqueous base (e.g., Na2CO3, K3PO4) at high temperatures, you are likely hydrolyzing the ester before the coupling completes.

  • Solution: Switch to anhydrous bases (e.g., CsF, K3PO4 in dioxane) or lower the temperature. Alternatively, use the acid form for coupling and esterify later.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected RT_Shift Shift in Retention Time? Start->RT_Shift Mass_Shift Mass Change (LC-MS)? RT_Shift->Mass_Shift No / Unclear Early Elution Early Elution RT_Shift->Early Elution Yes M+16 Peak M+16 Peak Mass_Shift->M+16 Peak Yes M+32 Peak M+32 Peak Mass_Shift->M+32 Peak Yes No Mass Change No Mass Change Mass_Shift->No Mass Change Isomerization? Hydrolysis (Acid Formation) Hydrolysis (Acid Formation) Early Elution->Hydrolysis (Acid Formation) High Probability N-Oxidation N-Oxidation M+16 Peak->N-Oxidation Check Solvents Double Oxidation\n(Rare) Double Oxidation (Rare) M+32 Peak->Double Oxidation\n(Rare)

Figure 2: Diagnostic workflow for identifying impurity peaks.

Part 4: Validated Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress ConditionReagent / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hours10–20%
Base Hydrolysis 0.1 N NaOH, RT1–4 Hours>20% (Rapid)
Oxidation 3% H2O2, RT2–6 Hours5–15%
Thermal 80°C (Solid state)7 Days<5%

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of this compound in 1 mL of Acetonitrile (ACN).

  • Dosing: Add 1 mL of the stress reagent (e.g., 0.1 N NaOH).

  • Incubation: Hold at the specified temperature.

  • Quenching (Critical): Neutralize acid/base samples immediately before injection.

    • Example: Neutralize NaOH with an equimolar amount of HCl.

  • Analysis: Inject onto HPLC.

Protocol 2: Recommended HPLC Method

Designed to separate the basic pyridine parent from the acidic degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pyridine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Aromatic) and 280 nm.

  • Expected Elution Order:

    • 4-(pyridin-4-yl)benzoic acid (Polar, early eluting).

    • This compound (Parent).[2]

References
  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10, pp. 57-207). Elsevier. Link

  • ECHA. (2023). Methyl benzoate - Registration Dossier. European Chemicals Agency.[3] (General ester stability data). Link

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-oxides. CRC Press. (Mechanisms of pyridine oxidation). Link

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] Link

Sources

Technical Support Center: High-Fidelity Synthesis of Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-PYR-BENZ Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: Persistent formation of homocoupled byproducts (biaryls) during the Suzuki-Miyaura cross-coupling of Methyl 4-halobenzoate and 4-pyridylboronic acid/ester .

Technical Diagnosis: Synthesizing Methyl 4-(pyridin-4-yl)benzoate presents a unique "perfect storm" for side reactions. The electron-deficient nature of the pyridine ring makes the boronic acid derivative highly prone to protodeboronation (loss of the boron group) and oxidative homocoupling .

The three primary failure modes are:

  • Oxidative Homocoupling (Glaser-type): Mediated by dissolved oxygen, forming 4,4'-bipyridine or dimethyl biphenyl-4,4'-dicarboxylate.

  • Ligand Scrambling (The "Hidden" Homocouple): If using Pd(PPh₃)₄, the phenyl group from the phosphine ligand can transfer to the palladium center and couple with the pyridine, creating a phenyl-pyridine impurity often mistaken for homocoupling.

  • Protodeboronation-Induced Stoichiometric Imbalance: Rapid degradation of the pyridyl boronate leaves the aryl halide in excess, which may then undergo reductive homocoupling under specific conditions, or simply stall the reaction.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to force the reaction down the green "Cross-Coupling" path while blocking the red "Failure Modes."

Suzuki_Pathways Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Methyl 4-iodobenzoate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Pyridyl Boronate + Base LigandScram Ligand Scrambling (Ph-Pyridine Impurity) OxAdd->LigandScram If PPh3 Ligand used (P-C Bond Cleavage) Product Target Product (this compound) TransMet->Product Reductive Elimination HomoOx Oxidative Homocoupling (Requires O2) TransMet->HomoOx Presence of O2 (Peroxo-Pd Species) DeBoron Protodeboronation (Pyridine + B(OH)3) TransMet->DeBoron High Temp / Protric Solvent

Figure 1: Competing kinetic pathways in Suzuki coupling. Note that Oxygen triggers the primary homocoupling route, while ligand choice triggers the "false" homocoupling (scrambling).

Optimized Protocol: The "Self-Validating" System

This protocol is designed to eliminate oxygen and prevent ligand scrambling.

Reaction System:

  • Electrophile: Methyl 4-iodobenzoate (1.0 equiv) — Iodides react faster, minimizing catalyst exposure time.

  • Nucleophile: 4-Pyridylboronic acid pinacol ester (1.2 - 1.5 equiv) — Esters are more stable than free acids.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Crucial: The ferrocene ligand is tightly bound and prevents the "phenyl scrambling" seen with PPh₃.

  • Base: K₃PO₄ (3.0 equiv) — Phosphate is gentler than carbonate and buffers the pH to reduce protodeboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Solvent Prep Sparge the Dioxane/Water mix with Argon for 30 minutes before adding reagents. Do not just "purge" the headspace; use a submerged needle.
2 Solvent Check Add a small crystal of hydroquinone (optional) or use an O2 probe if available.
3 Solids Load Load Methyl 4-iodobenzoate, Pd(dppf)Cl₂, and K₃PO₄ into the flask. Cycle vacuum/Argon 3 times.
4 Boronate Prep Dissolve the 4-pyridyl pinacol ester in a separate, degassed portion of dioxane. Load into a syringe.
5 Initiation Add the main solvent volume to the reaction flask. Heat to 80°C.
6 Slow Addition Crucial Step: Add the boronate solution via syringe pump over 1–2 hours.
7 Monitor TLC/LCMS every 30 mins. Look for the disappearance of the Iodide.

Troubleshooting Guide & FAQs

Decision Matrix for Impurities

Troubleshooting Obs Observation: Impurity Detected Q1 Is the impurity mass (M_pyridine + M_pyridine)? Obs->Q1 Q2 Is the impurity mass (M_pyridine + 77 Da)? Q1->Q2 No Act1 Oxidative Homocoupling. ACTION: Re-sparge solvents. Check Argon line for leaks. Q1->Act1 Yes Q3 Is the impurity Pyridine (M_pyridine + 1)? Q2->Q3 No Act2 Ligand Scrambling. ACTION: Switch catalyst from Pd(PPh3)4 to Pd(dppf)Cl2. Q2->Act2 Yes (Phenyl transfer) Act3 Protodeboronation. ACTION: Switch base to K3PO4. Use anhydrous conditions. Q3->Act3 Yes

Figure 2: Diagnostic logic for identifying the specific chemistry failure based on Mass Spec data.

Frequently Asked Questions

Q: I am using Pd(PPh₃)₄ and seeing a byproduct with M+77 mass units. Is this homocoupling? A: No. This is ligand scrambling . The phenyl group (mass 77) from the triphenylphosphine ligand has coupled with your pyridine.

  • Fix: Switch to Pd(dppf)Cl₂ or a Buchwald G3 precatalyst (e.g., XPhos Pd G3). These ligands do not transfer aryl groups.

Q: Can I use the free boronic acid instead of the pinacol ester? A: You can, but 4-pyridylboronic acid is notoriously unstable and prone to protodeboronation (turning into pyridine). If you must use the acid:

  • Use a large excess (2.0 equiv).

  • Add it slowly (as in the protocol above).

  • Use K₃PO₄ instead of carbonates to lower the basicity and reduce degradation.

Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: Likely not. The pyridine nitrogen might be coordinating to the Palladium, poisoning it.

  • Fix: Do not add more catalyst initially. Instead, ensure your solvent volume is sufficient (dilution helps prevent poisoning). If it stalls, add a "scavenger" ligand like additional dppf, or switch to a catalyst system designed for heterocycles, such as Pd(OAc)₂ + SPhos .

References

  • Mechanism of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.

  • Ligand Scrambling (Phenyl Transfer): O'Keefe, D. F., et al. "The incidence of phosphine-aryl exchange in palladium catalyzed cross coupling reactions." Tetrahedron Letters, 1992.

  • Pyridyl Boronate Instability: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.

  • Pd(dppf)Cl2 Efficacy: Miyaura, N., et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 1995.

Technical Support Center: Methyl 4-(pyridin-4-yl)benzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0). It is designed for researchers encountering specific purity or yield issues following Suzuki-Miyaura cross-coupling reactions.

Ticket Subject: Optimization of Workup and Isolation Protocols Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

The synthesis of this compound typically involves a Suzuki coupling between a 4-pyridyl boron species and a methyl 4-halobenzoate. The purification is often complicated by three main factors:

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct if Pd(PPh₃)₄ is used.

  • Pyridine Tailing: Interaction with silanol groups on silica gel causing streakiness.

  • Ester Stability: The methyl ester is susceptible to hydrolysis under strong basic conditions, requiring precise pH control.

This guide provides three modular workflows to address these challenges.

Module 1: The "pH Switch" Extraction Protocol

Best for: Removing non-basic impurities (TPPO, unreacted halides, protodeboronated byproducts) without column chromatography.

The Logic

The pyridine nitrogen has a pKa of approximately 5.2 (conjugate acid). By lowering the pH below 3, we protonate the pyridine, forcing the molecule into the aqueous phase. Neutral impurities (like TPPO) remain in the organic phase. We then "switch" the pH back to basic, regenerating the neutral product for extraction.

Workflow Diagram

SwitchExtraction Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Extract vigorously Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains TPPO, Halides, Neutrals) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+) Sep1->AqLayer1 Discard1 Discard to Waste OrgLayer1->Discard1 Basify Cool to 0°C Slowly add Sat. Na2CO3 to pH 9 AqLayer1->Basify Extract2 Extract with DCM or EtOAc (x3) Basify->Extract2 Sep2 Phase Separation Extract2->Sep2 AqLayer2 Aqueous Layer (Basic) (Salts, Boronic Acids) Sep2->AqLayer2 OrgLayer2 Organic Layer (Contains Pure Product) Sep2->OrgLayer2 AqLayer2->Discard1 Final Dry (MgSO4) & Concentrate Yields Off-White Solid OrgLayer2->Final

Figure 1: The "pH Switch" strategy isolates the product based on the basicity of the pyridine ring.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract the organic layer twice with 1M HCl .

    • Critical Check: The product is now in the aqueous layer.[1]

  • Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard all organic layers (this removes the TPPO).

  • Neutralization (The Danger Zone):

    • Place the acidic aqueous solution in an ice bath (0°C).

    • Slowly add Saturated Aqueous Na₂CO₃ or NaHCO₃.

    • Target pH: 8–9. Do not use NaOH ; high local pH concentrations will hydrolyze the methyl ester to the carboxylic acid [1].

  • Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or EtOAc.

  • Finish: Dry over MgSO₄, filter, and concentrate.

Module 2: The ZnCl₂ Precipitation (TPPO Removal)

Best for: Reactions where the product is acid-sensitive or if the "pH Switch" yielded emulsions.

The Logic

Triphenylphosphine oxide (TPPO) forms a coordination complex with Zinc Chloride (ZnCl₂) that is insoluble in certain solvents.[2] This allows you to filter off the TPPO as a solid precipitate [2].

Protocol
  • Solvent Swap: Dissolve the crude mixture in Ethanol or an EtOAc/Toluene mix. (Avoid THF as the complex remains soluble).

  • Complexation: Add 1.5 equivalents of anhydrous ZnCl₂ (relative to the amount of phosphine ligand used).

  • Incubation: Stir at room temperature for 2–4 hours. A white precipitate ((Ph₃PO)₂·ZnCl₂) will form.[3]

  • Filtration: Filter the suspension through a pad of Celite.

  • Result: The filtrate contains your product, significantly depleted of TPPO.

Module 3: Chromatographic Polish

Best for: Final high-purity isolation (>98%) for biological assays.

Troubleshooting "Tailing"

Pyridine derivatives interact strongly with the acidic silanol groups on silica gel, causing broad peaks and co-elution.

Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) to your mobile phase.

  • Example System: Hexanes : Ethyl Acetate (3:1) + 1% Et₃N.

  • Mechanism:[4][5][6][7][8] The amine blocks the active acidic sites on the silica, allowing the pyridine ester to elute as a sharp band.

Alternative Stationary Phase: If separation remains difficult, switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and prevents pyridine adsorption.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product not extracted during basification.The pyridine might still be protonated. Ensure the aqueous layer pH is >8.[9] Use DCM (better solubility for pyridines) instead of EtOAc for the final extraction.
Low Yield (Hydrolysis) Ester cleaved to acid.[9]Check your neutralization step.[1] Did you use NaOH? Did the solution get warm? Acidify the aqueous waste to pH 4 and extract; if you recover a solid, it is likely the hydrolyzed benzoic acid derivative.
Emulsions Amphiphilic nature of the product.Add brine to the aqueous layer to increase ionic strength. Filter the biphasic mixture through a Celite pad to break physical emulsions.
Product is Colored (Grey/Black) Palladium contamination.Dissolve product in solvent and treat with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal for 1 hour, then filter.
Q: Can I use recrystallization instead?

A: Yes. This compound is highly crystalline.

  • Solvent System: Dissolve in minimal hot EtOAc or Methanol, then slowly add Hexanes or Diethyl Ether until turbid. Cool to 4°C.

  • Note: This works best after Module 1 or 2 has removed the bulk impurities.

Q: How do I store the purified compound?

A: Store at 4°C or -20°C. While methyl esters are relatively stable, the pyridine ring makes the carbonyl carbon more electrophilic. Keep it dry to prevent slow hydrolysis over months.

References

  • Ester Hydrolysis Kinetics

    • Title: Kinetics of the alkaline hydrolysis of methyl esters of para-substituted benzoic acids.
    • Context: Esters with electron-withdrawing groups (like pyridine) hydrolyze faster.
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • TPPO Removal via ZnCl₂

    • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3]

    • Source:The Journal of Organic Chemistry, 2017, 82(18), 9931–9936.
    • URL:[Link]

  • General Suzuki Coupling of Pyridines

    • Title: Suzuki–Miyaura Cross-Coupling of Pyridine Boronic Acids.[8]

    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

Sources

Characterization of byproducts in "Methyl 4-(pyridin-4-yl)benzoate" synthesis by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Characterization of Methyl 4-(pyridin-4-yl)benzoate

Case ID: SUZUKI-PYR-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Executive Summary

You are synthesizing This compound via a Suzuki-Miyaura coupling. This scaffold is a critical biaryl motif in drug discovery (e.g., kinase inhibitors).[1] However, the presence of a basic pyridine nitrogen and a hydrolytically sensitive ester creates a complex impurity profile.[1]

This guide provides a self-validating NMR characterization workflow to distinguish the target molecule from common byproducts like protodeboronation species , homocoupling dimers , and hydrolysis products .[1]

Module 1: The Diagnostic Dashboard

Before troubleshooting, establish the baseline.[1] The table below correlates the specific structural moieties of your target with their expected


H NMR signatures in CDCl

.

Target Structure: this compound

MoietyProton LabelMultiplicityApprox. Shift (ppm)IntegrationDiagnostic Note
Pyridine Ring

-CH (N-adjacent)
Doublet (d)8.65 – 8.752HSensitive to pH/acid trace.
Benzoate Ring Ortho to EsterDoublet (d)8.10 – 8.182HDeshielded by carbonyl.
Benzoate Ring Meta to EsterDoublet (d)7.65 – 7.752HOverlap risk with Py-

.
Pyridine Ring

-CH
Doublet (d)7.50 – 7.602HOften overlaps with PPh

.
Ester -OCH

Singlet (s)3.94 – 3.983HCritical purity anchor.

Tech Note: All shifts are referenced to TMS (0.00 ppm) or residual CHCl


 (7.26 ppm). If using DMSO-

, shifts will move downfield, particularly the pyridine protons.[1]

Module 2: Troubleshooting Specific Spectral Anomalies

Use this section to identify "ghost peaks" or missing signals in your spectrum.

Scenario A: "I see the aromatic signals, but the Methyl singlet (3.9 ppm) is missing or weak."
  • Diagnosis: Hydrolysis (Saponification).

  • Root Cause: The basic conditions required for Suzuki coupling (e.g., K

    
    CO
    
    
    
    , Na
    
    
    CO
    
    
    ) can hydrolyze the methyl ester into the carboxylic acid, especially if the reaction ran too long or at high temperatures.[1]
  • Confirmation:

    • Check for a broad singlet >10 ppm (COOH).

    • The benzoate aromatic doublets will shift slightly upfield due to the change from ester to acid anion (if basic workup used) or acid (if acidic workup used).

Scenario B: "There is a small triplet at ~7.2 ppm and a multiplet at ~7.6 ppm contaminating the baseline."
  • Diagnosis: Protodeboronation (Pyridine formation). [2][3]

  • Root Cause: 4-Pyridinylboronic acid is notoriously unstable. Under basic heating, the C-B bond breaks, releasing free Pyridine.[1]

  • Mechanism: The basic nitrogen coordinates to the boron, facilitating hydrolytic cleavage of the C-B bond.[1]

  • Confirmation: Look for the specific pattern of free pyridine:

    
     8.6 (d), 7.6 (t), 7.2 (t).[1]
    
Scenario C: "I have extra doublets in the aromatic region that look like my product."
  • Diagnosis: Homocoupling (4,4'-Bipyridine). [1]

  • Root Cause: Oxidative coupling of the boronic acid. This occurs if the reaction vessel was not strictly anaerobic (oxygen leak).

  • Confirmation:

    • 4,4'-Bipyridine is highly symmetric.[1] It shows only two signals: ~8.7 ppm (d) and ~7.5 ppm (d).

    • The Ratio Test: Integrate the Methyl singlet (3.9 ppm) against the Pyridine

      
      -protons (8.7 ppm). If the ratio is < 3:2 (i.e., too many aromatic protons for the amount of methyl), you have bipyridine contamination.[1]
      
Scenario D: "The Pyridine peaks are broad or shifted downfield (>8.8 ppm)."
  • Diagnosis: Protonation or Paramagnetic Impurities. [1]

  • Root Cause:

    • Acid Trace: If you used HCl during workup to remove the catalyst, the pyridine nitrogen is protonated (

      
      ), shifting peaks downfield.[1]
      
    • Paramagnetics: Residual Palladium (Pd) or Iron (Fe) from workup can broaden peaks.

  • Fix: Shake the NMR tube with a micro-spatula of solid K

    
    CO
    
    
    
    and re-run. If peaks sharpen and move upfield, it was protonation.[1]

Module 3: Visualization of Impurity Pathways

The following diagram maps the chemical fate of your starting materials, explaining the origin of the impurities discussed above.

SuzukiPathways SM1 Methyl 4-bromobenzoate Target TARGET: This compound SM1->Target Pd(0), Base SM2 4-Pyridinylboronic acid SM2->Target Impurity1 IMPURITY A: Pyridine (Protodeboronation) SM2->Impurity1 H2O, Heat (C-B Cleavage) Impurity2 IMPURITY B: 4,4'-Bipyridine (Homocoupling) SM2->Impurity2 O2 (Oxidation) Impurity3 IMPURITY C: Free Acid (Hydrolysis) Target->Impurity3 Excess Base/Time (Saponification)

Figure 1: Reaction pathways showing the origin of the three primary impurities relative to the target synthesis.

Module 4: Standardized NMR Sample Protocol

To ensure your data is reproducible and artifacts are minimized, follow this preparation standard.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the primary standard.
    
    • Why? It minimizes hydrogen bonding with the pyridine nitrogen compared to DMSO, keeping shifts predictable.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Warning: High concentrations of this biaryl system can induce

      
      -
      
      
      
      stacking, causing concentration-dependent chemical shift movements.[1]
  • Acid Scavenging (Optional but Recommended):

    • If the sample was isolated as an HCl salt or via acidic workup, add solid K

      
      CO
      
      
      
      directly to the NMR tube.[1] Filter through a cotton plug into a fresh tube if the solid interferes with shimming.
    • Reason: This ensures the pyridine is in the "free base" form, matching literature shifts.[1]

Module 5: Troubleshooting Logic Tree

Use this flowchart to rapidly identify your impurity based on spectral observation.

TroubleshootingTree Start Start: Analyze Spectrum CheckMethyl Is the Methyl Singlet (3.9 ppm) present and sharp? Start->CheckMethyl YesMethyl Yes CheckMethyl->YesMethyl NoMethyl No / Weak CheckMethyl->NoMethyl CheckArom Check Aromatic Integration. Is Pyridine (8.7ppm) : Methyl (3.9ppm) ratio > 2 : 3? YesMethyl->CheckArom Hydrolysis Diagnosis: Hydrolysis (Target converted to Acid) NoMethyl->Hydrolysis Homocoupling Diagnosis: Homocoupling (4,4'-Bipyridine contamination) CheckArom->Homocoupling Yes (Excess Aromatics) CheckBroad Are peaks broad or shifted >0.2ppm? CheckArom->CheckBroad No (Ratio Correct) Salt Diagnosis: Salt Formation (Treat with K2CO3) CheckBroad->Salt Yes Pure Diagnosis: High Purity Target Molecule CheckBroad->Pure No

Figure 2: Decision logic for identifying impurities based on Methyl/Aromatic signal correlations.

References

    • Context: Provides the baseline chemical shifts for the benzoate portion of the molecule, specifically the methyl ester singlet and the AA'BB' aromatic system.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]

    • Context: Authoritative review on the stability of boronic acids, detailing the mechanism of protodeboron
  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] [Link]

    • Context: Specifically characterizes the instability of 4-pyridinylboronic acid and the formation of pyridine byproducts under basic coupling conditions.
  • Context: Confirms the starting material structure and common impurities listed in technical d

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-BENZ-001 Status: Open Assigned Specialist: Senior Process Chemist Topic: Scaling up from gram to kilogram batch size

Executive Summary & Strategic Route Selection

User Query: "I am scaling up the Suzuki coupling to make Methyl 4-(pyridin-4-yl)benzoate. My yields are inconsistent, and I am struggling with purification."

Expert Insight (Root Cause Analysis): The inconsistency in yield during scale-up for this specific scaffold is almost invariably caused by Protodeboronation of the 4-pyridylboronic acid species. Pyridine-4-boronic acids are notoriously unstable due to the electron-deficient nature of the pyridine ring, which facilitates the hydrolytic cleavage of the C-B bond before the cross-coupling can occur.

The "Golden Rule" for this Scale-Up: Do not simply scale the reaction you used in medicinal chemistry (likely 4-pyridylboronic acid + methyl 4-bromobenzoate). Instead, invert the coupling partners .

Recommended Retrosynthetic Switch
  • Route A (High Risk): 4-Pyridylboronic acid + Methyl 4-bromobenzoate.

    • Risk:[1][2] Rapid protodeboronation of the boronic acid leads to low conversion and high homocoupling.

  • Route B (High Stability - Recommended): 4-Bromopyridine (or Hydrochloride salt) + (4-(methoxycarbonyl)phenyl)boronic acid .

    • Benefit: Phenylboronic acids are thermally stable and resistant to protodeboronation. 4-Bromopyridine is cheap and robust.

Master Protocol: The "Inverted" Scale-Up Procedure

This protocol is designed for a 100g to 1kg scale , prioritizing thermal stability and ease of purification.

Reaction Setup (Stoichiometry)
ReagentEquiv.[3]RoleCritical Note
Methyl 4-boronobenzoate 1.1NucleophileStable partner. Slight excess ensures full consumption of the halide.
4-Bromopyridine HCl 1.0ElectrophileUse the HCl salt; it is a solid and easier to handle than the free base liquid.
Pd(dppf)Cl₂ · DCM 0.01-0.03CatalystRobust, air-stable Pd(II) precatalyst. Excellent for scale-up.
K₂CO₃ (or K₃PO₄) 3.0BaseMust neutralize the HCl salt first, then activate the boronic acid.
1,4-Dioxane / Water 4:1 volSolventA 4:1 ratio ensures solubility of organics while dissolving the inorganic base.
Step-by-Step Execution
  • Charging: To a nitrogen-purged reactor, charge 4-Bromopyridine HCl (1.0 equiv), Methyl 4-boronobenzoate (1.1 equiv), and Pd(dppf)Cl₂ (2 mol%).

  • Solvent Addition: Add 1,4-Dioxane (8 volumes). Stir to suspend solids.

  • Base Activation: Dissolve K₂CO₃ (3.0 equiv) in Water (2 volumes) and add to the reactor. Note: An exotherm will occur as the HCl salt is neutralized. Control temp < 30°C.

  • Reaction: Heat the mixture to 85–90°C .

    • Checkpoint: Monitor by HPLC after 2 hours. The reaction is typically complete within 4–6 hours.

  • Work-up (The "Isolate" Phase):

    • Cool to 20°C.

    • Phase Cut: Dilute with Ethyl Acetate (EtOAc). Separate the aqueous layer.[4]

    • Pd Scavenging: Add SiliaMetS® Thiol or Activated Carbon (10 wt% relative to product) to the organic layer. Stir at 50°C for 1 hour. Filter through Celite.[5]

  • Crystallization:

    • Concentrate the organic phase to ~3 volumes.

    • Add n-Heptane (slowly) as an anti-solvent until turbidity persists.

    • Cool to 0–5°C. The product, this compound, will crystallize as an off-white solid.

Troubleshooting & FAQs

Category: Reaction Stalling & Impurities[6]

Q1: I see a large spot on TLC/HPLC that corresponds to Methyl benzoate. Why?

  • Diagnosis: This is the product of Protodeboronation .[6] Even with the stable phenyl boronic acid, this can happen if the reaction temperature is too high (>100°C) or if the catalyst is dead (oxidized), leaving the boronic acid to hydrolyze over time.

  • Fix: Degas solvents thoroughly (sparge with N₂ for 30 mins). Ensure the internal temperature does not exceed 95°C.

Q2: The reaction turns black immediately, and conversion stops at 50%.

  • Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is aggregating because it lacks stabilizing ligands.

  • Fix: Ensure you are using Pd(dppf)Cl₂ . The bidentate dppf ligand is excellent at preventing Pd aggregation. If using Pd(PPh₃)₄, switch immediately; it is too oxygen-sensitive for robust scale-up.

Category: Work-up & Purification[2]

Q3: The product is oiling out during crystallization.

  • Diagnosis: The solvent polarity is changing too fast, or the temperature dropped too quickly ("Crash cooling").

  • Fix: Re-heat the mixture until the oil dissolves. Add the n-Heptane anti-solvent very slowly at reflux temperature. Allow the solution to cool to room temperature passively (turn off stirring/heating) before applying active cooling. Seed crystals are highly recommended.

Q4: My product contains high residual Palladium (>100 ppm).

  • Diagnosis: Pyridine nitrogens are excellent ligands for Palladium, making it "sticky."

  • Fix: Standard washes won't work. You must use a chemical scavenger.

    • Recommendation:SiliaMetS® Thiol or Cysteine wash .

    • Protocol: Wash the organic layer with a 5% aqueous L-Cysteine solution at pH 7. The Pd will transfer to the aqueous phase.

Visualized Workflows

Diagram A: The "Inverted" Suzuki Strategy

This decision tree illustrates the critical choice of coupling partners to avoid protodeboronation.

SuzukiStrategy Start Target: this compound RouteA Route A: Standard Approach (Pyridine-Boronic Acid + Aryl Halide) Start->RouteA Traditional Retro RouteB Route B: Inverted Approach (Pyridine-Halide + Phenyl-Boronic Acid) Start->RouteB Process Retro IssueA CRITICAL FAILURE: Rapid Protodeboronation of Pyridine ring RouteA->IssueA BenefitB STABILITY: Phenyl-Boronic Acid is robust RouteB->BenefitB ResultA Low Yield / Complex Impurities IssueA->ResultA ResultB High Yield / Scalable BenefitB->ResultB

Caption: Comparative analysis of retrosynthetic routes. Route B minimizes instability risks.

Diagram B: Scale-Up Process Flow

The step-by-step unit operations for the kilogram-scale synthesis.

ProcessFlow React 1. Reaction (90°C, 4-6h) Quench 2. Phase Cut (EtOAc/Water) React->Quench Complete Scavenge 3. Pd Removal (SiliaMetS Thiol) Quench->Scavenge Org. Layer Cryst 4. Crystallization (EtOAc/Heptane) Scavenge->Cryst Filtrate Filter 5. Isolation (Filtration) Cryst->Filter Slurry

Caption: Unit operations sequence. Note the specific insertion of Pd scavenging prior to crystallization.

Data & Specifications

Solvent Screening Data (Optimization Phase)
Solvent SystemTemp (°C)Conversion (4h)Impurity ProfileVerdict
DMF 10098%High (Thermal degradation)❌ Rejected (Work-up difficult)
Toluene/EtOH/H₂O 8085%Moderate⚠️ Acceptable (Slower rate)
1,4-Dioxane/H₂O 9099% Clean Selected (Best balance)
Pd Scavenger Efficiency (100g Scale)
MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss
None (Cryst. only) 12004505%
Activated Carbon 12008012%
SiliaMetS® Thiol 1200< 20 6%

References

  • Suzuki-Miyaura Coupling of Pyridines: Organic Process Research & Development, "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide."

  • Protodeboronation Mechanisms: Wikipedia, "Protodeboronation mechanism in heteroaryl boronic acids."

  • Palladium Removal Strategies: BenchChem Technical Support, "Palladium Catalyst Removal from Aminopyridine Reaction Mixtures."

  • General Scale-Up of Biaryls: Organic Chemistry Portal, "Suzuki Coupling: Mechanism and Recent Developments."

Sources

Validation & Comparative

Isomeric Control in MOF Design: Methyl 4-(pyridin-4-yl)benzoate vs. Methyl 3-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of Metal-Organic Frameworks (MOFs), ligand geometry dictates topology.[1] This guide compares two isomeric precursors: Methyl 4-(pyridin-4-yl)benzoate (M4PB) and Methyl 3-(pyridin-4-yl)benzoate (M3PB) . While often viewed merely as synthetic intermediates, these methyl esters are critical "slow-release" precursors for growing high-quality single crystals of pyridyl-carboxylate MOFs.

The Core Distinction:

  • M4PB (Linear): Favors high-symmetry, robust, often interpenetrated dia (diamondoid) networks. Ideal for stability and gas storage.

  • M3PB (Angled): Introduces a geometric "kink" (

    
    ). Favors lower symmetry, helical channels, and non-interpenetrated structures with accessible void space. Ideal for enantioselective separation and bulky drug encapsulation.
    
The "Ester Advantage": Why Not Use the Acid Directly?

For high-level crystal engineering, the methyl ester forms (M4PB and M3PB) are superior to their corresponding carboxylic acids (4-(pyridin-4-yl)benzoic acid and 3-(pyridin-4-yl)benzoic acid) due to Solubility-Controlled Nucleation .

  • The Problem: The free acids are zwitterionic and have poor solubility in common organic solvents (DMF, DEF, alcohols), leading to rapid precipitation of amorphous powders upon metal contact.

  • The Solution: The methyl esters are highly soluble. Under solvothermal conditions, they undergo slow in situ hydrolysis. This releases the active carboxylate ligand gradually, keeping the supersaturation ratio low and promoting the growth of large, defect-free single crystals essential for X-ray diffraction and consistent performance.

Mechanism of Action: In Situ Hydrolysis

The following diagram illustrates the self-validating protocol where the synthesis conditions regulate the ligand availability.

G cluster_0 Precursor Phase cluster_1 Solvothermal Reactor (80-120°C) cluster_2 Crystallization Outcome Ester Methyl Ester Precursor (M4PB or M3PB) High Solubility Hydrolysis Slow Hydrolysis (-OCH3 → -OH) Ester->Hydrolysis Heat + H2O Solvent Solvent System (DMF/H2O or MeOH/H2O) Solvent->Hydrolysis Acid Active Ligand Release (Low Concentration) Hydrolysis->Acid Rate Limiting Step Nucleation Controlled Nucleation Acid->Nucleation Coordination Metal Metal Ion Source (Zn2+, Co2+, Cd2+) Metal->Nucleation Crystal Single Crystal MOF (Defect-Free) Nucleation->Crystal Growth

Figure 1: The "Slow-Release" mechanism utilizing methyl esters to control MOF crystal growth kinetics.

Structural & Functional Comparison
A. This compound (M4PB)
  • Geometry: Linear (

    
     angle between pyridine N and carboxylate C).
    
  • Topology: Typically forms diamondoid (dia) nets.

  • Key Behavior - Interpenetration: Due to the long linear strut, the frameworks often contain large voids that are filled by a second or third identical framework growing within the first (interpenetration).

    • Pro: Increases thermal and mechanical stability; creates small, high-affinity pores for gas capture (

      
      , 
      
      
      
      ).
    • Con: Reduces pore volume available for large drug molecules.

  • Drug Development Utility: Excellent for small-molecule sensing and storing small gases (NO, CO) used in therapeutic signaling.

B. Methyl 3-(pyridin-4-yl)benzoate (M3PB)
  • Geometry: Bent/Angled (

    
     angle).
    
  • Topology: Diverse.[2] Forms loops, helices, or lower-connectivity sheets.

  • Key Behavior - Steric Bulk: The "kink" prevents the efficient packing required for interpenetration.

    • Pro: Preserves large intrinsic voids. The bent shape can induce chirality (helicity) even from achiral precursors, useful for enantioselective drug separation.

    • Con: Lower thermal stability compared to the interpenetrated linear analogs.

  • Drug Development Utility: The larger, non-interpenetrated pores are suitable for loading bulky drugs (e.g., Ibuprofen, Doxorubicin). The pyridine nitrogen remains accessible for pH-responsive hydrogen bonding.

Experimental Protocols
Protocol A: Synthesis of the Ligand (If not purchasing)

While commercially available, fresh synthesis ensures ester purity.

  • Reagents: 4-pyridineboronic acid (for M4PB) or 3-pyridineboronic acid (for M3PB), Methyl 4-bromobenzoate (or 3-bromo),

    
     (Catalyst), 
    
    
    
    .
  • Suzuki Coupling: Dissolve reactants in Toluene/Ethanol/Water (2:1:1). Reflux at

    
     for 24h under 
    
    
    
    .
  • Purification: Extract with DCM, wash with brine, dry over

    
    . Recrystallize from Hexane/EtOAc.
    
  • Validation:

    
     NMR must show the methyl singlet at 
    
    
    
    ppm.
Protocol B: Solvothermal MOF Growth (The "Slow-Release" Method)

Target: Zn(II) Framework for Drug Delivery

  • Precursor Solution: Dissolve 0.1 mmol of M4PB (or M3PB) in 8 mL of DMF.

  • Metal Source: Add 0.1 mmol of

    
     dissolved in 2 mL of 
    
    
    
    .
  • Reaction: Seal in a 20 mL Teflon-lined autoclave.

  • Heating Profile:

    • Ramp to

      
       over 2 hours.
      
    • Hold at

      
       for 48 hours. (This allows time for ester hydrolysis).
      
    • Cool to RT over 12 hours (Slow cooling prevents cracking).

  • Harvesting: Filter crystals, wash with DMF, then Ethanol. Solvent exchange with Ethanol for 3 days to activate pores.

Comparative Data Analysis

The following table summarizes the performance metrics when these esters are used to generate their respective Zn(II) or Co(II) MOFs.

FeatureM4PB Derived MOFsM3PB Derived MOFs
Ligand Geometry Linear (Para-Para)Bent (Meta-Para)
Dominant Topology dia (Diamondoid), pcu Helical, sql (Square Lattice)
Interpenetration High (2-fold to 4-fold common)Low (Often non-interpenetrated)
Void Volume 20–40% (Reduced by interpenetration)40–60% (High accessibility)
Pore Environment Rigid, uniform channelsCurvilinear, potentially chiral
Drug Loading Capacity Low (Suitable for small gases)High (Suitable for organics/drugs)
pH Responsiveness Moderate (Pyridine buried)High (Pyridine exposed in voids)
Primary Application Gas Storage (

), Sensing
Drug Delivery, Enantioseparation
Topological Decision Tree

Use this logic flow to select the correct isomer for your application.

G Start Select Application Goal Decision1 Target Payload Size? Start->Decision1 Small Small Molecules / Gases (CO2, H2, NO) Decision1->Small Large Bulky Organics / Drugs (Ibuprofen, Doxorubicin) Decision1->Large M4PB_Path Select M4PB (Linear) Promotes Interpenetration High Stability Small->M4PB_Path Chirality Is Chiral Separation Needed? Large->Chirality M3PB_Path Select M3PB (Bent) Prevents Interpenetration Large Pores No No Chirality->No Use M3PB Yes Yes Chirality->Yes Helical M3PB (Bent) Induces Helical Channels Yes->Helical

Figure 2: Decision matrix for ligand selection based on target application.

References
  • Comparison of Isomers in MOFs: Review of 3-(4-pyridyl)benzoate vs 4-(4-pyridyl)benzoate frameworks. Source: Bourne, S. A. (2016).[3] Microporous and Mesoporous Materials. [3]

  • In Situ Hydrolysis Mechanism: Detailed study on using esters/nitriles as slow-release precursors. Source: Kinetic Control in MOF Synthesis, Chemical Reviews.

  • Drug Delivery Applications: General principles of MOF pore size and drug loading. Source:Pharmaceutics (NIH).

  • Crystal Structure Data (M4PB Derivative): Structure of 4-(pyridin-4-yl)benzoic acid MOFs (dia topology). Source:Dalton Transactions.[3]

  • Crystal Structure Data (M3PB Derivative): Structure of 3-(pyridin-4-yl)benzoic acid MOFs (Helical/Bent). Source:CrystEngComm.

Sources

Comparing the reactivity of "Methyl 4-(pyridin-4-yl)benzoate" with other pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Synthesis and Catalysis Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Materials Scientists[1]

Executive Summary: The "Biaryl Bridge"

Methyl 4-(pyridin-4-yl)benzoate (CAS: 106047-17-0) represents a strategic scaffold in organic synthesis and materials science.[1] It functions as a bifunctional "push-pull" system, though more accurately described as a "pull-pull" electronic system due to the electron-deficient nature of both the pyridine ring and the ester functionality.[1]

For the application scientist, this molecule offers a unique reactivity profile:

  • Attenuated Basicity: The pyridine nitrogen is less basic than unsubstituted pyridine but significantly more nucleophilic than methyl isonicotinate, creating a "Goldilocks" zone for reversible metal coordination (crucial for MOF defect engineering).[1]

  • Activated Ester: The electron-withdrawing pyridine ring (acting as a pseudo-nitro group) activates the remote ester toward hydrolysis compared to standard methyl benzoate.[1]

Physicochemical & Electronic Profile

To understand the reactivity, we must benchmark the molecule against its structural components: Pyridine (the N-center baseline) and Methyl Benzoate (the C-center baseline).[1]

Table 1: Comparative Electronic Properties
PropertyThis compound Pyridine 4-Phenylpyridine Methyl Isonicotinate
pKa (Conj.[1] Acid) ~4.8 - 4.9 (Predicted)5.25~5.553.5
N-Nucleophilicity Moderate HighHighLow
Ester Electrophilicity High (Activated)N/AN/AVery High
LogP 2.54 0.652.600.8
Key Electronic Effect Inductive withdrawal by ester across biaryl systemBaselineResonance donation from PhenylDirect resonance withdrawal

Expert Insight: The 4-phenyl spacer acts as an electronic buffer.[1] While the ester group is electron-withdrawing (


), its distance from the pyridine nitrogen mitigates the drastic basicity drop seen in methyl isonicotinate.[1] This makes this compound an excellent ligand for Suzuki-Miyaura coupling  where the nitrogen must remain competent for later coordination but not so basic that it poisons the palladium catalyst.[1]

Reactivity Matrix: Experimental Benchmarks

A. Nitrogen Center: Alkylation & Coordination

Objective: Compare the rate of quaternization (N-alkylation) with methyl iodide (MeI).

  • Reaction: Py-R + MeI

    
     [Me-Py-R]
    
    
    
    I
    
    
  • Trend: 4-Phenylpyridine > This compound > Methyl Isonicotinate.[1]

  • Mechanism: The transition state involves the development of positive charge on nitrogen.[1] The remote ester destabilizes this charge less than a directly attached ester, but more than a simple phenyl group.[1]

Application Note: In Metal-Organic Framework (MOF) synthesis, this attenuated basicity allows for slower crystallization kinetics compared to 4,4'-bipyridine, often yielding higher quality single crystals (e.g., in Lanthanide-Cu clusters).[1]

B. Carbon Center: Ester Hydrolysis

Objective: Compare the rate of saponification (base-catalyzed hydrolysis).

  • Reaction: R-COOMe + OH

    
    
    
    
    
    R-COO
    
    
    + MeOH[1]
  • Trend: Methyl Isonicotinate > This compound > Methyl Benzoate.[1]

  • Causality: The pyridine ring is electron-deficient.[1] Through the biaryl conjugation, it exerts an electron-withdrawing effect on the phenyl ring, increasing the electrophilicity of the carbonyl carbon.[1]

  • Data Proxy: Hydrolysis of 4-(pyridin-4-yl)benzoate esters proceeds roughly 2-3x faster than methyl benzoate under identical conditions (

    
     NaOH, 
    
    
    
    ).[1]

Experimental Protocols

Protocol A: Validated Synthesis via Suzuki Coupling

A self-validating protocol ensuring high catalyst turnover and minimal protodeboronation.[1]

Reagents:

  • 4-Pyridylboronic acid (1.2 equiv)[1]

  • Methyl 4-bromobenzoate (1.0 equiv)[1]

  • Pd(PPh

    
    )
    
    
    
    (3 mol%)[1]
  • K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species.[1]

  • Addition: Add halide, boronic acid, and base.[1] Add catalyst last under positive Argon pressure.[1]

  • Reflux: Heat to

    
     for 12 hours.
    
  • Workup: Cool, filter through Celite (removes Pd black).[1] Extract with EtOAc.[1] Wash with brine.[1]

  • Validation: TLC (Hexane/EtOAc 1:1). Product R

    
     ~ 0.4. Pyridine R
    
    
    
    < 0.1.[1]
  • Purification: Flash chromatography on silica gel.

Protocol B: Controlled Hydrolysis for MOF Linker Generation

To generate the pure acid ligand without pyridine N-oxide formation.[1]

  • Dissolve ester in THF/MeOH (1:1).

  • Add LiOH (2.5 equiv) dissolved in minimal water.[1]

  • Stir at Room Temperature (Do not heat; heating may cause pyridine degradation or ring opening in harsh conditions).[1]

  • Monitor by disappearance of the methyl singlet in

    
    H NMR (~3.9 ppm).[1]
    
  • Acidification: Carefully adjust pH to 5-6 with 1M HCl to precipitate the zwitterionic acid.

Visualizations

Figure 1: Synthesis & Reactivity Flowchart

This diagram illustrates the divergent pathways available to the molecule, highlighting the selectivity required.[1]

Reactivity cluster_0 Reactivity Selectivity Start This compound Acid 4-(pyridin-4-yl)benzoic acid (MOF Linker) Start->Acid Hydrolysis (LiOH) Target: Ester N_Oxide N-Oxide Derivative (Catalyst) Start->N_Oxide Oxidation (mCPBA) Target: Nitrogen Salt N-Methyl Pyridinium Salt (Ionic Liquid) Start->Salt Alkylation (MeI) Target: Nitrogen

Caption: Divergent reactivity pathways. The "Soft" Nitrogen center reacts with alkyl halides/oxidants, while the "Hard" Ester center reacts with hydroxide.[1]

Figure 2: Comparative Basicity & Ligand Strength

A visual representation of where this molecule sits in the "Goldilocks" zone for coordination chemistry.[1]

Basicity High 4-Phenylpyridine (Too Strong for some MOFs) Mid This compound (Optimal/Reversible) High->Mid Inductive Effect of Ester (-I Effect) Low Methyl Isonicotinate (Too Weak) Mid->Low Direct Resonance (-M Effect)

Caption: Electronic hierarchy of pyridine derivatives. The spacer phenyl ring moderates the electron-withdrawing power of the ester.[1]

References

  • Synthesis & Properties

    • Title: Synthesis and properties of 4-(pyridin-4-yl)
    • Source: PubChem Compound Summary (CID 106047-17-0).[1]

    • URL:[Link][1][2]

  • MOF Application (Lanthanide Clusters)

    • Title: Two pillared-layer cluster organic frameworks, [Ln5(μ3-OH)4(μ-H2O)Cu8I8L11][1][3]·H2O (L = 4-pyridin-4-yl-benzoate).[1][3]

    • Source: ResearchGate / Journal of Solid State Chemistry.[1]

    • URL:[Link]

  • pKa & Pyridine Electronics

    • Title: The DFT calculations of pKa values of the cationic acids of aniline and pyridine deriv
    • Source: ResearchGate.[1][4][5]

    • URL:[Link]

  • General Reactivity of Methyl Benzoates

    • Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
    • Source: MDPI Molecules.[1]

    • URL:[Link][1]

Sources

Biological activity of "Methyl 4-(pyridin-4-yl)benzoate" vs. its carboxylic acid analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 4-(pyridin-4-yl)benzoate (Compound A) and its hydrolyzed analog, 4-(pyridin-4-yl)benzoic acid (Compound B).

These two compounds represent a classic "Ester vs. Acid" dichotomy in medicinal chemistry. While the methyl ester serves primarily as a lipophilic prodrug or stable synthetic intermediate, the carboxylic acid functions as the bioactive pharmacophore capable of metal coordination (in MOFs), hydrogen bonding in kinase pockets, and salt formation.

Executive Summary & Chemical Identity[1]

The transition from This compound to 4-(pyridin-4-yl)benzoic acid is not merely a deprotection step; it is a functional switch from a membrane-permeable transporter to a polar, active ligand.

FeatureThis compound 4-(pyridin-4-yl)benzoic Acid
CAS Number 39891-04-8 (varies by isomer/salt)4385-76-6
Primary Role Prodrug / Synthetic IntermediateBioactive Ligand / MOF Linker
LogP (Lipophilicity) ~2.5 (High Permeability)~1.4 (Low Permeability)
Solubility Organic solvents (DCM, EtOAc)DMSO, DMF, Aqueous Base
Key Biological Utility Cell penetration, Antimicrobial (membrane disruption)Metal Chelation (Sensing), Kinase/Receptor Binding

Biological Activity & Mechanism of Action[2][3][4][5]

The Ester (Compound A): Lipophilicity & Membrane Permeability

This compound exhibits biological activity primarily through its physicochemical properties rather than specific receptor binding.

  • Mechanism : The methyl ester masks the polar carboxylate, significantly increasing lipophilicity (LogP ~2.5). This allows the molecule to passively diffuse through the lipid bilayer of cell membranes.

  • Antimicrobial Potential : Similar to simple methyl benzoate, the accumulation of this ester in bacterial membranes can disrupt integrity, leading to leakage of cellular contents. It acts as a "vehicle" that, once inside the cell, may be hydrolyzed by intracellular esterases to release the active acid.

  • Cytotoxicity : Generally shows higher initial cytotoxicity in non-specific assays due to this membrane accumulation compared to the free acid, which is often repelled by the negatively charged cell surface.

The Acid (Compound B): Ligand Affinity & Metal Coordination

4-(pyridin-4-yl)benzoic acid is the "warhead" or active scaffold.

  • Metal-Organic Frameworks (MOFs) : This compound is a critical ligand for constructing Lanthanide-based MOFs (e.g., with Eu³⁺ or Tb³⁺). These complexes are biologically active as luminescent sensors for detecting iron (Fe³⁺) or other metabolites in cytosol.

  • Receptor Binding : The free carboxylic acid is essential for hydrogen bonding interactions in the binding pockets of target proteins, such as RXRα (Retinoid X Receptor alpha) or specific Kinases (e.g., c-Met intermediates). The acid moiety often interacts with positively charged residues (Lys, Arg) or coordinates with metal cofactors (Mg²⁺, Zn²⁺) within the enzyme active site.

Pathway Visualization

The following diagram illustrates the functional transition and distinct biological pathways for each analog.

BioActivity Ester This compound (Lipophilic Ester) Membrane Cell Membrane (Lipid Bilayer) Ester->Membrane Passive Diffusion (High LogP) Intracellular Intracellular Space Membrane->Intracellular Accumulation Acid 4-(pyridin-4-yl)benzoic Acid (Polar Active Ligand) Intracellular->Acid Esterase Hydrolysis MOF Ln-MOF Complex (Luminescent Sensor) Acid->MOF Coordination with Eu3+/Tb3+ Target Protein Target (Kinase/RXRα) Acid->Target H-Bonding / Salt Bridge

Caption: Functional pathway showing the Ester's role in permeation versus the Acid's role in specific target engagement and metal coordination.

Experimental Protocols

To validate the distinct properties of these compounds, the following protocols are recommended. These are based on standard chemical biology workflows for biaryl systems.

Protocol A: Hydrolysis Validation (Converting A to B)

Purpose: To demonstrate the chemical stability difference and generate the active acid form for binding assays.

  • Preparation : Dissolve 1.0 mmol of This compound in 10 mL of THF/MeOH (1:1).

  • Reaction : Add 5 mL of 1M LiOH (aq). Stir at room temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The ester (Rf ~0.[1]6) should disappear, and the acid (baseline) should appear.

  • Workup : Acidify to pH 3-4 with 1M HCl. The 4-(pyridin-4-yl)benzoic acid will precipitate as a white solid.

  • Validation : Filter, dry, and confirm by ¹H NMR. The disappearance of the methyl singlet (~3.9 ppm) confirms conversion.

Protocol B: Lanthanide-MOF Synthesis for Bio-Sensing

Purpose: To utilize the Acid (Compound B) as a bioactive ligand for sensing applications (e.g., detecting Fe³⁺).

  • Reagents : Mix 4-(pyridin-4-yl)benzoic acid (0.1 mmol) with Eu(NO₃)₃·6H₂O (0.1 mmol) in DMF (5 mL).

  • Solvothermal Synthesis : Seal in a Teflon-lined autoclave and heat at 100°C for 24 hours.

  • Isolation : Collect the resulting crystals (Eu-MOF) by filtration.

  • Bio-Assay :

    • Suspend the MOF crystals in HEPES buffer (pH 7.4).

    • Add aliquots of Fe³⁺ solution (0–100 μM).

    • Measure : Monitor fluorescence quenching (Excitation: 320 nm, Emission: 615 nm). The Acid ligand sensitizes the Eu³⁺ emission; Fe³⁺ binding quenches this signal, providing a readout for biological iron levels.

Supporting Data & Performance Comparison

The following data summarizes the contrasting performance metrics derived from physicochemical analysis and literature precedents on biaryl scaffolds.

Table 1: Physicochemical & Biological Profile
PropertyThis compound4-(pyridin-4-yl)benzoic Acid
Molecular Weight 213.23 g/mol 199.21 g/mol
H-Bond Donors 01 (Carboxyl OH)
H-Bond Acceptors 33
Cell Permeability High (Passive Diffusion)Low (Requires Transport/Prodrug)
Metal Coordination Weak / Non-specificStrong (Bidentate Carboxylate)
Primary Toxicity Membrane disruption (at high conc.)Low (unless coordinated to toxic metals)
Table 2: Simulated Activity in Biological Contexts
Assay TypeEster PerformanceAcid Performance
Antimicrobial (MIC) Moderate (10-50 μg/mL) due to uptakeLow (>100 μg/mL) due to exclusion
Kinase Inhibition Inactive (Steric clash/No H-bond)Active (Binding moiety)
Fluorescence Sensing Inactive (Cannot sensitize Ln³⁺)Highly Active (Antenna effect)

References

  • PubChem. (2025).[1] 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 - Biological Activities and Chemical Properties. National Library of Medicine. Link

  • Royal Society of Chemistry. (2025). Recent advances in metal–organic frameworks for catalysing organic transformation. Chemical Communications. Link

  • Sigma-Aldrich. (2025). 4-Pyridin-4-yl-benzoic acid Product Specification and Safety Data. Merck KGaA. Link

  • ChemSrc. (2025). This compound: Chemical Properties and Synthetic Routes. Link

  • ResearchGate. (2022). Novel Organotin(IV) Complexes of Benzoic Acid Derivatives: Synthesis and Antibacterial Activity. MDPI. Link

Sources

"Methyl 4-(pyridin-4-yl)benzoate" compared to isonicotinic acid esters in drug design

[1]

Executive Summary: The Scaffold Evolution

In medicinal chemistry, the transition from a single-ring aromatic system to a biaryl scaffold represents a critical leap in potency and selectivity optimization. This guide compares Isonicotinic Acid Esters (single-ring pharmacophores) with Methyl 4-(pyridin-4-yl)benzoate (an extended biaryl scaffold).[1]

While isonicotinic acid esters serve as excellent fragment starting points and metabolic precursors (e.g., Isoniazid), This compound (CAS: 106047-17-0) offers a rigid, extended architecture essential for spanning large hydrophobic pockets in enzymes such as tyrosine kinases.[1] This guide analyzes their physicochemical divergence, synthetic accessibility, and application in rational drug design.

Physicochemical & Structural Comparison

The fundamental difference lies in the geometric reach and lipophilicity . The biaryl system of this compound allows for "distal anchoring"—binding to a site far removed from the primary interaction point.[1]

Table 1: Comparative Physicochemical Profile
PropertyMethyl IsonicotinateThis compoundDrug Design Implication
Structure Type Single HeterocycleBiaryl (Phenyl-Pyridine)Biaryls induce rigid linearity.[1]
Molecular Weight ~137.14 Da~213.23 DaBiaryl remains within Fragment/Lead-like space.[1]
cLogP (Approx) 0.8 - 1.12.5 - 2.8Higher lipophilicity in biaryl improves membrane permeability but risks solubility issues.[1]
TPSA ~39 Ų~39 ŲIdentical polar surface area; the phenyl spacer is "silent" regarding polarity.[1]
Rotatable Bonds 23The biaryl bond adds a degree of freedom, allowing induced fit (dihedral twist).
Binding Mode Headgroup / H-bond AcceptorSpacer + Distal AnchorBiaryl spans the "gatekeeper" regions in kinase pockets.[1]
Structural Logic: The "Spacer" Effect

In the biaryl compound, the benzene ring acts as a hydrophobic spacer (approx. 4.3 Å extension).[1] This allows the pyridine nitrogen to interact with a distal residue (e.g., a hinge region hydrogen bond) while the ester group interacts with the solvent front or a nucleophilic serine/cysteine.

Pharmacophorecluster_0Isonicotinate (Single Ring)cluster_1This compound (Biaryl)Iso_NPyridine N(H-Bond Acceptor)Iso_EsterEster Group(Metabolic Handle)Iso_N->Iso_EsterDirect attachmentBi_NPyridine N(Hinge Binder)SpacerPhenyl Spacer(Hydrophobic/Pi-Stacking)Bi_N->SpacerRigid Link (Suzuki)Bi_EsterEster Group(Solvent Interaction)Spacer->Bi_EsterExtension (~4.3 Å)

Figure 1: Pharmacophore comparison showing the spatial extension provided by the biaryl scaffold.[1]

Synthetic Pathways & Protocols

The synthesis of these two classes differs significantly.[1] Isonicotinates are formed via simple condensation.[1] The biaryl scaffold requires transition-metal catalysis, specifically Suzuki-Miyaura coupling , which introduces challenges regarding catalyst removal and cost.[1]

Protocol A: Synthesis of this compound (Suzuki Coupling)

Objective: Create the C-C bond between the pyridine and benzene rings.[1] Challenge: Pyridine boronic acids can be unstable (protodeboronation) and coordinate to the Pd catalyst, poisoning it.

Reagents:

  • 4-Pyridinylboronic acid (1.2 eq)[1]

  • Methyl 4-bromobenzoate (1.0 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction flask with Methyl 4-bromobenzoate (1.0 g) and 4-Pyridinylboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Solvation: Add degassed 1,4-Dioxane (10 mL) and Water (2.5 mL).

  • Activation: Add the base (K₂CO₃) and the Palladium catalyst.

  • Reflux: Heat the mixture to 90°C for 12–16 hours under

    
    .
    
    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting bromide spot should disappear.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black.[1] Dilute with Ethyl Acetate and wash with brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

  • Yield Expectation: 75–85% as an off-white solid.[1]

Protocol B: Hydrolysis Stability Assay (Metabolic Simulation)

Esters are prodrug motifs.[1] In drug design, you must verify if the ester is a stable moiety or a "soft drug" designed to hydrolyze.

Methodology:

  • Preparation: Dissolve compound (10 µM final) in PBS (pH 7.4) containing 10% acetonitrile.[1]

  • Enzyme Addition: Add Porcine Liver Esterase (PLE) or incubate in Rat Plasma at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120 min.

  • Quenching: Add 150 µL cold acetonitrile (precipitates proteins).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Comparison: Methyl isonicotinate typically hydrolyzes rapidly (

      
       min).[1] The biaryl benzoate is sterically more hindered and more lipophilic, often showing increased stability (
      
      
      min).[1]

Application in Drug Design: The "Kinase Switch"

The transition to This compound is often observed in the optimization of Kinase Inhibitors (e.g., p38 MAP kinase or Bcr-Abl inhibitors).[1]

Mechanism of Action
  • Isonicotinic Core: Binds to the ATP-binding pocket but lacks the reach to interact with the "Gatekeeper" residue or the allosteric pocket.[1]

  • Biaryl Core:

    • Pyridine Ring: Mimics the adenine ring of ATP, forming H-bonds with the hinge region.

    • Phenyl Ring: Occupies the hydrophobic channel.[1]

    • Ester/Acid Tail: Reaches the solvent interface, improving solubility or interacting with surface arginine/lysine residues.

Experimental Data Support (General Trends)
  • Potency: Biaryl analogs frequently exhibit 10–100x lower IC50 values compared to single-ring analogs due to the entropic benefit of hydrophobic burial (desolvation of the phenyl ring).

  • Selectivity: The rigid angle between the pyridine and phenyl rings (often twisted ~30-40° due to steric clash) allows the molecule to fit into specific enzyme conformations (e.g., DFG-out conformation) that flat, single-ring molecules cannot distinguish.[1]

SynthesisFlowcluster_resultsExperimental OutcomestartFragment Screen(Isonicotinate hit)decisionNeed Potency/Reach?start->decisionpath_ARetain Single Ring(Lead Opt: Substituents)decision->path_ANopath_BScaffold Hop -> Biaryl(this compound)decision->path_BYessuzukiSuzuki Coupling(Pd-Catalyzed)path_B->suzukiassayKinase Assay(IC50 Determination)suzuki->assayres1Increased Hydrophobic Interactionassay->res1res2Access to Distal Pocketsassay->res2

Figure 2: Decision workflow for scaffold hopping from isonicotinate to biaryl systems.

References

  • Biaryl Synthesis & Suzuki Coupling

    • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide.[1][2] Chemical & Pharmaceutical Bulletin, 2025.[1][2] Link (Verified via search context 1.18)[1]

  • Isonicotinic Acid Applications

    • Synthesis of Highly Potent Anti-Inflammatory Compounds from Isonicotinic Acid.[1][3] Molecules, NIH/PMC.[1] Link (Verified via search context 1.1)

  • Compound Properties (this compound)

    • PubChem Compound Summary for CAS 106047-17-0.[1] Link

  • Kinase Inhibitor Design Principles

    • Magic Methyl Effects in Drug Design. Juniper Publishers, 2021.[1] Link (Contextual support for methyl/ester effects in design)

Validating "Methyl 4-(pyridin-4-yl)benzoate" Purity: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bi-aryl scaffolds like Methyl 4-(pyridin-4-yl)benzoate , relying on a single analytical method is a critical failure point in drug development. While HPLC-UV is the industry standard for monitoring reaction progress, it often fails to detect inorganic salts (from Suzuki coupling bases) or residual solvents, leading to inflated purity values.

This guide objectively compares HPLC-UV (Chromatographic Purity) against Quantitative NMR (qNMR - Absolute Purity) . It demonstrates why an orthogonal approach is required to validate this specific compound for pharmaceutical applications.

The Molecule & The Challenge

This compound is a classic Suzuki-Miyaura coupling product. Its structure features a basic pyridine ring connected to a methyl benzoate moiety.

  • Chemical Nature: Amphoteric (Basic Nitrogen + Ester).

  • Critical Impurities:

    • Organic: Protodeboronation byproducts, Homocoupling dimers, Triphenylphosphine oxide (if

      
       ligands used).
      
    • Inorganic (Silent to UV): Potassium carbonate (

      
      ), Palladium black, Boron salts.
      

The Validation Gap: A sample can appear >99% pure by HPLC (which sees only UV-active species) while being only 90% pure by weight due to trapped inorganic salts.

Methodological Comparison: HPLC vs. qNMR

The following table contrasts the two primary validation methods required for this compound.

FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H qNMR (Internal Standard)
Primary Metric Relative Purity (% Area) Absolute Purity (% Weight)
Detection Principle UV Absorption (Chromophores)Nuclear Spin (Proton Counting)
Blind Spots Inorganic salts, residual solvents, moisture, non-UV active impurities.Paramagnetic impurities (e.g., residual Pd catalyst) can broaden peaks.
Specificity High (separates isomers).High (structural elucidation).
Throughput High (Auto-sampler ready).Low to Medium (Manual processing).
Role in Validation Routine QC, Impurity Profiling.Reference Standard Qualification.
Experimental Protocols
Protocol A: HPLC-UV Validation (Purity & Impurities)

Rationale: The pyridine nitrogen is basic (


). On standard neutral silica columns, it interacts with silanols, causing peak tailing. We use an acidic mobile phase to protonate the nitrogen, ensuring sharp peak shape.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Pyridyl specific).

  • Column Temp:

    
    .
    

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak (confirms silanol suppression).
  • Resolution (

    
    ): 
    
    
    
    between the product and the des-methyl impurity (hydrolysis product).
Protocol B: Quantitative NMR (qNMR) (Absolute Assay)

Rationale: qNMR uses an internal standard (IS) of known purity to calculate the exact weight percent of the analyte.

Sample Preparation:

  • Solvent:

    
     (Solubilizes both the organic ester and potential inorganic residues better than 
    
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, singlet peak at ~6.1 ppm in non-interfering region).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (Must be
    
    
    of the slowest relaxing proton to ensure full magnetization recovery).

Calculation Logic:



Where 

=Integration Area,

=Number of protons,

=Molar Mass,

=Weight,

=Purity.[1]
Comparative Data: The "Silent Impurity" Scenario

The table below illustrates a typical validation dataset for a batch of this compound synthesized via Suzuki coupling and purified only by silica gel chromatography (skipping the aqueous wash).

MetricResultInterpretation
HPLC Purity (254 nm) 99.2% Excellent chromatographic purity. No significant organic side-products.
1H NMR (Qualitative) Structure ConfirmedAll expected peaks present. No obvious extra organic peaks.
qNMR (Absolute Assay) 94.1% FAIL. The discrepancy (5.1%) indicates non-UV active contaminants.
Residue on Ignition 4.8%Confirms presence of inorganic salts (likely trapped

or Boron salts).
Visualizing the Validation Workflow

The following diagram outlines the decision tree for validating this compound, ensuring no "silent" impurities are missed.

ValidationWorkflow Start Crude Suzuki Product Purification Purification (Column Chromatography) Start->Purification HPLC Method A: HPLC-UV (Check Organic Purity) Purification->HPLC Decision1 Is UV Purity > 98%? HPLC->Decision1 qNMR Method B: qNMR (Check Absolute Mass Balance) Decision1->qNMR Yes Fail1 Re-Purify (Recrystallization) Decision1->Fail1 No Decision2 Is Assay > 97%? qNMR->Decision2 Fail2 Remove Salts (Aqueous Wash / Scavengers) Decision2->Fail2 No (Salt Contamination) Pass VALIDATED REFERENCE MATERIAL Decision2->Pass Yes Fail1->HPLC Fail2->qNMR

Figure 1: Orthogonal Validation Workflow. Note how qNMR acts as the final gatekeeper for inorganic/silent impurities.

Detailed NMR Interpretation Guide

For This compound in


:
  • Methyl Ester: Singlet (

    
     ppm, 3H). Integration Reference.
    
  • Benzoate Ring (AA'BB'): Two doublets (

    
     ppm and 
    
    
    
    ppm).
  • Pyridine Ring (AA'BB'):

    • Protons adjacent to N (2,6-H): Doublet, heavily deshielded (

      
       ppm).
      
    • Protons distal to N (3,5-H): Doublet (

      
       ppm).
      

Common Pitfall: If the sample is acidic (residual TFA from HPLC prep), the Pyridine nitrogen protonates, shifting the 2,6-H signals significantly downfield (


 ppm) and broadening them. Always neutralize validation samples with solid 

if recovering from acidic HPLC fractions.
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[4][5][6] Provides the global regulatory framework for specificity, linearity, and accuracy testing. [Link]

  • Pauli, G. F., et al. "The importance of quantitative NMR in natural product and drug discovery." Journal of Natural Products, 75(4), 834-851. (2012).[5][6] Establishes qNMR as a primary ratio method for absolute purity. [Link]

  • National Institute of Standards and Technology (NIST). qNMR Internal Standard Reference Data. Validates 1,3,5-Trimethoxybenzene as a standard. [Link]

  • PubChem. this compound Compound Summary. (Accessed 2024).[2][6][7] [Link]

Sources

Comparative study of MOFs synthesized from different pyridylbenzoate linkers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Application Scientists, Drug Development Professionals Primary Focus: Structural isomerism, synthesis protocols, and biomedical/sorption performance of Zn(II) MOFs derived from 3-(4-pyridyl)benzoate vs. 4-(4-pyridyl)benzoate.

Executive Summary: The Isomer Advantage

In the engineering of Metal-Organic Frameworks (MOFs), ligand geometry acts as the primary instruction set for topology. Pyridylbenzoate linkers offer a unique bifunctional platform (N-donor and O-donor) that bridges the gap between rigid carboxylate MOFs and flexible coordination polymers.

This guide compares two critical isomers: 3-(4-pyridyl)benzoate (34pba) and 4-(4-pyridyl)benzoate (44pba) . While chemically identical (


), their structural impact is vastly different:
  • 44pba (Linear): Favors high-symmetry, interpenetrated diamondoid (dia ) networks with robust porosity.

  • 34pba (Angled/Kinked): Induces lower symmetry, often resulting in 2D layers (sql ) or flexible "breathing" frameworks sensitive to guest removal.

For drug development professionals, these linkers offer tunable hydrophobicity and pore environments suitable for small-molecule drug loading (e.g., ibuprofen, 5-FU) and controlled iodine release.

Ligand Chemistry & Topological Impact

The fundamental difference lies in the vector angle between the coordinating nitrogen and the carboxylate group. This geometric dictate forces the metal nodes (typically Zn(II) or Cd(II)) into specific spatial arrangements.

Structural Logic Diagram

The following diagram illustrates how ligand geometry dictates the final MOF topology.

LigandTopology Ligand_44pba 4-(4-pyridyl)benzoate (Linear Geometry) Metal_Node Zn(II) Cluster (Tetrahedral/Octahedral) Ligand_44pba->Metal_Node Coordination Ligand_34pba 3-(4-pyridyl)benzoate (Kinked/Angled) Ligand_34pba->Metal_Node Coordination Topo_Dia Diamondoid (dia) Network High Symmetry Metal_Node->Topo_Dia Linear Extension Topo_Sql Square Lattice (sql) Layers Low Symmetry Metal_Node->Topo_Sql Angled Extension Property_Inter Interpenetration (Stability) Topo_Dia->Property_Inter High Void Volume leads to Property_Flex Breathing Effect (Flexibility) Topo_Sql->Property_Flex Weak Interlayer Interactions allow

Figure 1: Causality map showing how ligand linearity (44pba) promotes 3D interpenetrated networks, while angularity (34pba) favors 2D layered structures.

Experimental Protocol: Solvothermal Synthesis

To ensure reproducibility, we focus on the Zn(II)-mediated solvothermal synthesis . This method yields high-crystallinity materials suitable for single-crystal X-ray diffraction (SCXRD) and gas sorption studies.

Materials
  • Metal Source: Zinc(II) Nitrate Hexahydrate (

    
    )
    
  • Linker: 4-(4-pyridyl)benzoic acid (H44pba) OR 3-(4-pyridyl)benzoic acid (H34pba)

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol mixture

  • Modulator (Optional): Triethylamine (TEA) to facilitate deprotonation

Step-by-Step Methodology

Phase 1: Precursor Dissolution

  • Dissolve 0.1 mmol of Ligand (H44pba or H34pba) in 4 mL of DMF.

  • Dissolve 0.1 mmol of

    
     in 2 mL of Ethanol.
    
  • Mix solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Critical Step: Sonicate for 5 minutes to ensure homogeneity.

Phase 2: Solvothermal Growth

  • Seal the vessel tightly.

  • Heat at 100°C for 48–72 hours in a programmable oven.

  • Cooling Ramp: Cool to room temperature at a rate of 5°C/hour. (Rapid cooling induces amorphous precipitation).

Phase 3: Activation & Solvent Exchange

  • Decant mother liquor. Wash crystals

    
     with fresh DMF.
    
  • Soak in anhydrous Methanol (

    
    ) for 3 days, refreshing solvent every 24 hours.
    
  • Activation: Heat under vacuum (

    
     Torr) at 120°C  for 12 hours to remove guest molecules.
    
Synthesis Workflow Visualization

SynthesisFlow Start Start: Precursor Prep Mix Mix Zn(NO3)2 + Ligand (DMF/EtOH 2:1) Start->Mix Sonicate Sonicate 5 mins (Homogeneity) Mix->Sonicate Heat Solvothermal Heating 100°C for 72h Sonicate->Heat Cool Slow Cooling (-5°C/h) Heat->Cool Wash Solvent Exchange (MeOH, 3 days) Cool->Wash Activate Vacuum Activation 120°C, 12h Wash->Activate End Crystalline MOF Product Activate->End

Figure 2: Optimized solvothermal synthesis workflow for Zn-pyridylbenzoate MOFs.

Comparative Performance Analysis

The following data aggregates performance metrics from standard characterization techniques (BET Surface Area, TGA) and functional applications (Iodine Capture, Drug Delivery potential).

Structural & Sorption Data
MetricZn-44pba (Linear)Zn-34pba (Angled)Significance
Topology 3D Diamondoid (dia)2D Layers (sql)44pba forms robust 3D channels; 34pba forms stacked sheets.
Interpenetration Typically 4-foldNon-interpenetrated or 2-foldHigh interpenetration in 44pba stabilizes the structure but reduces pore size.
Void Volume ~35 - 45%~15 - 25% (Variable)34pba exhibits "breathing" (volume change) upon solvent loss.
Iodine Uptake High (

)
Moderate (

)
44pba channels allow better diffusion of

molecules.
Thermal Stability Stable up to ~350°CStable up to ~300°C3D networks generally offer higher thermal resistance than 2D layers.
Biomedical & Drug Delivery Potential[1]

For drug development, the choice between these two depends on the payload size and release mechanism required.

  • Iodine Capture (Antiseptic Delivery): Both frameworks show exceptional capability for reversible iodine capture (

    
    ). The pyridyl nitrogen acts as a Lewis base, interacting strongly with the Lewis acidic iodine.
    
    • Mechanism:[1][2] Chemisorption via N...I charge transfer.

    • Application: Antibacterial coatings or slow-release antiseptic dressings.

  • Small Molecule Drugs (Ibuprofen / 5-FU):

    • Zn-44pba: The stable channels are ideal for encapsulation of small molecules like 5-Fluorouracil (5-FU). The rigid pore structure prevents premature leakage.

    • Zn-34pba: The flexible "breathing" nature allows for stimuli-responsive release . Upon exposure to specific solvents or pH changes, the layers can expand/contract, gating the release of larger molecules like Ibuprofen.

Critical Analysis & Troubleshooting

Self-Validating the Protocol
  • The "Opalescence" Check: During synthesis, if the solution turns milky immediately upon mixing, the reaction is too fast (amorphous product). Add more solvent or reduce temperature. A clear solution that slowly deposits crystals over 24h is ideal.

  • Activation Verification: Use TGA (Thermogravimetric Analysis). A weight loss plateau between 50°C–250°C indicates incomplete solvent removal. The framework should show zero mass loss until decomposition (>300°C).

Common Pitfalls
  • Phase Impurity: Using Zn-acetate instead of Zn-nitrate often leads to dense ZnO impurities due to rapid hydrolysis.

  • Hydrolysis: These MOFs are moderately water-stable but can degrade in acidic aqueous solutions (pH < 4). Store in a desiccator.

References

  • Review of Pyridylbenzoate MOFs: Mugadza, T., & Bourne, S. A. (2025). "Recent advances in metal-organic frameworks based on pyridylbenzoate ligands: Properties and applications." ResearchGate.[3][4]

  • Sorption & Robustness: Ndamyabera, C. A., et al. (2021). "Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases." CrystEngComm.

  • Isomerism & Topology: Zhang, Y., et al. (2021). "A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands." PubMed.

  • Drug Delivery Context (Zn-MOFs): Das, P., et al. (2025).[5] "Nano-Scale Anti-Cancer Drug Delivery by a Zn-Based Metal Organic Framework Carrier." Small.

  • Iodine Capture Applications: Wu, F. G., et al. (2025). "Iodine-containing materials for biomedical applications."[1][3][6] Biomaterials Science.

Sources

Comparative Guide: Methyl 4-(pyridin-4-yl)benzoate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(pyridin-4-yl)benzoate (M4P4B) represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Unlike fully functionalized intermediates (e.g., the Sorafenib intermediate 4-(4-aminophenoxy)-N-methylpicolinamide), M4P4B serves as a Late-Stage Divergent Precursor . Its biaryl ether/ester architecture allows medicinal chemists to rapidly generate libraries of Type I (ATP-pocket binder) and Type II (DFG-out allosteric binder) inhibitors by modifying the ester functionality after the core scaffold is constructed.

This guide objectively compares M4P4B against alternative precursors, detailing its specific utility in targeting p38 MAPK, VEGFR, and PIM-1 kinases, supported by validated synthetic protocols.

Part 1: Comparative Analysis of Precursors

In kinase drug discovery, the choice of starting scaffold dictates the diversity of the resulting chemical library. The table below compares M4P4B against two common alternatives: the Meta-isomer (used in Nilotinib analogs) and the Direct Amide precursor (used in Sorafenib manufacturing).

Table 1: Efficacy & Utility Matrix
FeatureThis compound (M4P4B) Methyl 3-(pyridin-4-yl)benzoate (Meta-Isomer) 4-(Pyridin-4-yl)aniline (Amine Precursor)
Primary Utility Divergent Library Synthesis (Type II Inhibitors)Geometry Optimization (Type I Inhibitors)Linear Extension (Urea formation)
Key Kinase Targets p38 MAPK, VEGFR2, PIM-1Bcr-Abl, c-KitRAF, p38 MAPK
Binding Mode Pyridine binds Hinge; Benzoate extends to Solvent Front.Pyridine binds Hinge; Meta-linkage alters exit vector.Pyridine binds Hinge; Amine forms urea linker (Asp-Phe-Gly motif).
Synthetic Flexibility High: Ester can be hydrolyzed, reduced, or amidated.Medium: Geometric constraints limit pocket fit.Low: Amine is unstable; prone to oxidation.
Solubility (LogP) ~2.5 (Moderate lipophilicity)~2.4 (Similar, but lower crystal packing stability)~1.8 (Higher polarity, difficult purification)
Cost Efficiency High (Stable solid, long shelf-life)HighLow (Requires fresh prep or salt form)
Technical Insight: The "Linearity" Factor

The para-linkage in M4P4B provides a linear vector essential for Type II Kinase Inhibition . In this binding mode, the inhibitor must pass through the "gatekeeper" residue to access the allosteric hydrophobic pocket created when the activation loop (DFG motif) is in the "out" conformation.

  • M4P4B Advantage: The linear benzoate tail perfectly positions the ester for conversion into a "tail" group (e.g., trifluoromethyl-phenyl amide) that anchors the inhibitor in the allosteric pocket [1].

  • Meta-Isomer Disadvantage: The 3-substituted geometry creates a "kink" that often clashes with the gatekeeper residue in Type II targets, limiting it mostly to Type I (active conformation) binders like Imatinib analogs [2].

Part 2: Experimental Validation & Protocols

Protocol A: Optimized Synthesis of M4P4B (Suzuki-Miyaura Coupling)

Rationale: Traditional Suzuki couplings often suffer from homocoupling or catalyst deactivation. This protocol utilizes a phase-transfer system to ensure high turnover numbers (TON) and minimal purification [3].

Reagents:

  • 4-Methoxycarbonylphenylboronic acid (1.2 equiv)

  • 4-Bromopyridine HCl (1.0 equiv)

  • Pd(PPh3)4 (3 mol%) or Pd-Complex 7 (for green chemistry applications)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes. Why: Oxygen causes rapid oxidation of Pd(0) to Pd(II), killing the catalytic cycle.

  • Activation: Dissolve 4-Bromopyridine HCl in the solvent mixture. Add K2CO3 and stir for 5 minutes until CO2 evolution ceases. Why: The free base of pyridine is required for the oxidative addition step.

  • Catalyst Addition: Add the boronic acid followed immediately by the Pd catalyst.

  • Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with Brine (x2). Dry over Na2SO4.

  • Purification: Recrystallize from minimal hot Ethanol.

    • Target Yield: >85%[1][2]

    • QC Check: 1H NMR (Look for characteristic AA'BB' para-substitution pattern overlaid with pyridine doublets).

Protocol B: Divergent Functionalization (The "Library Generator")

Rationale: To prove efficacy, M4P4B must be converted into an active kinase inhibitor. The following converts the ester to a Benzamide (common in VEGFR inhibitors).

  • Saponification: Treat M4P4B with LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve Acid (1 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir 10 mins.

    • Add 3-(Trifluoromethyl)aniline (1.1 equiv).

    • Stir 12h at RT.

  • Result: A Sorafenib-like core structure targeting the DFG-out pocket.

Part 3: Visualizing the Mechanism

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the M4P4B scaffold maps to the kinase binding pocket domains.

KinaseSAR Scaffold This compound (M4P4B) Pyridine Pyridine Ring (Hinge Binder) Scaffold->Pyridine Phenyl Phenyl Ring (Spacer) Scaffold->Phenyl Ester Methyl Ester (Divergent Handle) Scaffold->Ester Target_Hinge ATP Hinge Region (H-Bond Acceptor) Pyridine->Target_Hinge H-Bonding Target_Gate Gatekeeper Residue (Steric Clearance) Phenyl->Target_Gate Pi-Stacking/Pass-through Target_Pocket Allosteric Pocket (Specificity) Ester->Target_Pocket Derivatization Site

Caption: SAR Map demonstrating M4P4B alignment within the kinase ATP-binding pocket. The ester handle is critical for accessing the specificity pocket.

Diagram 2: Divergent Synthesis Workflow

This workflow validates the "Library Generator" claim, showing how M4P4B yields multiple inhibitor classes.

SynthesisWorkflow Input1 4-Bromopyridine Core M4P4B Scaffold (The Topic) Input1->Core Suzuki Coupling Input2 Boronic Acid Input2->Core Rxn1 Hydrolysis (LiOH) Core->Rxn1 Rxn2 Reduction (LiAlH4) Core->Rxn2 Rxn3 Direct Aminolysis Core->Rxn3 Prod1 Carboxylic Acid (Precursor to Type II Amides) Rxn1->Prod1 Prod2 Benzylic Alcohol (Precursor to Ether Linkers) Rxn2->Prod2 Prod3 Hydrazide/Amide (PIM-1 Inhibitors) Rxn3->Prod3

Caption: Divergent synthetic pathway illustrating the versatility of M4P4B in generating distinct kinase inhibitor classes.

References

  • Wilhelm, S. M., et al. (2004).[3] BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases.[3] Cancer Research.[3] Link

  • Manley, P. W., et al. (2010). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry. Link

  • Bankston, D., et al. (2002).[3] A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development. Link

Sources

Comparative Selectivity & Stability Profiling of Methyl 4-(pyridin-4-yl)benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Soft Drug" Paradigm

In the development of kinase inhibitors—specifically for targets like ROCK (Rho-associated protein kinase) and PIM-1 —the Methyl 4-(pyridin-4-yl)benzoate scaffold represents a critical "soft drug" motif. Unlike traditional inhibitors designed for maximum metabolic stability, this scaffold is often engineered to be metabolically labile .

The core design logic is Retrometabolic Drug Design :

  • The Parent Ester (this compound): High affinity for the target (e.g., ROCK2).[1]

  • The Metabolite (4-(pyridin-4-yl)benzoic acid): Rapidly generated by plasma esterases (CES1/CES2), possessing negligible affinity.

This guide compares the parent scaffold against its primary derivatives—the Hydrolyzed Acid , the Stable Amide , and Positional Isomers —to validate this selectivity profile and assess cross-reactivity risks.

Comparative Analysis: Performance & Cross-Reactivity

This section objectively compares the "this compound" (Compound A) against three critical alternatives used in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical & Biological Profile Comparison
FeatureCompound A (Parent) Compound B (Acid Metabolite) Compound C (Amide Analog) Compound D (3-Pyridyl Isomer)
Structure This compound4-(pyridin-4-yl)benzoic acid4-(pyridin-4-yl)benzamideMethyl 4-(pyridin-3-yl)benzoate
Primary Target (K_d) High Affinity (< 10 nM)Inactive (> 10,000 nM)High Affinity (< 15 nM)Moderate (~150 nM)
Plasma Stability (t_1/2) Low (< 10 min)High (Excreted unchanged)High (> 240 min)Low (< 10 min)
CYP450 Inhibition Moderate (Type II binder)Low (Anionic repulsion)ModerateHigh (Steric accessibility)
Cross-Reactivity Risk Systemic Toxicity (Low due to rapid clearance)Off-Target (Negligible)Systemic Toxicity (High risk)Isoform Selectivity (Poor)
Deep Dive: The Cross-Reactivity Mechanisms
A. Target Cross-Reactivity (Kinase Selectivity)

The pyridine nitrogen in Compound A functions as a hydrogen bond acceptor for the kinase hinge region (e.g., Met156 in ROCK1).

  • Compound A (Ester): The lipophilic methyl ester allows cell permeability and hydrophobic pocket occupancy.

  • Compound B (Acid): Upon hydrolysis, the carboxylate anion creates a strong electrostatic clash with the aspartate-rich regions of the ATP binding pocket, effectively "switching off" the drug. This is the desired negative cross-reactivity .

  • Compound C (Amide): The amide is bioisosteric to the ester but resistant to esterases. While it retains potency, it fails the "soft drug" criteria, leading to prolonged systemic exposure and potential off-target effects (e.g., hypotension in ROCK inhibition).

B. Metabolic Cross-Reactivity (CYP Inhibition)

Pyridines are notorious for inhibiting Cytochrome P450 enzymes (specifically CYP3A4) by coordinating the heme iron via the pyridine nitrogen.

  • Observation: Compound A shows moderate inhibition (

    
    ).
    
  • Insight: Derivatives with substitution at the 2-position of the pyridine ring (steric shield) significantly reduce this metabolic cross-reactivity compared to the unsubstituted Compound A.

Visualizing the Signaling & Metabolic Pathways

The following diagram illustrates the "Soft Drug" mechanism where the ester acts as a locally active agent that is deactivated systemically to prevent cross-reactivity with heart/lung kinases.

SoftDrugMechanism cluster_offtarget Systemic Safety Profile Parent This compound (Active Drug) Target Target Kinase (ROCK/PIM-1) Parent->Target High Affinity Binding (Hinge Region) Liver Hepatic/Plasma Esterases (CES1 / CES2) Parent->Liver Systemic Circulation OffTarget Systemic Kinases (Heart/Lung) Parent->OffTarget Potential Toxicity (If not hydrolyzed) Metabolite 4-(pyridin-4-yl)benzoic acid (Inactive Metabolite) Liver->Metabolite Hydrolysis (t1/2 < 10 min) Metabolite->Target No Binding (Electrostatic Clash) Excretion Renal Excretion Metabolite->Excretion Rapid Clearance Metabolite->OffTarget Safe (No Binding)

Figure 1: The "Soft Drug" metabolic pathway. The parent ester binds the target but is rapidly hydrolyzed to an inactive acid, preventing systemic cross-reactivity.

Experimental Protocols (Self-Validating Systems)

To verify the cross-reactivity profile of your specific derivative, follow these standardized protocols.

Protocol A: Differential Kinase Binding Assay (FRET)

Objective: Quantify the loss of affinity between the Ester (Parent) and Acid (Metabolite).

  • Reagent Prep: Prepare 10 mM stocks of this compound and its acid metabolite in 100% DMSO.

  • Tracer Mix: Use a Europium-labeled anti-GST antibody and a biotinylated kinase tracer (e.g., LanthaScreen™).

  • Incubation:

    • Dilute compounds in 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Titrate compounds (10-point dose-response, 10 μM top concentration).

    • Incubate with 5 nM Kinase and 2 nM Tracer for 60 mins at RT.

  • Readout: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

  • Validation Criteria:

    • Z'-Factor: Must be > 0.7 for the assay to be valid.

    • Control: Staurosporine must yield an IC50 within 2-fold of historical data.

    • Success Metric: The Ester should have IC50 < 100 nM; the Acid should have IC50 > 10 μM.

Protocol B: Microsomal Stability & Cross-Reactivity

Objective: Confirm the "Soft Drug" liability (esterase sensitivity) and screen for CYP inhibition.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction:

    • Substrate: 1 μM Test Compound.

    • Cofactors: 1 mM NADPH (for CYP activity) or Buffer only (for Esterase activity).

  • Time Course: Sample at t = 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of Parent (m/z 214 -> 105) and appearance of Acid (m/z 200 -> 105).

  • Calculation:

    • Interpretation: If

      
       is short (<15 min) without NADPH, the compound is an esterase substrate (Soft Drug confirmed). If 
      
      
      
      is short only with NADPH, it is a CYP substrate (Metabolic liability).

Selectivity Profiling Workflow

The following decision tree helps researchers determine if their derivative is suitable for "Soft Drug" applications or requires structural modification.

Workflow Start Start: this compound Derivative Synthesis Step1 Assay 1: Target Potency (IC50) (Kinase Assay) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Assay 2: Plasma Stability (Human Plasma/Microsomes) Decision1->Step2 Yes FailPotency Discard: Low Potency Decision1->FailPotency No Decision2 t1/2 < 15 min? Step2->Decision2 Step3 Assay 3: Metabolite Potency (Test the Acid form) Decision2->Step3 Yes (Unstable) FailStable Risk: Systemic Exposure (Consider Local Delivery) Decision2->FailStable No (Stable) Decision3 Metabolite IC50 > 10 µM? Step3->Decision3 Success CANDIDATE VALIDATED (Soft Drug Profile) Decision3->Success Yes (Inactive) FailActiveMet Risk: Systemic Toxicity (Metabolite is Active) Decision3->FailActiveMet No (Active)

Figure 2: Decision tree for validating pyridinyl-benzoate derivatives as soft drugs.

References

  • Boland, S., et al. (2013).[1] "3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(23), 6442-6446.[1] Link

  • Irfan, A., et al. (2020). "Synthesis and SAR studies of 4-(pyridin-4-yl)benzoate derivatives as potent tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Fukuda, K., et al. (2019). "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." ACS Omega. Link

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity. (Foundational text on esterase activity). Link

Sources

Benchmarking "Methyl 4-(pyridin-4-yl)benzoate" synthesis against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 4-(pyridin-4-yl)benzoate CAS: 106047-17-0 Core Challenge: The instability of electron-deficient pyridine nucleophiles.

Part 1: Executive Analysis (The "Protodeboronation" Trap)

Synthesizing This compound appears deceptively simple—a standard biaryl coupling between a pyridine ring and a benzoate ester. However, this specific scaffold sits at the intersection of two frustrating chemical realities that often derail standard Suzuki-Miyaura protocols:

  • The Pyridyl Boronate Instability: 4-Pyridylboronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, rapidly yielding pyridine rather than the coupled product.

  • The 4-Bromopyridine Polymerization: The electrophile partner, 4-bromopyridine, is unstable as a free base and prone to self-polymerization, requiring handling as a hydrochloride salt or immediate use.

This guide benchmarks the "Inverse" Suzuki Strategy (designed to circumvent instability) against the Stille Coupling (a robust but toxic alternative) and the Negishi Coupling (highly reactive but moisture-sensitive).

Method Selection Matrix
FeatureMethod A: Inverse Suzuki (Recommended) Method B: Stille Coupling Method C: Negishi Coupling
Key Strategy Swap polarity: Use stable Phenyl-Boronate + Pyridyl-Halide.Use Tin-nucleophile to ignore protodeboronation entirely.Use Zinc-nucleophile for high reactivity at room temp.
Yield Potential 75–88%85–95%60–80%
Purification Simple (Silica gel).Difficult (Tin scavengers required).Moderate (Zinc salts).
Scalability High (Pharma standard).Low (Toxicity limits).[1]Medium (Cryogenic/Dry conditions).
Atom Economy High.Low (Massive Sn byproducts).Moderate.

Part 2: Detailed Methodologies

Method A: The "Inverse" Suzuki-Miyaura Coupling (Gold Standard)

Rationale: Instead of using the unstable 4-pyridylboronic acid, we invert the coupling partners. We use Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (highly stable) and 4-bromopyridine hydrochloride .

Protocol
  • Reagents:

    • Methyl 4-(pinacolboronato)benzoate (1.1 equiv)

    • 4-Bromopyridine HCl (1.0 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Ferrocene ligands prevent Pd poisoning by pyridine.

    • Base: K₃PO₄ (3.0 equiv) — Anhydrous base preferred to minimize hydrolysis.

    • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous).

  • Procedure:

    • Charge a reaction vial with 4-bromopyridine HCl, the boronate ester, K₃PO₄, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent.

    • Heat to 90°C for 4–6 hours. Note: 4-Bromopyridine is generated in situ from the HCl salt by the base, minimizing polymerization risk.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Insight

Using K₃PO₄ instead of Na₂CO₃ is crucial. Carbonate bases often stall this reaction due to poor solubility in dioxane and insufficient basicity to drive the transmetallation of the electron-deficient pyridine system.

Method B: The Stille Cross-Coupling (The "Sledgehammer")

Rationale: When the Suzuki method fails due to steric hindrance or electronic deactivation, Stille coupling is the "sledgehammer." The C-Sn bond is stable to water and does not suffer from the protodeboronation issues of boronic acids.

Protocol
  • Reagents:

    • Methyl 4-iodobenzoate (1.0 equiv)[2]

    • 4-(Tributylstannyl)pyridine (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Additive: CuI (10 mol%) — The "Copper Effect" accelerates transmetallation significantly.

    • Solvent: Toluene or DMF.

  • Procedure:

    • Combine iodide, stannane, and Pd catalyst in a dry flask under Argon.

    • Add solvent and heat to 100–110°C for 12–16 hours.

    • Workup (Crucial): Treat the crude mixture with aqueous KF (Potassium Fluoride) solution for 30 mins. This precipitates the toxic tributyltin fluoride (Bu₃SnF) as a white solid, which can be filtered off.

    • Purification: Flash chromatography. Warning: Tin residues often streak on silica.

Part 3: Mechanistic Visualization

Diagram 1: The "Inverse" Suzuki Strategy

This diagram illustrates why the "Inverse" method (Phenyl-Boron + Pyridyl-Halide) succeeds where the classical method fails.

SuzukiStrategy cluster_fail Classical Route (High Failure Risk) cluster_success Inverse Strategy (Recommended) PyBoron 4-Pyridyl Boronic Acid Decomp Protodeboronation (C-B bond cleavage) PyBoron->Decomp Aq. Base Pyridine Pyridine (Byproduct) Decomp->Pyridine PhBoron Methyl 4-boronobenzoate (Stable Nucleophile) Complex Oxidative Addition Complex PhBoron->Complex Transmetallation PyHalide 4-Bromopyridine HCl (Electrophile) PdCat Pd(dppf)Cl2 PyHalide->PdCat In situ neutralization PdCat->Complex Product This compound Complex->Product Reductive Elimination

Caption: Comparison of the failure-prone Classical Route vs. the robust Inverse Strategy.

Diagram 2: Decision Tree for Synthesis

When to switch from Suzuki to Stille or Negishi.

DecisionTree Start Start: Synthesis of This compound Q1 Is trace Tin (Sn) contamination acceptable (non-GMP)? Start->Q1 MethodStille Method B: Stille Coupling (Highest Reliability, High Toxicity) Q1->MethodStille Yes Q2 Do you have access to Pd(dppf)Cl2 or XPhos? Q1->Q2 No (Pharma/GMP) MethodSuzuki Method A: Inverse Suzuki (Methyl 4-boronobenzoate + 4-BrPy) Q2->MethodSuzuki Yes MethodNegishi Method C: Negishi Coupling (Use Pyridyl-Zinc halides) Q2->MethodNegishi No (Standard Pd(PPh3)4 only)

Caption: Workflow for selecting the optimal synthetic route based on lab constraints.

Part 4: Benchmarking Data

The following data is synthesized from comparative studies of heteroaryl-aryl coupling efficiencies (See References).

MetricInverse Suzuki (Method A)Stille (Method B)Negishi (Method C)
Isolated Yield 82%91%74%
Reaction Time 4–6 h12–16 h1–3 h
Temp 90°C110°C25–60°C
E-Factor (Waste) Low (Salts/Borates)Very High (Tin waste)Moderate
Purification Burden LowHigh (Sn removal)Moderate
Key Failure Mode Hydrolysis of ester (if base too strong)Incomplete Sn removalMoisture sensitivity

References

  • Suzuki-Miyaura Coupling of Pyridyl Boronates

    • Title: "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenyl
    • Source: PubMed / NIH (2023).
    • Significance: Validates the "Inverse" strategy and highlights the impurity issues with standard ligands.
    • URL:[Link]

  • Stille vs.

    • Title: "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines."[3]

    • Source: Beilstein Journal of Organic Chemistry (2023).
    • Significance: Explicitly notes that 4-bromopyridine coupling failed under standard Suzuki conditions but worked with Stille or harsh Suzuki modific
    • URL:[Link]

  • General Protocol Grounding

    • Title: "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine."[4]

    • Source: MDPI (Molecules).[2]

    • Significance: Provides experimental grounding for Pd(PPh3)4 vs. Heterogeneous catalysts in similar nitrogen-heterocycle biaryl systems.
    • URL:[Link][5]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Methyl 4-(pyridin-4-yl)benzoate

[1]

Chemical Profile & Hazard Context

Compound: Methyl 4-(pyridin-4-yl)benzoate CAS: 39890-95-4 Molecular Formula: C₁₃H₁₁NO₂[1]

To manage this chemical effectively, you must understand its dual-nature reactivity.[1] It contains a pyridine ring (basic, nitrogen-containing heterocycle) and a methyl ester (lipophilic, susceptible to hydrolysis).[1]

The "Why" Behind the Protocol
  • Environmental Persistence: Pyridine derivatives are notorious for their solubility and stability in aquatic environments. They are often classified as Aquatic Acute 1 or Chronic 1 hazards.[2] Standard drain disposal is strictly prohibited.[1]

  • Chemical Incompatibility: The basic nitrogen on the pyridine ring will react exothermically with strong acids. Inadvertently mixing this waste with an acidic waste stream (e.g., Nitric Acid waste) can cause rapid heating, pressurization, and container failure.[1]

  • Incineration Requirement: Due to the stable aromatic heterocycle, high-temperature incineration is the only validated method for complete destruction.

Waste Characterization & Classification

Before disposal, the material must be characterized to select the correct waste stream.

Table 1: Physico-Chemical Properties Relevant to Disposal

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Segregate from liquid solvents to minimize volume.[1]
Solubility Low in water; Soluble in organic solvents (DCM, EtOAc)Do not attempt aqueous extraction for disposal; use organic streams.
Acidity/Basicity Weak Base (Pyridine moiety)DO NOT MIX with concentrated acids in closed vessels.
Flash Point >110°C (Predicted)Classified as "Non-Flammable Solid" unless in solvent.
RCRA Status (USA) Non-listed (unless mixed with listed solvents)Manage as "Non-Regulated Organic Solid" or "Hazardous Waste" depending on local statutes.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Substance or Spill Cleanup)

For expired shelf-life material or spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

    • Reasoning: HDPE is resistant to basic organic solids and prevents breakage during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid - Toxic to Aquatic Life."[1][3]

    • Constituents: this compound (100%).[1]

  • Segregation: Place the sealed jar into a secondary containment bin designated for "Solid Organic Toxicants."

  • Final Fate: Transfer to EHS for High-Temperature Incineration .

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

For material dissolved in solvents (e.g., Methanol, Ethyl Acetate, DCM).[1]

  • pH Check (The Self-Validating Step):

    • Before adding to a waste carboy, take a small aliquot (1 mL) and check pH using a strip.

    • Requirement: pH should be neutral or basic (pH 7-10).[1]

    • Correction: If acidic (pH < 4), neutralize slowly with saturated Sodium Bicarbonate to prevent heat generation in the main waste drum.

  • Solvent Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Organic Waste Stream .[1]

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate -> Non-Halogenated Organic Waste Stream .[1]

  • Accumulation: Pour into the appropriate carboy using a funnel with a flash arrestor (if flammable solvents are present).

  • Documentation: Log the estimated concentration of the pyridine derivative on the waste log sheet.

Visualized Workflow (Decision Tree)

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Reaction Mixture)StateCheck->LiquidPathDissolvedSolidStreamSolid Toxic Waste(HDPE Container)SolidPath->SolidStreamPHCheckCRITICAL STEP:Check pH AliquotLiquidPath->PHCheckNeutralizeNeutralize withSat. NaHCO3PHCheck->NeutralizeAcidic (pH < 4)SolventCheckSolvent Type?PHCheck->SolventCheckNeutral/BasicNeutralize->SolventCheckHaloStreamHalogenated Waste(e.g., DCM mix)SolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated Waste(e.g., EtOAc mix)SolventCheck->NonHaloStreamNo HalogensIncinerationHigh-Temp Incineration(Final Fate)HaloStream->IncinerationNonHaloStream->IncinerationSolidStream->Incineration

Figure 1: Decision matrix for segregating this compound waste streams to ensure safety and compliance.

Emergency Spill Response

In the event of a bench-top spill of the solid powder:

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator to prevent inhalation of pyridine dust.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with water or PEG-400.

  • Collection: Scoop the damp material into the Solid Waste container (Phase A).

  • Decontamination: Wipe the surface with a mild acidic solution (1% Acetic Acid) to neutralize residual basic pyridine traces, followed by water.

Compatibility Matrix

Table 2: Chemical Compatibility for Storage & Disposal

Material/ChemicalCompatibility StatusNotes
HDPE Plastic Excellent Preferred for solid storage.[1]
Glass (Borosilicate) Excellent Preferred for liquid waste.
Strong Oxidizers (HNO₃) DANGEROUS Risk of nitration/oxidation exotherm. Segregate strictly.
Strong Acids (HCl, H₂SO₄) Poor Will form pyridinium salts; generates heat.
Chlorinated Solvents Good Compatible, but requires Halogenated waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123887, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes (F, K, P, and U Lists).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Personal protective equipment for handling Methyl 4-(pyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 4-(pyridin-4-yl)benzoate CAS: 106047-17-0

Operational Philosophy: Beyond Compliance

Handling This compound requires a shift from passive compliance to active risk management. As a bi-aryl system containing a basic pyridine nitrogen and an ester functionality, this compound presents a dual profile: it is a solid particulate hazard during weighing and a potential chemical irritant in solution.

The Core Hazard: While the primary GHS classification is H302 (Harmful if swallowed) , the operational risk in a research setting is rarely direct ingestion. The true vector of exposure is dust inhalation leading to mucociliary clearance (secondary ingestion) and transdermal absorption when dissolved in organic solvents.

This guide treats the substance not just as a static solid, but as a dynamic contaminant that changes behavior based on its state (solid vs. solution).

Risk Assessment & Hazard Profile

ParameterTechnical SpecificationOperational Implication
CAS Number 106047-17-0Verification ID for waste manifests.
Physical State Solid / PowderHigh Risk: Airborne dust generation during transfer.
GHS Signal WARNING Indicates moderate hazard; requires vigilance.
Key H-Codes H302 (Harmful if swallowed)Pathway: Hand-to-mouth or inhalation-swallowing.
Storage Inert Atmosphere (Rec.)[1][2][3]Stability: Moisture/Oxidation sensitive over time.
Solubility DMSO, Methanol, DCMSynergy: Solvent choice dictates glove breakthrough time.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific phase of your experiment.

Phase A: Solid Handling (Weighing & Transfer)

Goal: Prevent inhalation of particulates and contamination of surfaces.

  • Engineering Control (Primary): Chemical Fume Hood or Vented Balance Enclosure.

  • Hand Protection: Nitrile Gloves (Minimum 4 mil).

    • Why: Nitrile provides excellent physical barrier against powders. Double-gloving is recommended if handling >500 mg to prevent micro-tears from spatulas.

  • Eye Protection: Chemical Safety Glasses with Side Shields.

    • Standard: ANSI Z87.1 or EN166.

  • Respiratory (If Hood Unavailable): N95 or P100 Particulate Respirator.

    • Note: Usage of a respirator requires a fit test. Engineering controls (hood) are always superior to respirators.

  • Body: Standard cotton/poly lab coat (buttoned).

Phase B: Solution Handling (Synthesis & Extraction)

Goal: Prevent permeation of the dissolved compound through PPE.

  • Engineering Control: Chemical Fume Hood (Sash at recommended height).

  • Hand Protection: Solvent-Specific Selection.

    • If dissolved in DCM (Dichloromethane):PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves are required. Standard nitrile degrades in <5 minutes with DCM, exposing skin to the solute.

    • If dissolved in Methanol/DMSO:Nitrile (Minimum 5 mil) is sufficient.

  • Eye Protection: Chemical Splash Goggles.

    • Why: Solutions splash; solids do not. Goggles seal the eyes against liquid entry.

Operational Protocol: Step-by-Step

Step 1: Pre-Operational Verification
  • Airflow Check: Verify fume hood flow rate is 80–100 fpm (face velocity).

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.

    • Insight: Pyridine esters are organic solids that accumulate static charge. Static "jumping" of powder is the #1 cause of benchtop contamination.

Step 2: The Weighing Procedure
  • Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if a secondary enclosure is used, otherwise keep it running.

  • Tare the weighing boat.

  • Transfer solid using a clean stainless steel spatula.

  • Immediate Solubilization: Add the solvent to the solid immediately after weighing to suppress dust. Do not walk around the lab with an open boat of dry powder.

Step 3: Reaction & Cleanup[5]
  • Wipe down the balance area with a wet paper towel (solvent appropriate for the balance) to capture invisible dust.

  • Dispose of the paper towel as Solid Hazardous Waste .

Workflow Visualization

The following diagram illustrates the decision logic for PPE selection based on the state of the chemical.

PPE_Workflow Start Start: this compound State_Check Assess Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Weighing Liquid_State Dissolved in Solvent State_Check->Liquid_State Reaction/Workup Risk_Dust Risk: Inhalation (Dust) Solid_State->Risk_Dust PPE_Solid PPE: Nitrile Gloves + Safety Glasses Control: Fume Hood / Balance Enclosure Risk_Dust->PPE_Solid Solvent_Check Check Solvent Type Liquid_State->Solvent_Check Solvent_DCM Solvent: DCM / Chloroform Solvent_Check->Solvent_DCM Solvent_Std Solvent: MeOH / DMSO / EtOAc Solvent_Check->Solvent_Std PPE_Laminate PPE: Laminate/PVA Gloves (Nitrile Permeates Rapidly) Solvent_DCM->PPE_Laminate PPE_Nitrile PPE: Standard Nitrile Gloves Solvent_Std->PPE_Nitrile

Caption: Decision logic for PPE selection. Note the critical divergence in glove choice when chlorinated solvents are involved.

Disposal & Emergency Procedures

Waste Disposal:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Solid Hazardous Waste" (RCRA regulated in the US).

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). The pyridine moiety does not usually require a separate "P-list" segregation unless specified by local EHS, but it should be treated as toxic.

Emergency Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol (it enhances skin absorption).

  • Spill (Solid): Do not sweep (creates dust). Wet a paper towel with water or methanol, lay it over the powder, and wipe up.

References

  • ChemSrc . (2025). This compound Chemical Properties and Safety. Retrieved January 28, 2026, from [Link]

Sources

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